6-(1H-Pyrrol-1-yl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-pyrrol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGOBAHBJQAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377301 | |
| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-86-1 | |
| Record name | 6-(1H-Pyrrol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of 6-(1H-Pyrrol-1-yl)nicotinic Acid in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of 6-(1H-Pyrrol-1-yl)nicotinic Acid
This compound is a heteroaromatic scaffold of significant interest within the fields of medicinal chemistry and pharmaceutical development.[1] This molecule, featuring a nicotinic acid core functionalized with a pyrrole ring at the 6-position, presents a unique electronic and structural architecture. The fusion of an electron-deficient pyridine ring with an electron-rich pyrrole ring creates a push-pull system that can be finely tuned to modulate interactions with biological targets.[1] Consequently, it serves as a crucial intermediate and versatile building block for synthesizing more complex pharmaceutical agents, including kinase inhibitors, enzyme modulators, and other biologically active compounds explored in oncology and inflammation research.[1][2][3]
The carboxylic acid moiety provides a convenient synthetic handle for derivatization, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies through amide coupling or esterification.[1] Given its importance, the development of efficient, scalable, and robust synthetic pathways to this key intermediate is a critical objective for process chemists and medicinal chemists alike.
This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. We will dissect two mechanistically distinct and field-proven approaches: the construction of the pyrrole ring onto a pre-functionalized pyridine (the Paal-Knorr synthesis) and the direct coupling of the two heterocyclic systems via modern metal-catalyzed cross-coupling reactions. The discussion will focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols to empower researchers in their synthetic endeavors.
Chapter 1: The Paal-Knorr / Clauson-Kaas Pathway: Constructing the Pyrrole Ring
This classical approach represents a convergent strategy where the pyrrole ring is constructed onto an existing pyridine scaffold, specifically starting from 6-aminonicotinic acid.
Principle and Rationale
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for synthesizing substituted pyrroles from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6] The reaction is typically conducted under acidic conditions, which catalyze the key cyclization and dehydration steps.[6]
For the synthesis of this compound, the required starting materials are 6-aminonicotinic acid and succinaldehyde (the simplest 1,4-dicarbonyl). However, succinaldehyde is unstable and not commercially available. To circumvent this, a stable and convenient synthetic equivalent, 2,5-dimethoxytetrahydrofuran , is almost universally employed.[7][8] This cyclic acetal readily hydrolyzes in situ under acidic reaction conditions to generate the reactive succinaldehyde. This specific adaptation is often referred to as the Clauson-Kaas synthesis.[8]
The choice of this pathway is often dictated by the commercial availability and cost of 6-aminonicotinic acid versus 6-chloronicotinic acid. It offers a straightforward, often one-pot procedure to the final product.
Reaction Mechanism
The reaction proceeds through a well-elucidated, acid-catalyzed mechanism:
-
Acetal Hydrolysis: The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl species, succinaldehyde.
-
Hemiaminal Formation: The primary amine of 6-aminonicotinic acid performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate.
-
Cyclization: The second carbonyl group is then attacked intramolecularly by the nitrogen atom, forming a five-membered dihydroxytetrahydropyrrole derivative. This is often the rate-determining step.[5]
-
Dehydration: The cyclic intermediate undergoes two successive acid-catalyzed dehydration steps (elimination of two water molecules) to yield the stable, aromatic pyrrole ring.
Visualizing the Paal-Knorr Pathway
Sources
- 1. benchchem.com [benchchem.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Synthesis Methods for Pyrrole-Substituted Nicotinic Acids
Preamble: The Strategic Convergence of Pyrrole and Nicotinic Acid Scaffolds
The deliberate fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold found in a vast array of natural products and synthetic drugs, prized for its ability to engage in crucial biological interactions like hydrogen bonding and π–π stacking.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6][7][8] When coupled with nicotinic acid (Vitamin B3), a fundamental building block with its own significant therapeutic profile, the resulting pyrrole-substituted nicotinic acids represent a class of compounds with immense potential for drug discovery.
This guide moves beyond a mere catalog of reactions. It is designed for the practicing researcher and drug development professional, offering an in-depth exploration of novel, efficient, and versatile synthetic strategies. We will dissect the causality behind experimental choices, providing not just protocols, but a framework for rational design and synthesis of these high-value compounds.
Chapter 1: Multi-Component Reactions (MCRs) - The Power of Convergent Synthesis
Expertise & Experience: Why MCRs are a Game-Changer
Multi-Component Reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are exceptionally suited for generating libraries of complex molecules.[9][10] Their power lies in operational simplicity, high atom economy, and the ability to rapidly create structural diversity—a critical advantage in structure-activity relationship (SAR) studies.[3][9] For pyrrole-substituted nicotinic acids, MCRs allow for the strategic introduction of the nicotinic acid moiety as one of the core components, enabling a modular and highly efficient assembly process.
A Self-Validating Protocol: InCl₃-Catalyzed One-Pot Synthesis of Highly Substituted Pyrroles
This protocol exemplifies a Hantzsch-like MCR approach, leveraging the Lewis acidity of Indium(III) chloride to efficiently construct the pyrrole core. The choice of InCl₃ is deliberate; it is known to be an effective and relatively mild catalyst for this type of condensation and cyclization cascade.[9]
Experimental Protocol:
-
Reactant Preparation: To a 25 mL round-bottom flask, add the primary amine (e.g., 3-aminobenzoic acid, as a precursor to the nicotinic acid moiety, 1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and the α-haloester (e.g., ethyl α-chloroacetoacetate, 1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Catalyst Introduction: Add Indium(III) chloride (InCl₃, 0.1 mmol, 10 mol%) to the stirred mixture.
-
Reaction Execution: The reaction mixture is first stirred at room temperature for 30 minutes. Following this, the flask is subjected to microwave irradiation at 120 °C for 30 minutes to drive the reaction to completion.[9]
-
Work-up and Purification: Upon cooling, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired polysubstituted pyrrole.
Data Presentation: Substrate Scope and Yields
| Entry | Amine Component | β-Dicarbonyl Component | Yield (%) |
| 1 | Aniline | Ethyl Acetoacetate | 85 |
| 2 | 4-Fluoroaniline | Acetylacetone | 88 |
| 3 | 3-Aminobenzoic Acid | Dimedone | 79 |
| 4 | Benzylamine | Ethyl Acetoacetate | 92 |
(Yields are representative and based on typical outcomes for this reaction class.)
Visualization: MCR Workflow
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijprems.com [ijprems.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. ijrpr.com [ijrpr.com]
- 7. scispace.com [scispace.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 6-(1H-Pyrrol-1-yl)nicotinic Acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, heteroaromatic scaffolds are indispensable building blocks for creating novel therapeutics. Among these, 6-(1H-Pyrrol-1-yl)nicotinic acid stands out as a versatile intermediate.[1] Its molecular architecture, featuring a nicotinic acid core functionalized with a 1H-pyrrol-1-yl substituent, presents a unique electronic and conformational profile. This makes it a valuable synthon for developing sophisticated molecules targeting a range of biological pathways, including kinase and enzyme modulation.[1]
For researchers and drug development professionals, the unambiguous confirmation of this molecule's identity and purity is the critical first step in any synthetic campaign. Relying on a single analytical technique is insufficient; a multi-faceted spectroscopic approach is required to create a self-validating system of characterization.
This in-depth guide provides a comprehensive framework for the spectroscopic elucidation of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple listing of data, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to confidently interpret their own experimental results.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. Understanding the distinct electronic environments of each atom is fundamental to predicting and interpreting the resulting spectra.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure verification.
Expertise & Causality: Predicting the NMR Spectrum
The chemical shifts in the NMR spectrum are dictated by the local electronic environment of each nucleus.
-
Pyridine Ring Protons (H2, H4, H5): These protons are on an electron-deficient aromatic ring due to the electronegativity of the nitrogen atom (N1). They will therefore appear downfield (at a higher ppm value) compared to protons on a simple benzene ring. The proton at C2 is expected to be the most deshielded due to its proximity to the ring nitrogen.
-
Pyrrole Ring Protons (H2'/H5', H3'/H4'): The pyrrole ring is electron-rich. However, its attachment to the electron-deficient pyridine ring at C6 will draw electron density away, shifting these protons further downfield than in unsubstituted pyrrole. Due to symmetry, the protons at C2' and C5' are chemically equivalent, as are the protons at C3' and C4'. This will result in two distinct signals for the pyrrole ring protons.
-
Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and will appear far downfield, often as a broad singlet. Its presence is a key indicator of the functional group. The choice of an appropriate deuterated solvent, such as DMSO-d₆, is critical to ensure this exchangeable proton is observed.[2]
¹H NMR (400 MHz, DMSO-d₆): Predicted Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~13.0 | Broad Singlet | - | 1H |
| H2 | ~8.9 | Doublet (d) | ~2.5 | 1H |
| H4 | ~8.2 | Doublet of Doublets (dd) | ~8.0, 2.5 | 1H |
| H5 | ~7.8 | Doublet (d) | ~8.0 | 1H |
| H2'/H5' | ~7.6 | Triplet (t) | ~2.2 | 2H |
| H3'/H4' | ~6.3 | Triplet (t) | ~2.2 | 2H |
¹³C NMR (100 MHz, DMSO-d₆): Predicted Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (-COOH) | ~166 | Carbonyl carbon, highly deshielded. |
| C6 | ~152 | Attached to two nitrogen atoms, highly deshielded. |
| C2 | ~150 | Adjacent to ring nitrogen. |
| C4 | ~140 | Deshielded by nitrogen and carboxyl group. |
| C3 | ~125 | Carboxyl-bearing carbon. |
| C2'/C5' | ~122 | Pyrrole carbons adjacent to nitrogen. |
| C5 | ~118 | Shielded relative to other pyridine carbons. |
| C3'/C4' | ~112 | Electron-rich pyrrole carbons. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic carboxylic proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: Interpreting the IR Spectrum
The structure of this compound contains several IR-active functional groups. By referencing known frequency ranges for nicotinic acid and related compounds, we can predict the key absorption bands.[3][4][5]
-
O-H Stretch: The carboxylic acid will exhibit a very broad absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group.
-
C-H Stretches: Aromatic C-H stretching vibrations from both the pyridine and pyrrole rings will appear just above 3000 cm⁻¹.
-
C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band around 1700 cm⁻¹.[4]
-
C=C and C=N Stretches: The aromatic ring skeleton vibrations will result in several absorptions in the 1600-1450 cm⁻¹ region.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 3150 - 3000 | Medium, Sharp | Aromatic C-H stretch |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretches |
| ~1300 | Medium | C-N stretch |
Experimental Protocol: ATR-FTIR Data Acquisition
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure firm contact with the sample. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through fragmentation patterns. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the ideal ionization technique.[6]
Expertise & Causality: Interpreting the Mass Spectrum
The molecular formula of this compound is C₁₀H₈N₂O₂, with a calculated monoisotopic mass of 188.0586 g/mol .
-
Positive Ion Mode (ESI+): The molecule will readily accept a proton, primarily on the basic pyridine nitrogen. The expected molecular ion will be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 189.0659.
-
Negative Ion Mode (ESI-): The acidic carboxylic acid group will easily lose a proton. The expected molecular ion will be the deprotonated molecule, [M-H]⁻, at an m/z of 187.0514.
-
Fragmentation: A common and diagnostic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44.01 Da). This would result in a fragment ion at m/z 145.0658 in positive mode.
Predicted Mass Spectrometry Data
| Ion Mode | Predicted m/z | Assignment |
| ESI+ | 189.0659 | [M+H]⁺ |
| ESI+ | 145.0658 | [M+H - CO₂]⁺ |
| ESI- | 187.0514 | [M-H]⁻ |
Experimental Protocol: LC-MS (ESI) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Method: Infuse the sample solution directly into the ESI source or perform a simple chromatographic separation on a C18 column.
-
MS Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 189 in positive mode) and subjecting it to collision-induced dissociation (CID).
Integrated Spectroscopic Workflow and Validation
No single technique provides a complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all three methods to build an unshakeable structural proof. This integrated approach forms a self-validating system, ensuring the identity and purity of the target compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to the Crystal Structure Analysis of 6-(1H-Pyrrol-1-yl)nicotinic Acid: A Methodological Whitepaper
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the methodologies and scientific rationale behind the complete crystal structure analysis of 6-(1H-Pyrrol-1-yl)nicotinic acid. This molecule, a key heteroaromatic building block in medicinal chemistry, presents a fascinating case study in solid-state characterization due to its combination of a nicotinic acid core and a pyrrole substituent.[1] While a published crystal structure for this specific molecule is not publicly available as of this writing, this guide will leverage established protocols and data from the parent molecule, nicotinic acid, and related derivatives to present a complete workflow.[2][3][4] We will dissect the entire analytical cascade, from de novo synthesis and crystal growth to advanced diffraction techniques and spectroscopic validation, providing both the "how" and the "why" behind each critical step.
Introduction: The Significance of Solid-State Characterization
This compound is a versatile scaffold used in the synthesis of complex pharmaceutical agents, including kinase inhibitors and other biologically active compounds.[1] The arrangement of molecules in the solid state—the crystal structure—profoundly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystalline form is not merely an academic exercise; it is a regulatory and clinical necessity. Polymorphism, the ability of a compound to exist in multiple crystal forms, can have dramatic consequences on a drug's efficacy and safety.[2] Therefore, definitive crystal structure analysis is a cornerstone of modern pharmaceutical development.
This guide will provide the authoritative framework for such an analysis, grounded in first principles and established best practices.
Synthesis and Purification of the Analyte
The journey to a crystal structure begins with the synthesis of high-purity material. The target molecule, this compound, can be synthesized through various organic chemistry routes, often involving the coupling of a pyrrole derivative with a functionalized pyridine ring. A plausible synthetic route would involve the reaction of 6-chloronicotinic acid with pyrrole in the presence of a suitable base and catalyst.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 6-chloronicotinic acid (1 equivalent) in a high-boiling point polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) and pyrrole (1.2 equivalents).
-
Catalysis: Add a catalytic amount of copper(I) iodide and L-proline. This catalytic system is effective for Ullmann-type coupling reactions.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 3-4. This will precipitate the product.
-
Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with >98% purity. Purity should be confirmed by NMR spectroscopy and mass spectrometry.
The Art and Science of Single Crystal Growth
The primary bottleneck in X-ray crystallography is often the growth of a single crystal of suitable size and quality.[5] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is critical, as it influences crystal growth mechanisms and can even become incorporated into the crystal lattice.[6]
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, involving the slow evaporation of a solvent from a saturated solution of the compound.[6][7] A solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[6][7] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.[5][7] This decrease in temperature reduces solubility, leading to crystal formation.
Protocol 2: Crystal Growth by Vapor Diffusion
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in a minimal amount of a solvent in which it is reasonably soluble (e.g., methanol, ethanol, or THF).
-
Setup: Place this solution in a small glass vial (e.g., a 0.5 mL vial).
-
Anti-Solvent: In a larger, sealable jar (e.g., a 20 mL scintillation vial), place 2-3 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).[7]
-
Diffusion: Place the small vial inside the larger jar, ensuring the solution levels are appropriate to prevent mixing. Seal the jar tightly.
-
Incubation: Leave the setup undisturbed in a vibration-free location at a constant temperature. Crystals should form over a period of several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Tool
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.
Data Collection
A suitable crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Experimental Workflow for SC-XRD Data Collection
Caption: Workflow for single-crystal X-ray diffraction data collection.
Typical Data Collection Parameters:
| Parameter | Value/Setting | Rationale |
| Diffractometer | Bruker D8 VENTURE or similar | Equipped with a modern photon-counting detector for high sensitivity. |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is standard for small molecules; Cu provides better diffraction for weakly diffracting crystals. |
| Temperature | 100 K or 173 K | Low temperature minimizes thermal motion of atoms, leading to higher quality data.[9] |
| Data Collection Strategy | Omega and Phi scans | A combination of scans ensures that a complete, redundant dataset is collected. |
| Exposure Time | 10-30 seconds per frame | Balances signal-to-noise with total collection time.[8] |
Structure Solution and Refinement
Once the diffraction data are collected and processed, the next step is to solve the phase problem and refine the atomic model. This is an iterative computational process.
Workflow for Structure Solution and Refinement
Caption: Iterative workflow for crystal structure solution and refinement.
Key Software: The SHELX suite of programs (e.g., SHELXT for solution and SHELXL for refinement) is the industry standard for small-molecule crystallography.[10][11][12]
Refinement Process: The initial model obtained from structure solution is refined against the experimental data. This involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and occupancies (in cases of disorder). The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically < 5%) indicates a good fit.[13]
Interpreting the Crystal Structure: A Hypothetical Case Study
While the specific structure of this compound is unknown, we can extrapolate from the known structure of nicotinic acid (Vitamin B3) to predict key features.[14] Nicotinic acid is known to form hydrogen-bonded dimers in the solid state, with the carboxylic acid groups of two molecules interacting.
Table 1: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂O₂ |
| Formula Weight | 188.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.5 Å |
| b | 12.0 Å |
| c | 9.8 Å |
| α | 90° |
| β | 110° |
| γ | 90° |
| Volume | 841.6 ų |
| Z | 4 |
| Calculated Density | 1.48 g/cm³ |
| R-factor (final) | 0.045 |
Key Structural Insights:
-
Hydrogen Bonding: The primary intermolecular interaction would likely be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups, similar to nicotinic acid.
-
π-π Stacking: The presence of two aromatic rings (pyridine and pyrrole) introduces the possibility of π-π stacking interactions, which would play a significant role in the crystal packing. The relative orientation of the pyrrole and pyridine rings will be a key determinant of the overall packing efficiency.
-
Molecular Conformation: The dihedral angle between the planes of the pyridine and pyrrole rings will be a critical conformational parameter, influencing how the molecules pack in three dimensions.
Complementary and Validating Techniques
While SC-XRD provides the ultimate structural detail, a comprehensive analysis is supported by other techniques that probe the bulk properties of the material.
Powder X-ray Diffraction (PXRD)
PXRD is invaluable for analyzing polycrystalline powders, making it essential for quality control and polymorph screening.[15][16] While structure determination from powder data is more complex than from single crystals, it is a powerful tool when suitable single crystals cannot be obtained.[17][18] A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.
Spectroscopic Analysis
-
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the presence of key functional groups. For this compound, characteristic peaks would include C=O stretching of the carboxylic acid (around 1700 cm⁻¹), O-H stretching (a broad band around 3000 cm⁻¹), and various C-H and C=N stretching vibrations from the aromatic rings.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution confirms the molecular structure and purity of the synthesized compound before crystallization.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions, which is critical for identifying polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.
Data Reporting and Archiving: The Crystallographic Information File (CIF)
The universally accepted format for reporting and archiving crystal structure data is the Crystallographic Information File (CIF).[2][3] This standard text file format, promulgated by the International Union of Crystallography (IUCr), contains all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details.[14] Programs like SHELXL automatically generate a CIF file upon successful refinement.[11] This file can be deposited in public databases like the Cambridge Structural Database (CSD) to make the structure available to the global scientific community.[3]
Conclusion
The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, meticulous crystallization, high-precision diffraction experiments, and robust computational refinement. Each step, from growing a flawless crystal to interpreting the final electron density map, is governed by rigorous scientific principles. This guide has outlined a complete and authoritative workflow that, when followed, yields an unambiguous determination of the solid-state structure. For any scientist involved in drug development, mastering these techniques is essential for ensuring the quality, stability, and efficacy of novel pharmaceutical compounds.
References
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]
-
PubChem. Nicotinic acid - Crystal Structures. [Link]
-
International Union of Crystallography (IUCr). CIF 1.1 syntax specification. [Link]
-
Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Contemporary advances in the use of powder X-ray diffraction for structure determination. Angewandte Chemie International Edition, 40(9), 1626-1651. [Link]
- David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2002).
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), 49-50. [Link]
-
University of Florida, Center for X-ray Crystallography. Crystal Growing Tips. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2410-2432. [Link]
-
Achar, D., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 124(1), 013302. [Link]
-
Carleton College, Science Education Resource Center (SERC). Single-crystal X-ray Diffraction. [Link]
-
ResearchGate. (PDF) Crystal structure refinement with SHELXL. [Link]
-
Musil, F., et al. (2023). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 14(3), 646-656. [Link]
-
ResearchGate. How to grow crystals for X-ray crystallography. [Link]
-
MIT OpenCourseWare. The SHELX package. [Link]
-
YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. [Link]
-
ResearchGate. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
-
Gich, M., et al. (2015). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-dialkylated diindolocarbazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 5), 581–587. [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]
-
Atac, A., et al. (2012). NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 145-154. [Link]
-
University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
- Colgate University.
-
Macromolecular Crystallography Core Facility. X-ray Data Collection Course. [Link]
-
YouTube. (2016). X ray Crystallography Overview | Structure of Organic Molecules | Griti. [Link]
-
RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]
-
ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]
-
Spek, A. L. (2003). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1917-1925. [Link]
-
SpectraBase. Nicotinic acid ethyl ester - Spectrum. [Link]
-
Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]
-
Adekunle, A. S., et al. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Taibah University for Science, 10(6), 844-855. [Link]
-
ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]
-
ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]
-
Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Alfa Chemistry, TCA Lab. Differential Scanning Calorimetry (DSC) Testing. [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]
-
ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanomegas.com [nanomegas.com]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. Crystallography Open Database: Search results [qiserver.ugr.es]
- 8. Niacin [webbook.nist.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Crystallography Open Database: Search results [qiserver.ugr.es]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. labshake.com [labshake.com]
- 16. Crystallography Open Database: Search results [qiserver.ugr.es]
- 17. 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | C10H8N2O2 | CID 2050101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial In-Vitro Evaluation of 6-(1H-Pyrrol-1-yl)nicotinic Acid
Preamble: Contextualizing the Investigation
Nicotinic acid (Niacin) and its derivatives represent a versatile chemical scaffold with a rich history of biological activity, ranging from lipid modification to anti-inflammatory and anticancer effects.[1][2][3][4] The compound 6-(1H-Pyrrol-1-yl)nicotinic acid is a novel derivative featuring a nicotinic acid core functionalized with a 1H-pyrrol-1-yl substituent.[5] This unique architecture presents an intriguing subject for initial drug discovery screening. The electron-rich pyrrole ring may alter the electronic distribution of the nicotinic acid core, potentially modulating its interaction with biological targets.[5]
This guide provides a comprehensive framework for the initial in-vitro evaluation of this compound, designed for researchers in drug development. Our approach is hypothesis-driven, focusing on its potential as an anti-inflammatory agent, a common therapeutic area for nicotinic acid derivatives.[6][7] The workflow is structured as a logical cascade, beginning with fundamental characterization and cytotoxicity assessment, followed by targeted mechanistic assays to probe its effects on key inflammatory pathways. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and trustworthy data.
Phase 1: Foundational Characterization & Safety Profiling
Before investigating biological activity, it is imperative to establish the compound's fundamental properties and its general effect on cell viability. This phase ensures data integrity for subsequent mechanistic studies.
Physicochemical Characterization
A baseline understanding of the compound's physical and chemical properties is critical for accurate experimental design, particularly for ensuring its solubility in assay media.
-
Purity Assessment: The purity of the test compound must be confirmed, typically via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is standard for initial biological screening.
-
Solubility Determination: The solubility of this compound should be determined in relevant solvents, primarily Dimethyl Sulfoxide (DMSO), and the final aqueous assay buffer. This is crucial for preparing accurate stock solutions and preventing compound precipitation during experiments.
-
Chemical Stability: An initial assessment of the compound's stability in the stock solution (DMSO, stored at -20°C or -80°C) and in the final assay medium over the time course of the longest experiment should be performed.
General Cytotoxicity Assessment
A primary cytotoxicity screen is essential to determine the concentration range at which the compound affects basic cell viability. This allows for the differentiation between targeted pharmacological effects and non-specific toxicity in subsequent assays.[8][9] We will utilize the MTT assay, a reliable colorimetric method that measures metabolic activity as an indicator of cell viability.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells (a common cell line for inflammation studies[6]) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (Concentration that causes 50% cytotoxicity).
Data Presentation: Expected Cytotoxicity Data
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100% |
| 0.1 | 1.23 | 0.07 | 98.4% |
| 1.0 | 1.20 | 0.09 | 96.0% |
| 10 | 1.15 | 0.06 | 92.0% |
| 50 | 0.88 | 0.05 | 70.4% |
| 100 | 0.60 | 0.07 | 48.0% |
This is example data. Actual results will vary.
Phase 2: Mechanistic Pathway Evaluation
Based on the established non-toxic concentration range, we will now investigate the compound's effect on specific molecular targets central to the inflammatory response: the Cyclooxygenase-2 (COX-2) enzyme and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12]
Direct Enzyme Inhibition: COX-2 Assay
Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the synthesis of prostaglandins, which are critical mediators of pain and inflammation.[13] Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. A direct enzymatic assay will determine if this compound can inhibit COX-2 activity.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is based on commercially available kits that measure the peroxidase component of the COX-2 enzyme.[14]
-
Reagent Preparation: Prepare all kit components (Assay Buffer, COX Cofactor, COX Probe, COX-2 Enzyme) as per the manufacturer's instructions. Prepare a range of dilutions of this compound and a positive control (e.g., Celecoxib) in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
75 µL Assay Buffer
-
10 µL of the test compound dilution (or positive/vehicle control)
-
2 µL COX Cofactor Working Solution
-
1 µL COX Probe Solution
-
1 µL recombinant COX-2 enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.
-
Kinetic Measurement: Immediately measure the fluorescence kinetics for 10-15 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[14]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).[13]
Data Presentation: Expected COX-2 Inhibition Data
| Compound | IC₅₀ (µM) |
| This compound | To be determined |
| Celecoxib (Positive Control) | ~0.05 µM |
Cell-Based Pathway Analysis: NF-κB Signaling
The NF-κB signaling pathway is a primary activator of inflammation, regulating the expression of numerous pro-inflammatory genes.[12][15] Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB dimer translocates to the nucleus to initiate gene transcription.[16] A cell-based reporter assay is a robust method to quantify the activity of this pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol requires a cell line (e.g., HEK293 or C2C12 muscle cells) stably expressing a luciferase reporter gene under the control of an NF-κB promoter element.[12]
-
Cell Culture: Seed the NF-κB luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a known NF-κB inhibitor as a positive control (e.g., BAY 11-7082) and a vehicle control.
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL final concentration) to all wells except the "unstimulated" control wells. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Add luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary (e.g., a parallel plate treated identically and assayed with a viability reagent like CellTiter-Glo®). Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.
Phase 3: Integrated Workflow and Decision Matrix
The successful completion of these initial assays provides a multi-faceted view of the compound's biological profile. The data should be integrated to guide subsequent research efforts.
dot
Caption: Initial in-vitro evaluation workflow for this compound.
Interpreting the Results:
-
Scenario 1: Potent COX-2 and/or NF-κB Inhibition with Low Cytotoxicity (e.g., CC₅₀ > 50 µM, IC₅₀ < 10 µM). This is a highly favorable outcome. The compound demonstrates specific activity against key inflammatory targets at concentrations that do not harm the cells. Decision: GO. Proceed with secondary assays, such as measuring the downstream production of inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA.
-
Scenario 2: Moderate Activity and Low Cytotoxicity. The compound shows some inhibitory effect but may not be highly potent. Decision: GO (with optimization). This compound could serve as a starting point for a medicinal chemistry program to synthesize more potent analogs.
-
Scenario 3: Cytotoxicity and Biological Activity are Indistinguishable (CC₅₀ ≈ IC₅₀). This result suggests the observed "inhibition" in the mechanistic assays is likely due to general cell death rather than specific pathway modulation. Decision: NO-GO. The compound is too toxic for further consideration in its current form.
dot
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.
References
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Available at: [Link]
-
Schuh, K., et al. (2020). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
Gokhale, P., et al. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Żarowska, B., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available at: [Link]
-
Paresh, G., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Microbiology & Experimentation. Available at: [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. Available at: [Link]
-
Patal, H., et al. (2014). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE. Available at: [Link]
-
ResearchGate. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2025). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. PDF. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
Al-Warhi, T., et al. (2020). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available at: [Link]
-
Lee, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]
-
Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Available at: [Link]
-
Hinz, M., et al. (2022). Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH. Available at: [Link]
-
Miyamoto, S., et al. (2018). In vitro benchmarking of NF-κB inhibitors. PMC - PubMed Central - NIH. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Bio-Rad Antibodies. Available at: [Link]
-
PubChem. (n.d.). Nicotinic Acid. PubChem. Available at: [Link]
-
PubChem. (n.d.). 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]
-
Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Wozniak, M., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]
-
Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. Available at: [Link]
-
Gasperi, V., et al. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants. Available at: [Link]
-
KEGG COMPOUND. (n.d.). C00253. KEGG. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. journalajrb.com [journalajrb.com]
- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Structure-Activity Relationship (SAR) Studies of 6-(1H-Pyrrol-1-yl)nicotinic Acid Analogs: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Executive Summary
The fusion of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry. This guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 6-(1H-pyrrol-1-yl)nicotinic acid analogs. By combining the biologically versatile nicotinic acid core with the electron-rich pyrrole moiety, these analogs present a unique architecture for interacting with various biological targets.[1] This document provides a comprehensive overview of the synthetic strategies for creating these analogs, detailed methodologies for their biological evaluation, and a systematic analysis of how structural modifications influence their activity. The insights presented herein are intended to guide researchers and drug development professionals in optimizing this scaffold for potential therapeutic applications in areas such as oncology and inflammation.[1][2][3]
Introduction: The Rationale for a Hybrid Scaffold
The pursuit of novel therapeutic agents often leads to the strategic combination of known bioactive structural motifs. Nicotinic acid (vitamin B3) and its derivatives are fundamental building blocks in pharmaceuticals, with a rich history of application in treating diseases ranging from hyperlipidemia to tuberculosis.[4][5][6] The pyridine ring of nicotinic acid serves as a versatile anchor for molecular interactions, while the carboxylic acid group provides a crucial handle for hydrogen bonding and further derivatization.[1]
Parallelly, the pyrrole ring is a privileged heterocycle found in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to participate in various non-covalent interactions.[2][3][7] Its incorporation into drug candidates has been linked to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][8]
The conjugation of a pyrrole ring at the 6-position of the nicotinic acid core creates the this compound scaffold. This design is predicated on the hypothesis that the electron-rich pyrrole can modulate the electronic distribution and conformation of the nicotinic acid moiety, potentially enhancing its affinity and selectivity for specific biological targets like protein kinases or inflammatory enzymes.[1] This guide will explore the synthetic nuances and systematic SAR of this promising scaffold.
Synthetic Strategies and Methodologies
The generation of a diverse library of analogs is contingent on robust and flexible synthetic routes. The primary challenge in synthesizing the this compound core is the formation of the aryl C-N bond between the pyridine and pyrrole rings.
Dominant Synthetic Approaches
Modern synthetic chemistry offers several powerful methods for this transformation, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming aryl-nitrogen bonds. It involves coupling a 6-halonicotinate ester (e.g., ethyl 6-chloronicotinate) with pyrrole in the presence of a palladium catalyst and a specialized ligand. This method is favored for its high efficiency, broad functional group tolerance, and relatively mild reaction conditions.[1]
-
Nucleophilic Aromatic Substitution (SNAr): A more classical approach involves the reaction of a 6-halonicotinic acid derivative with pyrrole in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction typically requires an electron-deficient pyridine ring to facilitate the nucleophilic attack by the pyrrole anion.[1]
The general synthetic workflow is visualized below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. crnusa.org [crnusa.org]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 6-(1H-Pyrrol-1-yl)nicotinic acid
An In-depth Technical Guide: Physicochemical Properties of 6-(1H-Pyrrol-1-yl)nicotinic Acid
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Introduction: Contextualizing a Versatile Scaffold
This compound is a sophisticated heteroaromatic compound built upon the nicotinic acid (Vitamin B3) framework. Its structure, which marries a pyridine carboxylic acid with an electron-rich pyrrole ring, presents a unique electronic and conformational profile, making it a molecule of significant interest in modern medicinal chemistry.[1] In the landscape of drug discovery, it is not merely a compound but a versatile building block—a scaffold used by researchers to synthesize more complex molecular architectures.[1]
This guide provides an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount, as they fundamentally govern the molecule's behavior from the benchtop to biological systems. We will explore not only the known properties but also the robust analytical methodologies required to elucidate them, offering a framework for its practical application in research and development. The insights herein are designed to empower scientists to leverage this scaffold in the rational design of novel therapeutics, particularly in fields such as oncology and inflammation where kinase modulators and receptor agonists are of critical importance.[1][2]
Molecular Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is defined by its unique arrangement of atoms and functional groups.
Caption: Chemical structure of this compound.
Table 1: Chemical Identity
| Identifier | Value | Source(s) |
| IUPAC Name | 6-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | [1][3] |
| CAS Number | 175135-86-1 | [3][4][5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][5][6] |
| Molecular Weight | 188.18 g/mol | [5][6] |
| Canonical SMILES | O=C(O)C1=CC=C(N2C=CC=C2)N=C1 | [3] |
| InChI Key | GXLGOBAHBJQAJB-UHFFFAOYSA-N | [3][6] |
Physicochemical Data Summary
The physicochemical properties of a drug candidate are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The data below, compiled from available sources and contextualized with data from the parent molecule (nicotinic acid), provides a baseline for in silico modeling and experimental design.
Table 2: Physicochemical Properties
| Property | Value | Notes & Context |
| Physical Form | Solid powder (predicted) | Based on related nicotinic acid compounds.[7][8] |
| Melting Point (°C) | Data not available | Parent compound, nicotinic acid, melts at 236-239 °C.[7][9] Experimental determination via Differential Scanning Calorimetry (DSC) is required. |
| pKa | Data not available | Nicotinic acid has a pKa of ~4.85 for the carboxylic acid.[8][10][11] The pyrrole substituent will influence the acidity. Experimental determination via potentiometric titration is essential. |
| LogP (Octanol/Water) | Data not available | Nicotinic acid has a LogP of ~0.36.[8][11][12] The addition of the pyrrole ring increases lipophilicity. This must be determined experimentally (e.g., Shake-Flask or HPLC method). |
| Aqueous Solubility | Data not available | Nicotinic acid is slightly soluble in water (~1.6 g/100 mL).[8][13] Solubility is pH-dependent and must be determined using a standardized protocol. |
Analytical Workflows for Physicochemical Characterization
To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic workflows. These protocols are designed not just to generate data, but to ensure that the data is accurate, reproducible, and trustworthy.
Caption: General workflow for comprehensive physicochemical characterization.
Protocol: Purity and Identity Confirmation by RP-HPLC-UV
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. A C18 column is selected for its versatility in retaining moderately polar aromatic compounds. The mobile phase, an acetonitrile/water gradient with a formic acid modifier, is chosen to ensure sharp peak shapes by keeping the carboxylic acid moiety in its protonated state, thereby improving retention and chromatographic performance.
Methodology:
-
System Preparation:
-
Instrument: HPLC system with UV-Vis detector and autosampler.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Dilute to a working concentration of 0.1 mg/mL using the same diluent.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the working standard.
-
The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is between 0.8 and 1.5. This step is critical for ensuring the trustworthiness of the results.
-
-
Analysis:
-
Inject the sample solution.
-
Run a linear gradient (e.g., 10% to 90% B over 15 minutes).
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is a definitive technique for measuring thermodynamic solubility. It determines the saturation point of a compound in a specific solvent system at equilibrium. Using a phosphate-buffered saline (PBS) at pH 7.4 is crucial as it mimics physiological conditions, providing data relevant to bioavailability.
Methodology:
-
Add an excess amount of the compound (e.g., 5 mg) to a vial containing a known volume of PBS (pH 7.4).
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with the mobile phase and quantify the concentration using the previously established HPLC method against a calibration curve.
Spectroscopic Profile
While specific spectra for this exact molecule are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features essential for its identification.
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include distinct doublets and triplets for the protons on the pyridine ring, characteristic signals for the α- and β-protons of the pyrrole ring, and a broad singlet far downfield for the carboxylic acid proton, which would be exchangeable with D₂O.
-
FT-IR: The infrared spectrum would be dominated by a strong, broad absorption band around 3000 cm⁻¹ due to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch is also expected. Aromatic C-H and C=C/C=N stretching vibrations would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
-
Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary observable species would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (approx. 189.06).
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment. Based on vendor safety data sheets, this compound requires careful handling.[4][5]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4][5]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[4][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]
Significance in Drug Discovery and Development
The utility of this compound extends beyond its basic structure. Its physicochemical properties are directly linked to its potential as a drug development scaffold.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. 175135-86-1 this compound AKSci 9069AA [aksci.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Nicotinic acid = 98 59-67-6 [sigmaaldrich.com]
- 8. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 9. Nicotinic acid = 99.5 HPLC 59-67-6 [sigmaaldrich.com]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. 59-67-6 CAS MSDS (Nicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Chemical Properties [apps.ncl.ac.uk]
- 13. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
A Technical Guide to Unveiling the Therapeutic Potential of 6-(1H-Pyrrol-1-yl)nicotinic Acid: A Roadmap for Target Identification and Validation
Foreword: Charting a Course for a Novel Scaffold
To the dedicated researcher, scientist, and drug development professional, this document serves as an in-depth technical guide into the potential therapeutic targets of 6-(1H-Pyrrol-1-yl)nicotinic acid. As a unique molecular architecture, this compound presents a compelling starting point for the discovery of novel therapeutics.[1] This guide is structured not as a rigid protocol, but as a strategic roadmap, providing the foundational logic and experimental frameworks necessary to navigate the complexities of target identification and validation for this promising, yet largely unexplored, chemical entity. We will proceed from the foundational knowledge of its constituent moieties—nicotinic acid and pyrrole—to build a logical, evidence-based approach for uncovering its therapeutic promise.
Deconstructing the Scaffold: Clues from Nicotinic Acid and Pyrrole Analogs
The molecular structure of this compound, featuring a nicotinic acid core with a 1H-pyrrol-1-yl substituent at the 6-position, offers initial insights into its potential biological activities.[1] Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established therapeutic agents with a spectrum of pharmacological effects.[2][3] Similarly, the pyrrole ring is a privileged scaffold in medicinal chemistry, integral to numerous biologically active compounds.[4][5]
The Nicotinic Acid Heritage: A Legacy of Metabolic and Cardiovascular Targets
Nicotinic acid is renowned for its role in managing dyslipidemia, a condition marked by abnormal levels of blood lipids.[2][6] Its derivatives often exhibit vasodilatory properties and have been explored for their utility in treating peripheral vascular diseases.[2] This suggests that this compound could potentially interact with targets involved in lipid metabolism and cardiovascular regulation.
Potential Target Classes Derived from Nicotinic Acid:
-
G-protein coupled receptors (GPCRs): The discovery of the GPR109A receptor as a target for nicotinic acid was a significant breakthrough in understanding its effects on lipid metabolism and the characteristic flushing side effect.[6]
-
Enzymes in lipid metabolism: Nicotinic acid has been shown to influence the synthesis and catabolism of lipoproteins.[7]
-
Cardiovascular signaling pathways: The vasodilatory effects of nicotinic acid derivatives point towards potential interactions with pathways regulating blood vessel tone.[2]
The Pyrrole Contribution: A Gateway to Diverse Pharmacological Activity
The pyrrole moiety is a versatile pharmacophore found in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[4][5] The incorporation of the electron-rich pyrrole ring into the nicotinic acid scaffold may modulate its electronic properties and conformational flexibility, potentially enabling interactions with a distinct set of biological targets.[1]
Potential Target Classes Inspired by Pyrrole-Containing Compounds:
-
Kinases: Many kinase inhibitors feature heterocyclic scaffolds, and the unique structure of this compound makes it a candidate for screening against various kinase families.[1]
-
Inflammatory pathway proteins: Pyrrole derivatives have demonstrated anti-inflammatory activity, suggesting potential interactions with key mediators of inflammation such as cyclooxygenases (COX) or cytokines.[5][8]
-
Microbial enzymes: The documented antibacterial and antifungal properties of some pyrrole analogs suggest that this compound could be investigated for its potential to inhibit microbial growth by targeting essential enzymes.[4][5]
A Strategic Framework for Target Identification and Validation
The following sections outline a logical and experimentally sound workflow for identifying and validating the therapeutic targets of this compound. This framework is designed to be adaptable, allowing for iterative refinement as experimental data is generated.
Initial Phenotypic Screening: Casting a Wide Net
The first step is to perform broad phenotypic screens to identify any biological activity of the compound. This approach allows for the discovery of unexpected therapeutic potential without a preconceived target bias.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a diverse panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, inflammatory cell models, endothelial cells).
-
Compound Treatment: Treat the selected cell lines with a range of concentrations of this compound.
-
Staining: After a suitable incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Utilize image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial integrity, cytoskeletal arrangement).
-
Data Analysis: Compare the phenotypic profiles of compound-treated cells to vehicle-treated controls to identify significant changes.
Causality Behind Experimental Choices: High-content imaging provides a rich, multi-parametric dataset that can reveal subtle but significant compound-induced cellular changes, offering clues to the underlying mechanism of action.
Target Deconvolution: From Phenotype to Protein
Once a reproducible and significant phenotype is observed, the next critical step is to identify the specific molecular target(s) responsible for this effect.
Workflow for Target Deconvolution
Caption: Workflow for identifying candidate protein targets.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads) via its carboxylic acid group.
-
Cell Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the desired phenotype.
-
Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. Proteins that bind to the compound will be captured.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound pull-down compared to a control pull-down with beads alone.
Trustworthiness of the Protocol: This protocol includes a crucial control (beads alone) to differentiate true binding partners from proteins that non-specifically adhere to the matrix, ensuring a self-validating system.
Target Validation: Confirming the Molecular Interaction
Following the identification of candidate binding proteins, it is essential to validate the direct interaction between the compound and the putative target and to demonstrate that this interaction is responsible for the observed phenotype.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Target Immobilization: Immobilize the purified candidate protein onto an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which quantifies the binding affinity.
Data Presentation: Quantitative Binding Data
| Parameter | Value |
| Association Rate (k_on) | To be determined |
| Dissociation Rate (k_off) | To be determined |
| Dissociation Constant (K_D) | To be determined |
Causality Behind Experimental Choices: SPR provides real-time, label-free measurement of binding kinetics, offering a high degree of confidence in the direct interaction between the compound and the target protein.
Workflow for Target Validation
Caption: A multi-pronged approach to target validation.
Conclusion: A Path Forward
This guide has provided a comprehensive and technically grounded framework for the elucidation of the therapeutic targets of this compound. By leveraging the known pharmacology of its constituent nicotinic acid and pyrrole scaffolds, and by employing a systematic and rigorous experimental approach, researchers can effectively navigate the path from a novel chemical entity to a validated therapeutic target. The journey of drug discovery is one of meticulous investigation and insightful interpretation, and it is our hope that this guide will serve as a valuable companion on that journey.
References
-
Drugs.com. (n.d.). Nicotinic acid derivatives. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Samarrai, A. M., & Al-Obaidi, A. M. J. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 51-58.
-
Pharmaoffer. (n.d.). Nicotinic acid derivatives. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Samarrai, A. M., & Al-Obaidi, A. M. J. (2021). Nicotinic acid derivatives: Application and uses, review.
- Vessby, B. (1987).
- Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
- Khan, M. A., & Kumar, S. (2018). Synthesis, characterization and optimization study of nicotine derivatives.
- El-Sayed, M. A., El-Henawy, A. A., El-Gazzar, M. G., & Mahmoud, Z. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136.
- Kumar, P., & Kumar, R. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future medicinal chemistry, 13(10), 947–971.
- Kumar, A., & Kumar, S. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
- Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2014).
- Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–940.
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Pyrrole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the intricate world of pyrrole-containing compounds, a cornerstone of medicinal chemistry. The unique electronic properties and structural versatility of the pyrrole ring have made it a privileged scaffold in the design of numerous therapeutic agents.[1][2][3] This document provides an in-depth exploration of the primary mechanisms through which these compounds exert their biological effects, offering insights for researchers and professionals in drug discovery and development. We will dissect three principal modes of action: enzyme inhibition, receptor modulation, and DNA interaction, supported by detailed experimental protocols and illustrative diagrams to provide a comprehensive understanding of this vital class of molecules.
The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered aromatic heterocycle, pyrrole, is a fundamental building block in a vast array of life-saving drugs.[4] Its presence is noted in medications targeting a wide range of diseases, including cancers, inflammatory conditions, and neurological disorders.[2][5][6] The pyrrole moiety's ability to engage in hydrogen bonding and its tunable electronic nature allow for precise interactions with biological macromolecules, making it an ideal starting point for the rational design of potent and selective therapeutic agents.[1]
Enzyme Inhibition: A Dominant Mechanism of Action
A significant number of pyrrole-containing drugs function by inhibiting specific enzymes involved in critical pathological pathways. This inhibition can be reversible or irreversible and can manifest through various modes, including competitive, non-competitive, and uncompetitive mechanisms.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several pyrrole-containing compounds have been successfully developed as kinase inhibitors.
A prominent example is Sunitinib , an FDA-approved multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Sunitinib's mechanism involves the competitive inhibition of multiple receptor tyrosine kinases, including VEGFRs and PDGFRs, by binding to the ATP-binding pocket of the enzyme, thereby blocking the phosphorylation of downstream signaling molecules.
Another notable example is Ulixertinib , a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2, which are key components of the MAPK signaling pathway often hyperactivated in cancer.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)
This protocol outlines a general procedure to determine the inhibitory activity of a pyrrole-containing compound against a specific tyrosine kinase.
1. Materials:
- Purified recombinant tyrosine kinase
- Specific peptide substrate for the kinase
- ATP (Adenosine triphosphate)
- Test pyrrole-containing compound (dissolved in DMSO)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Microplate reader
2. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
- Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (no kinase).
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated peptide) or ATP consumed using a suitable detection reagent and a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a purified recombinant enzyme ensures that the observed inhibition is specific to the target kinase. Serial dilutions of the test compound are crucial for determining the dose-dependent effect and calculating the IC50 value, a key metric of inhibitor potency. The inclusion of positive and negative controls is essential for validating the assay's performance and ensuring the reliability of the results.
Diagram: Kinase Inhibition by a Pyrrole-Containing Compound
Caption: Competitive inhibition of a kinase by a pyrrole-containing compound.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several pyrrole-containing compounds, such as Tolmetin and Ketorolac , are potent NSAIDs. These compounds act as competitive inhibitors of both COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins.
Receptor Modulation: Agonists and Antagonists
Pyrrole-containing compounds can also modulate the activity of various cell surface and intracellular receptors, acting as either agonists (activators) or antagonists (blockers).
Receptor Antagonism
Pyrrole derivatives have been developed as antagonists for a range of receptors, playing crucial roles in treating various disorders.
-
Dopamine Receptor Antagonists: Certain pyrrolo[5][7]benzothiazepine-based compounds have been identified as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, exhibiting an atypical antipsychotic profile.[5]
-
Cannabinoid Receptor Antagonists: Pyrrole-based compounds have been synthesized as antagonists for the cannabinoid receptor 2 (CB2), showing potential as therapeutic agents.[3]
-
Androgen Receptor Antagonists: A series of 4-phenylpyrrole derivatives have been developed as novel androgen receptor antagonists with efficacy against castration-resistant prostate cancer.[4]
Experimental Protocol: Radioligand Binding Assay for Receptor Antagonism
This protocol describes a competitive binding assay to determine the affinity of a pyrrole-containing compound for a specific receptor.
1. Materials:
- Cell membranes or purified receptor preparation
- Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-spiperone for dopamine D2 receptors)
- Test pyrrole-containing compound
- Assay buffer
- Scintillation cocktail
- Glass fiber filters
- Filtration apparatus
- Scintillation counter
2. Procedure:
- Reaction Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
- Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radiolabeled ligand from the unbound ligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the target receptor is crucial for a sensitive and accurate assay. The filtration step is a rapid and effective method to separate the bound from the free radioligand, which is essential for quantifying the binding. Competitive binding assays are a standard and reliable method for determining the affinity of unlabeled compounds for a receptor.
Diagram: Receptor Antagonism Workflow
Caption: Workflow for determining receptor antagonist affinity.
Receptor Agonism
While less common than antagonists, some pyrrole-containing compounds have been identified as receptor agonists.
-
Serotonin 5-HT2C Receptor Agonists: A series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines have been synthesized and evaluated as 5-HT2C receptor agonists for the potential treatment of obesity.[5][7]
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: Certain pyrrole derivatives have been claimed as modulators of the α7 nAChR, showing an agonist response.[8][9]
-
Farnesoid X Receptor (FXR) Agonists: Pyrrole[2,3-d]azepines have been identified as potent agonists of the farnesoid X receptor, a nuclear receptor involved in bile acid metabolism.[7]
Experimental Protocol: Cell-Based Functional Assay for Receptor Agonism (Example: GPCR)
This protocol describes a method to assess the agonist activity of a pyrrole-containing compound on a G-protein coupled receptor (GPCR) by measuring the downstream signaling, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.
1. Materials:
- A cell line stably expressing the GPCR of interest
- Cell culture medium and supplements
- Test pyrrole-containing compound
- A known agonist for the receptor (positive control)
- A fluorescent dye sensitive to the second messenger (e.g., Fluo-4 for Ca2+ or a FRET-based cAMP sensor)
- Assay buffer
- A fluorescence plate reader with an injection system
2. Procedure:
- Cell Culture: Culture the cells expressing the target GPCR to an appropriate density in a multi-well plate.
- Dye Loading: Load the cells with the fluorescent indicator dye according to the manufacturer's instructions.
- Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence, inject the test pyrrole-containing compound at various concentrations.
- Signal Detection: Measure the change in fluorescence intensity over time.
- Data Analysis: Quantify the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
Causality Behind Experimental Choices: Using a cell line that overexpresses the target receptor enhances the signal-to-noise ratio of the assay. Measuring a downstream signaling event (like calcium flux or cAMP production) provides a functional readout of receptor activation, confirming that the compound is not just binding but also eliciting a cellular response. The dose-response analysis is critical for quantifying the potency (EC50) and efficacy (Emax) of the agonist.
DNA Interaction: A Targeted Approach to Gene Regulation
Pyrrole-imidazole polyamides are a class of synthetic molecules designed to bind to the minor groove of DNA in a sequence-specific manner. These compounds are composed of N-methylpyrrole and N-methylimidazole amino acids. The pairing of these amino acids allows for the recognition of specific DNA base pairs, enabling the targeting of particular gene sequences. By binding to the DNA minor groove, these polyamides can interfere with the binding of transcription factors, thereby modulating gene expression. This approach holds promise for the development of novel therapies for genetic diseases and cancer.
Experimental Protocol: DNA Footprinting Assay
This protocol is used to determine the specific DNA sequence to which a pyrrole-imidazole polyamide binds.
1. Materials:
- A DNA fragment of interest, labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye
- The test pyrrole-imidazole polyamide
- DNase I or another DNA cleaving agent
- DNase I digestion buffer
- Stop solution (e.g., formamide, EDTA, loading dye)
- Polyacrylamide gel for sequencing
- Gel electrophoresis apparatus
- Autoradiography film or fluorescence imager
2. Procedure:
- Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of the pyrrole-imidazole polyamide.
- Partial Digestion: Add a low concentration of DNase I to the mixture to randomly cleave the DNA backbone. The regions where the polyamide is bound will be protected from cleavage.
- Reaction Termination: Stop the digestion reaction by adding the stop solution.
- Gel Electrophoresis: Denature the DNA fragments and separate them by size on a high-resolution polyacrylamide sequencing gel.
- Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging.
- Data Analysis: The binding site of the polyamide will appear as a "footprint," a region on the gel where the DNA cleavage is inhibited compared to a control lane with no polyamide. The precise binding sequence can be determined by running a sequencing ladder alongside the footprinting reactions.
Causality Behind Experimental Choices: End-labeling the DNA allows for the visualization of a ladder of fragments of different lengths, all originating from the same end. Partial digestion with DNase I is crucial to generate a range of fragment sizes that cover the entire DNA sequence. The protection from cleavage in the presence of the polyamide directly indicates the binding site.
Diagram: DNA Minor Groove Binding by a Pyrrole-Imidazole Polyamide
Caption: A pyrrole-imidazole polyamide binding to the DNA minor groove, potentially blocking transcription factor binding.
Data Summary and Conclusion
To facilitate comparison and analysis, the following table summarizes key quantitative data for representative pyrrole-containing compounds across the different mechanisms of action.
| Compound Example | Mechanism of Action | Target | Potency Metric | Reported Value |
| Sunitinib | Enzyme Inhibition | VEGFR, PDGFR | IC50 | Nanomolar range |
| Tolmetin | Enzyme Inhibition | COX-1, COX-2 | IC50 | Micromolar range |
| Pyrrolo-benzothiazepine derivative | Receptor Antagonism | Dopamine D2 | Ki | Nanomolar range |
| 4-Phenylpyrrole derivative | Receptor Antagonism | Androgen Receptor | IC50 | Nanomolar range |
| Pyrroloisoquinoline derivative | Receptor Agonism | Serotonin 5-HT2C | EC50 | Nanomolar range |
| Pyrrole-imidazole polyamide | DNA Binding | Specific DNA sequence | Kd | Nanomolar range |
This guide has provided a comprehensive overview of the primary mechanisms of action of pyrrole-containing compounds, a class of molecules with immense therapeutic importance. By understanding the principles of enzyme inhibition, receptor modulation, and DNA interaction, and by employing the detailed experimental protocols outlined herein, researchers can continue to unlock the full potential of the pyrrole scaffold in the development of novel and effective drugs for a wide range of diseases. The versatility of the pyrrole ring ensures its continued prominence in the field of medicinal chemistry for years to come.
References
-
Adams, D. R., et al. (2006). Pyrrolo(iso)quinoline derivatives as 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 677-80. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
Caccia, S., et al. (2003). Pyrrolo[5][7]benzothiazepine-based serotonin and dopamine receptor antagonists. Molecular modeling, further structure-activity relationship studies, and identification of novel atypical antipsychotic agents. Journal of Medicinal Chemistry, 46(12), 2363-2374. [Link]
-
Ide, T., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(1), 246-263. [Link]
-
Fatahala, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules (Basel, Switzerland), 22(3), 461. [Link]
-
Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
-
Rosse, G. (2012). Novel Pyrroles as Nicotinic Acetylcholine Receptor Modulators. ACS Medicinal Chemistry Letters, 4(1), 15-15. [Link]
-
Sexton, T., et al. (2009). Pyrrole[2,3-d]azepino compounds as agonists of the farnesoid X receptor (FXR). Bioorganic & Medicinal Chemistry Letters, 19(18), 5289-92. [Link]
-
Sharma, P., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 18(10), 2511-2545. [Link]
-
Sinha, N., et al. (2012). Novel Pyrroles as Nicotinic Acetylcholine Receptor Modulators. ACS Medicinal Chemistry Letters, 4(1), 15. [Link]
-
Ivan, B.-C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules (Basel, Switzerland), 26(21), 6435. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrrole as a Pharmaceutical Intermediate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrrole Derivatives: Exploring Their Diverse Biological Activities. [Link]
-
ResearchGate. (n.d.). Examples of drugs containing pyrrole moieties approved by the FDA. [Link]
-
Vasileva, E. A., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. International Journal of Molecular Sciences, 25(17), 9529. [Link]
-
Ragusa, G., et al. (2015). Synthesis, pharmacological evaluation and docking studies of pyrrole structure-based CB2 receptor antagonists. European Journal of Medicinal Chemistry, 101, 651-667. [Link]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole[2,3-d]azepino compounds as agonists of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Authored for Researchers, Scientists, and Drug Development Professionals
An Application Note for the Synthesis of 6-(1H-Pyrrol-1-yl)nicotinic acid
Introduction: The Strategic Value of this compound
This compound is a heteroaromatic compound of significant interest in the fields of medicinal chemistry and drug discovery.[1] This molecule serves as a versatile structural scaffold and a key intermediate for the synthesis of more complex pharmaceutical agents.[1] Its architecture, featuring a nicotinic acid core—a derivative of vitamin B3[2][3]—functionalized with a pyrrole ring, offers a unique electronic and conformational profile. This makes it a valuable building block for developing novel kinase inhibitors, enzyme modulators, and other biologically active compounds.[1] The carboxylic acid group provides a convenient attachment point for further chemical modifications, such as amide coupling or esterification, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]
The synthesis of this valuable compound is most reliably achieved through the Clauson-Kaas pyrrole synthesis.[4][5] This classic and robust reaction involves the acid-catalyzed condensation of a primary amine, in this case, 6-aminonicotinic acid, with 2,5-dimethoxytetrahydrofuran.[4][6][7] This application note provides a detailed, step-by-step protocol for this synthesis, explains the underlying reaction mechanism, and offers insights into process optimization and product characterization.
Principle and Mechanism: The Clauson-Kaas Reaction
The Clauson-Kaas synthesis is a cornerstone method for preparing N-substituted pyrroles.[6][8] The reaction proceeds through a well-established mechanism initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran.
Mechanism Breakdown:
-
Activation and Ring Opening: In the presence of an acid catalyst (e.g., acetic acid), 2,5-dimethoxytetrahydrofuran is first protonated. This is followed by the elimination of a methanol molecule and subsequent ring-opening to form a highly reactive carbocation intermediate.[6][7] This intermediate exists in equilibrium with succinaldehyde, the key electrophile in the reaction.
-
Nucleophilic Attack and Condensation: The primary amine of the 6-aminonicotinic acid molecule acts as a nucleophile, attacking the carbonyl carbons of the succinaldehyde intermediate.[6][7]
-
Cyclization and Aromatization: Following the initial condensation, an intramolecular cyclization occurs. The resulting intermediate then undergoes a series of dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[7] This final aromatization step is the thermodynamic driving force for the reaction.
While the classic approach utilizes acetic acid as both the catalyst and solvent, various modifications, including the use of different Brønsted acids, metal catalysts, and greener solvent systems like water, have been reported to improve yields and reaction conditions.[6][7]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 6-aminonicotinic acid and 2,5-dimethoxytetrahydrofuran.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 6-Aminonicotinic acid | 3167-49-5 | C₆H₆N₂O₂ | 138.12 | White to beige powder.[9] |
| 2,5-Dimethoxytetrahydrofuran | 696-59-3 | C₆H₁₂O₃ | 132.16 | Colorless to light yellow liquid. |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive, strong acid odor. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | White crystalline powder. Used for neutralization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Organic solvent for extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | |
| Silica Gel (for chromatography) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for purification. |
Equipment Required
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Glass column for chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminonicotinic acid (1.0 mmol, 138.1 mg).
-
Add glacial acetic acid (10 mL) to dissolve the starting material. Gentle warming may be required to achieve full dissolution.
-
-
Reagent Addition:
-
To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.2 mmol, 158.6 mg, ~0.15 mL) dropwise at room temperature.[4]
-
-
Reaction Conditions:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 3-5 hours.
-
Causality: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Acetic acid serves as both the solvent and the acid catalyst required for the Clauson-Kaas mechanism.[6][7]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The consumption of the starting amine and the appearance of a new, typically lower Rf product spot indicates the reaction is proceeding.
-
-
Work-up and Neutralization:
-
Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-water (approx. 50 mL).
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Causality: This step quenches the reaction and neutralizes the acetic acid catalyst, which is essential for the subsequent extraction of the product into an organic solvent.[4]
-
-
Extraction:
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers in a separate flask.
-
Causality: The product, this compound, is more soluble in the organic solvent (ethyl acetate) than in the aqueous layer, allowing for its separation from inorganic salts and other water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter off the drying agent and transfer the filtrate to a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
The crude product obtained is often a solid and may require further purification to remove unreacted starting materials and byproducts.
-
Column Chromatography: A highly effective method for purification is silica gel column chromatography.[4] The crude product can be loaded onto a silica gel column and eluted with a solvent gradient (e.g., starting with hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure compound.
-
Recrystallization: Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed. This involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out.[10]
Characterization
The identity and purity of the final product, this compound (MW: 188.186 g/mol )[11], should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid).
-
Melting Point Analysis: To assess purity.
Workflow and Data Summary
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Component | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) | Equivalents |
| 6-Aminonicotinic acid | 138.12 | 1.0 | 138.1 | - | 1.0 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.2 | 158.6 | ~0.15 | 1.2 |
| Glacial Acetic Acid | 60.05 | - | - | 10 | Solvent/Catalyst |
| Expected Yield | 188.19 | ~70-85% |
Note: Expected yield is an estimate and can vary based on reaction conditions and purification efficiency.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: Glacial acetic acid is corrosive and has a pungent odor. Handle with care to avoid skin/eye contact and inhalation. 2,5-dimethoxytetrahydrofuran is flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Kumar, A., Akula, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 933-983. [Link]
-
National Center for Biotechnology Information (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. NIH National Library of Medicine. [Link]
-
Al-Amin, M., & Bhuiyan, M. M. H. (2012). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 17(5), 5319-5327. [Link]
-
Organic Chemistry Portal. Synthesis of pyrroles. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Chem-Station (2016). Clauson-Kaas Pyrrole Synthesis. Chem-Station International Edition. [Link]
-
ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. [Link]
-
Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]
-
precisionFDA. (n.d.). 6-AMINONICOTINIC ACID. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminonicotinic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. NIH National Library of Medicine. [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 736. [Link]
-
Liu, Z., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
- Google Patents. (1962).
- Google Patents. (1984). Process for the purification of nicotinic acid amide I. US4447615A.
-
National Center for Biotechnology Information. (n.d.). Nicotinic acid. PubChem Compound Database. [Link]
-
ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
PubMed. (1971). Oxidation of nicotinic acid by a Bacillus species: purification and properties of nicotinic acid and 6-hydroxynicotinic acid hydroxylases. [Link]
-
ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
Application Note & Protocol: High-Yield Synthesis of 6-(1H-Pyrrol-1-yl)nicotinic Acid Derivatives
Abstract
This document provides a detailed guide for the high-yield synthesis of 6-(1H-pyrrol-1-yl)nicotinic acid and its ester derivatives, crucial heterocyclic building blocks in medicinal chemistry and drug discovery. These compounds serve as versatile scaffolds for developing novel pharmaceutical agents, including kinase inhibitors and other biologically active molecules. We present two robust and efficient synthetic strategies: the classic Paal-Knorr pyrrole synthesis and the modern Buchwald-Hartwig amination. This guide offers in-depth mechanistic insights, explains the rationale behind experimental choices, and provides detailed, step-by-step protocols suitable for researchers in organic synthesis and drug development.
Introduction: Significance and Synthetic Overview
The fusion of a pyridine carboxylic acid (nicotinic acid) scaffold with a pyrrole ring creates a unique molecular architecture with significant potential in pharmacology. Nicotinic acid derivatives themselves are a cornerstone in medicinal chemistry, with applications ranging from lipid-lowering agents to treatments for various diseases. The pyrrole moiety is also a privileged structure, found in a vast array of natural products and pharmaceuticals, contributing to diverse biological activities. The combined structure, this compound, is therefore a high-value intermediate for constructing complex molecules in drug discovery programs.
Synthesizing this target molecule with high yield and purity requires a strategic approach. The primary challenge lies in the formation of the C-N bond between the pyridine and pyrrole rings. This guide details two primary pathways to achieve this transformation efficiently.
Caption: Overall workflow for the synthesis of this compound.
Synthetic Strategy 1: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a foundational method for constructing pyrrole rings, first reported in 1884.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[2] For our target molecule, 6-aminonicotinic acid (or its ester) serves as the primary amine, and 2,5-dimethoxytetrahydrofuran acts as a stable and convenient precursor to the required 1,4-dicarbonyl compound (succinaldehyde).
2.1. Mechanistic Rationale
The reaction proceeds through a well-elucidated mechanism.[1] The key steps are:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (from 6-aminonicotinic acid ester) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1]
-
Cyclization: An intramolecular attack by the nitrogen atom onto the second carbonyl group closes the five-membered ring. This ring-closing step is often the rate-determining step of the reaction.
-
Dehydration: A series of dehydration steps, facilitated by the acid catalyst, eliminates two molecules of water to form the stable, aromatic pyrrole ring.
This pathway is favored because it proceeds through stable intermediates and the final aromatization provides a strong thermodynamic driving force. The use of a weak acid like acetic acid is crucial to catalyze the reaction without promoting side reactions, such as the self-condensation of the dicarbonyl compound which could lead to furan byproducts.[2]
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
2.2. Advantages and Field-Proven Insights
-
Operational Simplicity: The reaction is often a one-pot procedure with readily available starting materials.
-
Atom Economy: It is a condensation reaction where water is the only byproduct.
-
Robustness: The reaction is generally tolerant of various functional groups on the amine partner.
However, a key consideration is the potential for harsh reaction conditions (prolonged heating in acid) which may not be suitable for sensitive substrates. Modern modifications, including the use of Lewis acids or microwave irradiation, can mitigate these issues, often leading to shorter reaction times and higher yields.
Synthetic Strategy 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This modern synthetic tool has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions. In this context, it is used to couple a 6-halonicotinic acid ester (e.g., chloro- or bromo-derivative) with pyrrole.
3.1. Mechanistic Rationale
The reaction operates via a catalytic cycle involving a palladium(0) active species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinate, forming a Pd(II) complex. This is often the rate-determining step.
-
Ligand Exchange/Amine Coordination: The pyrrole anion (formed by deprotonation with a base) coordinates to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XantPhos, SPhos) are essential. They promote the crucial reductive elimination step, prevent catalyst deactivation, and stabilize the monoligated palladium species that is believed to be highly active in the catalytic cycle. The base (e.g., Cs₂CO₃, K₃PO₄) is also a key parameter, as it must be strong enough to deprotonate the pyrrole N-H without causing unwanted side reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
3.2. Advantages and Field-Proven Insights
-
High Efficiency & Scope: This method is highly effective for a wide range of aryl halides and amines, including heteroaromatic substrates.
-
Mild Conditions: Reactions are typically run under milder conditions than classical methods, preserving sensitive functional groups.
-
Modularity: The reaction is highly modular, allowing for the synthesis of a diverse library of derivatives by simply changing the coupling partners.
The primary drawback is the cost and air-sensitivity of the palladium catalysts and specialized ligands. However, the development of highly active pre-catalysts has made the reaction more practical and reproducible, even on an industrial scale.
Comparative Data and Protocol Selection
The choice between the Paal-Knorr and Buchwald-Hartwig methods depends on starting material availability, cost, scale, and the presence of sensitive functional groups.
| Parameter | Paal-Knorr Synthesis | Buchwald-Hartwig Amination |
| Key Reagents | 6-Aminonicotinate, 2,5-Dimethoxytetrahydrofuran | 6-Halonicotinate, Pyrrole |
| Catalyst | Acid (e.g., Acetic Acid, FeCl₃) | Palladium Pre-catalyst + Ligand |
| Typical Conditions | Reflux in solvent (e.g., EtOH, AcOH) | 80-120 °C in aprotic solvent (e.g., Toluene, Dioxane) |
| Pros | Low-cost reagents, simple setup | High yield, broad scope, mild conditions, functional group tolerance |
| Cons | Can require harsh conditions, lower yields for some substrates | High cost of catalyst/ligand, sensitivity to air/moisture |
| Typical Yield | 60-80% | 75-95% |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Paal-Knorr Synthesis of Ethyl 6-(1H-pyrrol-1-yl)nicotinate
Objective: To synthesize the target ester via acid-catalyzed condensation.
Materials:
-
Ethyl 6-aminonicotinate (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (optional, co-solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 6-aminonicotinate (1.0 eq).
-
Add glacial acetic acid (approx. 0.2 M concentration relative to the amine).
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and slowly neutralize with saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x volumes).
-
Combine the organic layers, wash with brine (1 x volume), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 10-30% Ethyl Acetate in Hexanes) to afford the pure ethyl 6-(1H-pyrrol-1-yl)nicotinate.
Protocol 2: Buchwald-Hartwig Amination for Ethyl 6-(1H-pyrrol-1-yl)nicotinate
Objective: To synthesize the target ester via palladium-catalyzed C-N cross-coupling.
Materials:
-
Ethyl 6-chloronicotinate (or 6-bromonicotinate) (1.0 eq)
-
Pyrrole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (e.g., 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene (or Dioxane)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask or pressure tube under an inert atmosphere (Nitrogen or Argon), add ethyl 6-chloronicotinate (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XantPhos (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by pyrrole (1.2 eq).
-
Seal the flask/tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x volumes) and then brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Protocol 1.
Protocol 3: Saponification to this compound
Objective: To hydrolyze the ester to the final carboxylic acid product.
Materials:
-
Ethyl 6-(1H-pyrrol-1-yl)nicotinate (from Protocol 1 or 2) (1.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1M Sodium Hydroxide (NaOH) solution (2.0-3.0 eq)
-
1M Hydrochloric Acid (HCl) solution
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF/MeOH and water.
-
Add 1M NaOH solution (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the mixture in an ice bath and carefully acidify with 1M HCl solution until the pH is ~3-4.
-
A precipitate of the carboxylic acid product should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and then a small amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to aid in drying.
-
Dry the product under high vacuum to obtain the pure this compound.
Conclusion
This guide outlines two highly effective and reliable methods for the synthesis of this compound derivatives. The Paal-Knorr synthesis offers an operationally simple and cost-effective route, while the Buchwald-Hartwig amination provides a more modern, versatile, and often higher-yielding approach with excellent functional group tolerance. The detailed protocols and mechanistic discussions herein provide researchers with the necessary tools to confidently synthesize these valuable compounds for applications in pharmaceutical research and development. The final selection of the synthetic route should be based on a careful evaluation of substrate availability, cost constraints, and the specific requirements of the research program.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Shinde, D. B., et al. (2018). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. Shodhganga. Retrieved from [Link]
- Mothana, B., & Boyd, R. J. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 811(1-3), 97-104.
-
Chemistry Steps. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Retrieved from [Link]
- Das, S., et al. (2018). Paal–Knorr synthesis of pyrroles.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Lücke, C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8979-8986.
- Pinto, M., et al. (2023).
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Retrieved from [Link]
Sources
Application Note: High-Performance Liquid Chromatographic Purification of 6-(1H-Pyrrol-1-yl)nicotinic Acid
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 6-(1H-Pyrrol-1-yl)nicotinic acid, a key heteroaromatic building block in medicinal chemistry and drug discovery.[1] The described methodology provides a comprehensive guide for researchers, scientists, and drug development professionals to achieve high purity of the target compound, suitable for downstream applications. The protocol outlines a reversed-phase HPLC approach, detailing the rationale behind the selection of chromatographic parameters, from column chemistry and mobile phase composition to sample preparation and method validation.
Introduction: The Significance of Purifying this compound
This compound is a compound of significant interest in pharmaceutical research, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its unique molecular architecture, featuring a nicotinic acid core functionalized with a pyrrole ring, makes it a valuable intermediate in the development of kinase inhibitors and other biologically active molecules.[1] The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps, lead to the formation of undesirable byproducts, and ultimately impact the efficacy and safety of the final drug candidate.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of pharmaceutical compounds due to its high resolution, sensitivity, and scalability.[2][3] This application note provides a systematic approach to developing and implementing an efficient HPLC purification method for this compound.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. This compound (C₁₀H₈N₂O₂) is a heterocyclic compound with both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functionalities.[4][5] This amphoteric nature influences its retention behavior in reversed-phase chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [6][7] |
| Molecular Weight | 188.18 g/mol | [6][7] |
| Appearance | White to off-white solid | N/A |
| pKa | (Estimated) ~4-5 (carboxylic acid), ~2-3 (pyridine nitrogen) | General knowledge of pyridine and carboxylic acid pKa values |
| UV Absorbance | Expected strong absorbance in the UV range | General knowledge of aromatic and heterocyclic compounds |
The presence of aromatic rings (pyridine and pyrrole) suggests that UV detection will be a suitable and sensitive method for monitoring the purification process.[8][9]
HPLC Purification Strategy: A Reversed-Phase Approach
A reversed-phase HPLC method is the most common and often the most effective approach for purifying moderately polar to nonpolar compounds like this compound.[9] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.
The Causality Behind Experimental Choices
-
Column Selection: A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic rings of the target molecule.[9] The high surface area and carbon load of modern C18 columns ensure efficient separation and good peak shape.
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and water is used as the mobile phase. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial for several reasons:
-
Suppressing Ionization: The acidic modifier protonates the carboxylic acid group, rendering it less polar and increasing its retention on the C18 column. It also ensures the pyridine nitrogen is consistently protonated, leading to sharper, more symmetrical peaks.[2]
-
Improving Peak Shape: By controlling the ionization state of the analyte, peak tailing is minimized, leading to better resolution and more accurate quantification.
-
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that impurities with a wide range of polarities are effectively separated from the main compound and eluted from the column in a reasonable time.
Detailed Application Protocol
This protocol provides a step-by-step guide for the purification of this compound.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound (crude) | Synthesis Grade | N/A |
| Acetonitrile (ACN) | HPLC Grade | Major chemical supplier |
| Water | Deionized (DI) or Milli-Q | In-house or major chemical supplier |
| Formic Acid (FA) | LC-MS Grade | Major chemical supplier |
| Methanol (for sample dissolution) | HPLC Grade | Major chemical supplier |
Instrumentation and Chromatographic Conditions
Table 2: HPLC Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Pump | Binary or Quaternary Pump |
| Injector | Manual or Autosampler |
| Detector | UV-Vis Detector |
| Column | C18, 5 µm, 100 Å, 19 x 150 mm (or similar dimensions for preparative scale) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 15 mL/min (scalable based on column dimensions) |
| Detection Wavelength | 254 nm and 280 nm |
| Column Temperature | Ambient |
| Injection Volume | Dependent on sample concentration and column loading |
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of deionized water. Mix thoroughly and degas.
-
Prepare Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of methanol. If solubility is an issue, gentle warming or sonication may be applied.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[9]
-
-
HPLC System Setup and Equilibration:
-
Install the preparative C18 column.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Start the gradient elution program. A typical gradient might be:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Fraction Collection:
-
Monitor the chromatogram at 254 nm and 280 nm.
-
Collect fractions corresponding to the main peak of interest. Automated fraction collectors are recommended for efficiency and reproducibility.
-
-
Post-Purification Analysis and Work-up:
-
Analyze the collected fractions using an analytical HPLC system to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain the purified this compound.
-
Results and Discussion
The described method should yield this compound with a purity of >98%. The retention time of the compound will depend on the exact HPLC system and column used, but it is expected to elute as a sharp, symmetrical peak.
Figure 1: Representative Chromatogram
A representative chromatogram would show a well-resolved peak for this compound, separated from earlier eluting polar impurities and later eluting nonpolar impurities.
Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Insufficient mobile phase acidity; secondary interactions with silica | Increase formic acid concentration (up to 0.2%); use a column with end-capping. |
| Low Recovery | Compound precipitation on the column; poor solubility in mobile phase | Decrease sample concentration; increase the initial percentage of organic solvent. |
| Peak Splitting | Column overloading; column degradation | Reduce injection volume; replace the column. |
| No Retention | Incorrect mobile phase composition; column failure | Verify mobile phase preparation; test column with a standard compound. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using reversed-phase HPLC. By following the detailed steps and understanding the rationale behind the method, researchers can consistently obtain a high-purity compound, which is essential for its application in drug discovery and development. The principles outlined in this guide can also be adapted for the purification of other similar heterocyclic compounds.
References
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
PubMed. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. [Link]
-
Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
-
Chromatography Today. Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]
- Google Patents.
-
PubChem. Nicotinic Acid. [Link]
-
NIH. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. [Link]
-
ACS Publications. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources | Chemical Research in Toxicology. [Link]
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
-
PubChem. 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid. [Link]
-
ResearchGate. Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. [Link]
-
NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
ACS Publications. Selective Chemometric Elimination of Co-Eluting Components in Chiral and Achiral Liquid Chromatographic Analyses | Analytical Chemistry. [Link]
-
Bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]
-
MDPI. Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. welch-us.com [welch-us.com]
- 5. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 6. 175135-86-1 this compound AKSci 9069AA [aksci.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Cell-based assays for evaluating the cytotoxicity of 6-(1H-Pyrrol-1-yl)nicotinic acid
Application Note & Protocols
A Multi-Assay Strategy for the Comprehensive Cytotoxicity Profiling of 6-(1H-Pyrrol-1-yl)nicotinic Acid
Abstract
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development, providing critical insights into its safety profile and therapeutic window. This guide details a comprehensive, multi-assay strategy for assessing the cytotoxicity of this compound, a heteroaromatic compound of interest in medicinal chemistry.[1] Nicotinic acid and its derivatives have demonstrated a range of biological activities, including potential cytotoxicity against cancer cell lines, making a thorough toxicological assessment essential.[2][3][4] We present a suite of cell-based assays designed to move beyond a simple live/dead determination, instead creating a detailed profile of the compound's effects on cell health. This approach interrogates multiple cellular parameters—metabolic activity, membrane integrity, lysosomal function, and the induction of specific cell death pathways—to elucidate not only if the compound is toxic, but how. By integrating data from these orthogonal assays, researchers can make more informed decisions in the drug discovery pipeline.
Introduction: The Imperative for a Mechanistic Approach to Cytotoxicity
In the landscape of drug discovery, early and accurate assessment of a compound's toxicity is paramount. Cytotoxicity assays are fundamental tools used to screen for potential adverse effects and to establish a compound's therapeutic index.[5][6] However, relying on a single viability assay can be misleading. A compound might, for instance, impair mitochondrial function without immediately compromising the cell membrane, a nuance that would be missed by a simple membrane integrity assay.[7] Such scenarios underscore the necessity of a multi-pronged approach.
This application note provides a framework for evaluating this compound by employing a panel of assays, each interrogating a distinct hallmark of cell viability and death. We will detail protocols for:
-
MTT Assay: To measure metabolic activity as an indicator of cell viability.
-
LDH Release Assay: To quantify the loss of plasma membrane integrity, a marker of necrosis.
-
Neutral Red Uptake Assay: To assess lysosomal integrity and function.
-
Annexin V/PI Staining: To differentiate between viable, apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To specifically measure the activation of key executioner caspases in apoptosis.
By synthesizing the results from these assays, researchers can build a robust and nuanced understanding of the compound's cellular impact.
The Rationale: An Orthogonal Assay Strategy
Different cytotoxic mechanisms manifest through distinct cellular pathologies. A comprehensive evaluation, therefore, requires assays that can probe these different events. The diagram below illustrates how a selection of assays can target various aspects of cell health, from general viability to specific death pathways.
Caption: A multi-level workflow for cytotoxicity assessment.
Assay Protocols and Methodologies
Assay 1: Cell Viability via MTT Assay
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a robust measure of cell viability.[10]
Causality Behind Choices: This assay is selected as the primary screening tool due to its high throughput, sensitivity, and reproducibility. It provides a rapid assessment of the compound's effect on the overall metabolic health of the cell population, which is a fundamental indicator of viability.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a relevant cell line) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the compound's solvent, e.g., 0.1% DMSO) and an "untreated control" (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[10]
-
Incubation: Return the plate to the incubator for 4 hours. Protect the plate from light. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10] Use a reference wavelength of >650 nm if desired.
Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[12][13] When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant. The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that ultimately produces a colored (colorimetric) or luminescent (fluorometric/bioluminescent) product, which is proportional to the extent of cell lysis.[12][14]
Causality Behind Choices: This assay directly measures cytotoxicity by quantifying cell death associated with membrane rupture (necrosis). It serves as a critical orthogonal validation for the MTT assay. For example, a compound that inhibits mitochondrial respiration without killing the cell would show a low MTT signal but also low LDH release. Conversely, a compound causing rapid necrosis would yield high LDH release.
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Section 3.1, steps 1-2).
-
Control Preparation: It is essential to prepare three types of controls:
-
Untreated Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Add a lysis solution (e.g., Triton X-100) to untreated wells 1 hour before the end of the incubation to cause 100% cell lysis.[15]
-
Background Control: Medium without cells.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at ~400 x g for 5-10 minutes to pellet any detached cells.[14]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[15]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm for colorimetric assays).[15]
Assay 3: Lysosomal Integrity via Neutral Red Uptake (NRU) Assay
Scientific Principle: The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and concentrate the supravital dye neutral red within their lysosomes via active transport.[16][17][18] The dye is a weak cationic dye that accumulates in the acidic environment of the lysosomes. In non-viable cells or cells with damaged lysosomal membranes, this uptake is diminished. The amount of dye retained by the cells is quantified spectrophotometrically after extraction and is directly proportional to the number of viable cells.[19]
Causality Behind Choices: This assay provides a different perspective on cell health by focusing on lysosomal integrity. Lysosomes are critical for cellular homeostasis, and damage to these organelles can be an early indicator of a specific toxic mechanism. It complements the MTT (mitochondrial) and LDH (plasma membrane) assays.
Detailed Protocol:
-
Cell Culture and Treatment: Plate and treat cells as described in the MTT protocol (Section 3.1, steps 1-2).
-
Dye Incubation: After the compound treatment period, remove the culture medium and replace it with 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.[16]
-
Washing: After incubation, carefully remove the dye-containing medium. Wash the cells with a wash solution (e.g., a mixture of formaldehyde and calcium chloride, or simply PBS) to remove any unincorporated dye.[17]
-
Dye Extraction (Solubilization): Add 150 µL of a solubilization solution (e.g., a mixture of acetic acid and ethanol) to each well.[17]
-
Agitation: Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction of the dye from the lysosomes.
-
Data Acquisition: Measure the absorbance of the extracted dye solution at approximately 540 nm using a microplate reader.[17]
Assay 4: Apoptosis vs. Necrosis via Annexin V & Propidium Iodide (PI) Staining
Scientific Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these early apoptotic cells.[22][23] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[23] By using both stains, one can differentiate four populations:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact or primary necrosis).
Causality Behind Choices: This is the key assay for determining the mode of cell death. Understanding whether a compound induces a controlled, programmed cell death (apoptosis) versus a chaotic, inflammatory cell death (necrosis) is critical for predicting its in vivo effects.
Caption: Differentiating cell states with Annexin V and PI.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates or T25 flasks and treat with this compound at concentrations determined from the viability assays (e.g., around the IC50 value). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant (containing floating cells), and centrifuge at low speed (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working stock) to the 100 µL cell suspension.[22]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice, protected from light.
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible. Use single-stained controls to set up proper compensation and quadrants.
Assay 5: Apoptotic Pathway via Caspase-3/7 Activity
Scientific Principle: Caspases are a family of proteases critical for initiating and executing apoptosis. Caspase-3 and Caspase-7 are "executioner" caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[24][25] These assays utilize a specific peptide substrate for Caspase-3/7 (e.g., DEVD) that is conjugated to a reporter molecule.[26] When active Caspase-3/7 cleaves the substrate, the reporter is released, generating a luminescent or fluorescent signal that is proportional to caspase activity.[27][28]
Causality Behind Choices: This assay provides specific biochemical evidence that the apoptotic pathway is engaged. A positive result here, in conjunction with Annexin V staining, provides powerful, confirmatory evidence that the compound is an apoptosis-inducer. Many modern kits are designed for a simple, homogeneous "add-mix-measure" protocol, making them highly efficient.[27]
Caption: Role of Caspase-3/7 in apoptosis and its detection.
Detailed Protocol (Homogeneous Luminescent Assay Example):
-
Cell Culture and Treatment: Seed cells in a white, opaque-walled 96-well plate suitable for luminescence. Treat with the compound as described previously.
-
Reagent Preparation: Reconstitute the luminescent caspase-3/7 substrate/reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker at low speed for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active Caspase-3/7.
Data Presentation and Interpretation
Quantitative data from the viability and cytotoxicity assays should be used to generate dose-response curves and calculate IC₅₀ values (the concentration of compound that inhibits 50% of the measured response).
Table 1: Hypothetical Cytotoxicity Data for this compound (48h Exposure)
| Assay | Endpoint Measured | Hypothetical IC₅₀ (µM) | Interpretation |
| MTT | Metabolic Activity | 25.4 | Indicates a significant reduction in cell viability/proliferation. |
| LDH Release | Membrane Lysis | > 100 | Suggests the compound is not primarily necrotic at active concentrations. |
| Neutral Red | Lysosomal Integrity | 30.1 | Correlates with MTT, suggesting general cellular stress. |
| Caspase-3/7 | Apoptosis Execution | 28.5 | Strong activation indicates apoptosis is the primary death mechanism. |
Interpreting the Combined Results:
Caption: Logic diagram for interpreting multi-assay cytotoxicity data.
Conclusion
Evaluating the cytotoxicity of a novel compound like this compound requires more than a single data point. The multi-assay, mechanistically driven approach outlined in this guide provides a robust framework for generating a comprehensive cytotoxicity profile. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and the specific hallmarks of apoptosis (Annexin V, Caspase-3/7), researchers can confidently determine not only the potency of a compound but also its mechanism of action. This detailed understanding is invaluable for lead optimization, risk assessment, and the overall advancement of drug development programs.
References
-
Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Vinken, M. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology, 2644, 237–245. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-73. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
-
Provost, J. J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2016). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 1601, 19-24. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(11), 3391. [Link]
-
Szychowska, K., et al. (2022). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Molecules, 27(19), 6296. [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. Retrieved from [Link]
-
Riebeling, C., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 1(7), e194. [Link]
-
Peng, M., Shi, L., & Ke, S. (2017). Nicotinamide‑based diamides derivatives as potential cytotoxic agents: Synthesis and biological evaluation. Medicinal Chemistry Research, 26, 3073-3081. [Link]
-
Hassing, L. P., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 601076. [Link]
-
Litwiniuk, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. Neurochemistry International, 178, 105772. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. nebiolab.com [nebiolab.com]
- 7. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 8. 细胞测定 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. kumc.edu [kumc.edu]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 26. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 27. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 28. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
Application Notes and Protocols for 6-(1H-Pyrrol-1-yl)nicotinic Acid in Cancer Cell Line Studies
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Rationale for Investigation
6-(1H-Pyrrol-1-yl)nicotinic acid is a novel synthetic compound featuring a nicotinic acid (a form of vitamin B3/niacin) scaffold substituted with a pyrrole ring. The rationale for investigating its potential as an anticancer agent is grounded in the established biological activities of its constituent moieties. Nicotinic acid derivatives have been successfully designed as potent inhibitors of key signaling pathways in oncology, notably as antagonists of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1] Similarly, the pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated antiproliferative and anticancer properties.[2][3]
This document provides a comprehensive guide for researchers initiating studies on this compound. It outlines a hypothesized mechanism of action based on related compounds and presents detailed, field-proven protocols for evaluating its cytotoxic and apoptotic effects in cancer cell lines.
Hypothesized Mechanism of Action: VEGFR-2 Inhibition
Based on structure-activity relationships of similar nicotinic acid derivatives, we hypothesize that this compound acts as an inhibitor of the VEGFR-2 signaling cascade.[1] VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand (VEGF-A), triggers a signaling cascade promoting endothelial cell proliferation, migration, and survival, which are hallmark processes of tumor-induced angiogenesis. Inhibition of this pathway can starve tumors of essential blood supply and directly induce apoptosis in cancer cells that overexpress the receptor.
The proposed inhibitory action of this compound is theorized to block the phosphorylation of VEGFR-2, thereby preventing the activation of downstream effectors. This disruption is expected to culminate in the induction of apoptosis, potentially through the intrinsic mitochondrial pathway, characterized by the activation of executioner caspases like Caspase-3.[1]
Caption: Hypothesized signaling pathway of this compound.
Essential Experimental Protocols
This section provides step-by-step protocols for the initial characterization of this compound's anticancer activity.
Compound Preparation and Storage
The accuracy of in vitro assays begins with the correct preparation of the test compound.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO).[4]
-
Aliquoting: Dispense the stock solution into small-volume aliquots to minimize freeze-thaw cycles.
-
Storage: Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in the culture wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. [4]
Cell Culture
Standard aseptic cell culture techniques are required. The choice of cell line should be guided by the research question. For screening, a panel including cell lines relevant to high-prevalence cancers is recommended (e.g., HCT-15 [colon], PC-3 [prostate], and MCF-7 [breast]).[1]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (Compound PN) working solutions
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of Compound PN. Include wells for:
-
Vehicle Control (medium with the same final concentration of DMSO as the highest compound dose).
-
Positive Control (e.g., Doxorubicin).
-
Untreated Control (medium only).
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5] Incubate for 2–4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete dissolution.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis and Presentation
The cytotoxic effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% compared to the vehicle control.[4] This value is a key metric of a drug's potency.
Table 1: Hypothetical Cytotoxicity Data for this compound (Compound PN)
| Cell Line | Cancer Type | Compound PN (IC50 in µM) | Doxorubicin (IC50 in µM) |
|---|---|---|---|
| HCT-15 | Colon | 12.5 ± 1.5 | 0.8 ± 0.1 |
| PC-3 | Prostate | 25.1 ± 2.2 | 1.2 ± 0.3 |
| MCF-7 | Breast | 18.7 ± 1.9 | 0.5 ± 0.08 |
| A549 | Lung | 35.4 ± 3.1 | 1.5 ± 0.2 |
Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.
Protocol: Apoptosis Quantification (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.[4] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound PN at concentrations around the determined IC50 value for the desired time (e.g., 24 hours). Include an untreated or vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization and then combine with the supernatant containing floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.[4]
-
Incubation: Incubate the cell suspension in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can validate the engagement of the hypothesized signaling pathway (e.g., assessing levels of p-VEGFR-2, total VEGFR-2, cleaved Caspase-3, Bcl-2, and Bax).[6][7]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent (ECL)
-
Imaging system
Procedure:
-
Lysate Preparation: Treat cells with Compound PN as described previously. Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[6] Scrape adherent cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities relative to a loading control like β-actin.
Integrated Experimental Workflow
The following diagram illustrates the logical flow of experiments for the initial characterization of a novel anticancer compound.
Sources
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Protocol for molecular docking of 6-(1H-Pyrrol-1-yl)nicotinic acid with target proteins
Topic: Protocol for Molecular Docking of 6-(1H-Pyrrol-1-yl)nicotinic Acid with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heteroaromatic compound featuring a nicotinic acid core substituted with a pyrrole ring.[1][2] This molecular scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with both nicotinic acid and pyrrole derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a well-known lipid-lowering agent that interacts with targets such as the G-protein coupled receptor GPR109A.[3][4][5] Additionally, it has demonstrated anti-inflammatory properties, for instance, by inhibiting the NLRP3 inflammasome.[6] The inclusion of the electron-rich pyrrole ring can modulate the electronic and conformational properties of the molecule, potentially enhancing its interaction with biological targets.[1]
Given the therapeutic potential of this scaffold, in silico molecular docking serves as a powerful initial step to explore its binding modes with various protein targets, predict binding affinities, and guide further drug discovery efforts.[7][8] This document provides a detailed protocol for performing molecular docking of this compound with potential protein targets using widely accessible software.
Potential Protein Targets
The selection of a target protein is a critical first step. Based on the known pharmacology of the nicotinic acid moiety, several protein classes represent plausible targets for this compound:
-
G-Protein Coupled Receptors (GPCRs): The niacin receptor, GPR109A (also known as HCA2), is a primary target for nicotinic acid's anti-lipolytic effects.[4][5]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Nicotinic acid has been shown to modulate the expression of PPARα and PPARγ, which are key regulators of lipid metabolism and inflammation.[3]
-
Inflammasome Components: The inhibitory effect of nicotinic acid on the NLRP3 inflammasome suggests potential interactions with proteins within this complex.[6]
For the purpose of this protocol, we will use Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as an exemplary target, given its well-defined ligand-binding pocket and relevance to the anti-inflammatory and metabolic effects of nicotinic acid analogs.
Molecular Docking Workflow
The molecular docking process can be systematically broken down into several key stages, from data acquisition and preparation to the final analysis of results.[9][10] This protocol will utilize a combination of commonly used and freely available software: AutoDock Vina for the docking calculations, AutoDock Tools (ADT) for file preparation, and PyMOL for visualization and analysis.[9][11]
Caption: Potential interactions of the ligand in the PPARγ active site.
Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is essential to perform validation. [12]
-
Re-docking of a Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the PDB structure, dock it back into the protein's binding site, and compare the predicted pose with the experimental pose. [12][13]A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation. [12]2. Use of Decoy Datasets: Docking a set of known active compounds along with a larger set of "decoy" (inactive) molecules can assess the protocol's ability to distinguish between binders and non-binders. [13]3. Consensus Docking: Using multiple different docking programs or scoring functions can increase confidence in the predicted binding modes if they produce consistent results. [14][15] By following this detailed protocol, researchers can effectively utilize molecular docking to investigate the potential interactions of this compound with its target proteins, providing valuable insights for subsequent stages of drug discovery and development.
References
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- ResearchGate. (2022, April 25).
- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
- Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- PubMed. (2010, May). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- National Institutes of Health. (2010, April 17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
- National Institutes of Health. (n.d.).
- Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL.
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
- DiVA portal. (2009, June 21).
- National Institutes of Health. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- ResearchGate. (2019, September 20).
- YouTube. (2024, January 29). Learn Maestro: Preparing protein structures.
- YouTube. (2020, July 7).
- PLOS. (2025, May 9).
- JSciMed Central. (2017, May 23). Molecular Docking: A structure-based drug designing approach.
- PyMOL Wiki. (2023, July 19). Dockingpie.
- Oxford Academic. (n.d.). DockingPie: a consensus docking plugin for PyMOL.
- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- Benchchem. (n.d.). This compound | Research Chemical.
- National Institutes of Health. (n.d.). Key Topics in Molecular Docking for Drug Design.
- YouTube. (2025, June 24).
- CymitQuimica. (n.d.). This compound.
- BioMed Central. (2016, May 10).
- PubMed. (2020, May 15). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A.
- PubMed. (n.d.). Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells.
- PubChem. (n.d.). Nicotinic Acid | C6H5NO2 | CID 938.
- Cayman Chemical. (n.d.). Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6).
- Wikipedia. (n.d.). Nicotinic acid.
- National Institutes of Health. (2011, February 7). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- PubMed. (2014, January 16).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Title: A Quality-by-Design (QbD) Approach to the Preclinical Formulation of 6-(1H-Pyrrol-1-yl)nicotinic acid
An Application Note for Drug Development Professionals
Abstract
The successful preclinical evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate systemic exposure in animal models to assess its pharmacokinetic, pharmacodynamic, and toxicological properties. A significant challenge in early drug development is the formulation of NCEs with suboptimal physicochemical properties, such as poor aqueous solubility, which is a common characteristic of modern drug candidates.[1][2][3] This application note presents a systematic, science- and risk-based framework for developing formulations of 6-(1H-Pyrrol-1-yl)nicotinic acid, a representative NCE, for preclinical studies. By integrating principles of Quality-by-Design (QbD) as outlined in the International Council for Harmonisation (ICH) Q8 guideline, we provide a comprehensive workflow from initial API characterization to the preparation and analysis of liquid formulations suitable for oral and intravenous administration.[4][5][6] This guide offers detailed protocols and explains the scientific rationale behind experimental choices to empower researchers to develop robust and reproducible preclinical formulations.
Introduction: The Preclinical Formulation Challenge
This compound is a heteroaromatic building block used in drug discovery, often as a scaffold for developing novel therapeutic agents like kinase inhibitors.[7] Like many NCEs emerging from discovery pipelines, its successful transition into preclinical development hinges on overcoming formulation hurdles.[3][8] Inadequate formulation can lead to poor or erratic drug absorption, resulting in underestimated systemic exposure and potentially misleading or inconclusive toxicology and efficacy data.[1] This can cause promising candidates to be incorrectly abandoned or, conversely, advance with an incomplete understanding of their risk profile.
To mitigate these risks, a systematic approach to formulation development is essential. The Quality-by-Design (QbD) framework, promoted by regulatory bodies, provides the ideal paradigm.[6][9] QbD emphasizes building quality into a product through a deep understanding of the molecule, the process, and the product's performance requirements.[4][5] This application note adapts these principles for the fast-paced, material-constrained environment of preclinical development.
Defining the Goal: The Quality Target Product Profile (QTPP)
Before any experimental work begins, it is crucial to define the objectives for the preclinical formulation. The QTPP serves as a prospective summary of the desired characteristics of the final drug formulation that will ensure it is safe and effective for its intended use in animal studies.[4][5]
| Attribute | Target for Oral Formulation | Target for Intravenous (IV) Formulation | Justification |
| Route of Administration | Oral (gavage) | Intravenous (bolus or infusion) | To assess oral bioavailability and for systemic toxicity studies mimicking the intended clinical route.[10] |
| Dosage Form | Homogeneous liquid (solution or suspension) | Clear, particle-free solution | Ease of administration, dose accuracy, and content uniformity are critical for preclinical studies.[1] IV solutions must be free of particulates to prevent capillary blockade.[1] |
| Drug Concentration Range | 1 - 50 mg/mL (scalable) | 0.5 - 10 mg/mL | Must be high enough to deliver the required dose in a limited volume suitable for the animal species (e.g., 5-10 mL/kg for rodents).[1][10] |
| pH | 3.0 - 8.0 | 4.0 - 8.0 (close to physiological pH) | To ensure API stability and minimize local irritation at the site of administration. |
| Vehicle/Excipients | Generally Recognized As Safe (GRAS) or well-characterized for the species | Parenterally-approved, well-tolerated | Excipients must be non-toxic at the administered concentration and should not interfere with the API's intrinsic pharmacology or toxicology.[11] |
| Stability | Physically and chemically stable for the duration of the study (e.g., 7-14 days at 2-8°C and ambient temp) | Physically and chemically stable for at least 24 hours post-preparation | Ensures consistent dosing and prevents administration of degradants. The formulation must remain stable throughout preparation and administration. |
| Osmolality (IV only) | N/A | 280-350 mOsm/kg (Isotonic) | To prevent hemolysis and irritation at the injection site. |
Foundational Knowledge: Pre-formulation Assessment & API Characterization
A thorough understanding of the Active Pharmaceutical Ingredient (API) is the cornerstone of rational formulation design.[2][12] These pre-formulation studies identify the critical physicochemical properties that will dictate the formulation strategy.
Physicochemical Property Analysis
Key properties of this compound must be determined experimentally.
-
pKa (Acid Dissociation Constant): The presence of a carboxylic acid group on the nicotinic acid core makes the molecule's ionization state pH-dependent.[13] The pKa value is critical for predicting solubility changes in different pH environments and for selecting appropriate pH-adjusting agents or buffers.
-
LogP/LogD (Lipophilicity): The partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH indicate the molecule's lipophilicity. High lipophilicity often correlates with poor aqueous solubility and suggests that strategies like co-solvents or lipid-based formulations may be required.[14]
-
Aqueous Solubility: This is the most critical parameter. Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[1] The structural similarity to nicotinic acid, which is a white crystalline powder[13], suggests that this compound is likely a solid with limited aqueous solubility that will increase at higher pH as the carboxylic acid deprotonates.
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Thermogravimetric Analysis (TGA) are used to determine the melting point, crystallinity, and presence of different polymorphic forms.[15][16][17] Polymorphism can significantly impact solubility and stability.[3]
Protocol: pH-Dependent Aqueous Solubility Profiling
Objective: To determine the equilibrium solubility of this compound across a range of pH values.
Materials & Equipment:
-
This compound API
-
pH Buffers (pH 1.2, 4.5, 6.8, 7.4) and purified water
-
Scintillation vials or HPLC vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated HPLC method for API quantification
-
0.45 µm syringe filters (PTFE or other compatible material)
Procedure:
-
Add an excess amount of the API to each vial (e.g., 5-10 mg) to ensure a saturated system.
-
Add a fixed volume (e.g., 1 mL) of the appropriate pH buffer or water to each vial.
-
Securely cap the vials and place them on an orbital shaker set to 25°C and a consistent speed (e.g., 150 rpm) for 24-48 hours to allow equilibrium to be reached.
-
After incubation, visually inspect the vials to confirm that excess solid API remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Discard the first few drops to avoid adsorptive loss.
-
Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC method.[18]
-
Measure the pH of the remaining supernatant to confirm the final pH of the solution.
Data Presentation: The results should be tabulated to clearly show the relationship between pH and solubility.
| Solvent/Buffer | Final pH | Solubility (µg/mL) | Classification |
| pH 1.2 HCl Buffer | 1.2 ± 0.1 | Example: 15 | Very Poorly Soluble |
| pH 4.5 Acetate Buffer | 4.5 ± 0.1 | Example: 150 | Sparingly Soluble |
| pH 6.8 Phosphate Buffer | 6.8 ± 0.1 | Example: 1200 | Soluble |
| pH 7.4 Phosphate Buffer | 7.4 ± 0.1 | Example: 2500 | Soluble |
(Note: Data are illustrative and must be determined experimentally.)
Formulation Strategy Selection
The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The goal is to choose the simplest formulation that meets the QTPP targets.[1] Solutions are generally preferred over suspensions due to better dose uniformity and no risk of particle settling.[1]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. cognidox.com [cognidox.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. qualio.com [qualio.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. criver.com [criver.com]
- 13. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. admin.mantechpublications.com [admin.mantechpublications.com]
- 16. Analytical Methods for Characterization of Solid Forms | PPTX [slideshare.net]
- 17. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 18. rroij.com [rroij.com]
Application Note: 6-(1H-Pyrrol-1-yl)nicotinic Acid as a Versatile Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 6-(1H-Pyrrol-1-yl)nicotinic acid is a sophisticated heteroaromatic scaffold of significant interest in contemporary drug discovery.[1] This molecule uniquely combines a nicotinic acid core, a well-established pharmacophore, with a 1H-pyrrol-1-yl substituent at the 6-position. This arrangement creates a distinct molecular architecture that is both rigid and electronically tunable, serving as a versatile starting point for more complex, biologically active compounds.[1]
The primary value of this building block lies in its dual-functionality. The carboxylic acid group provides a reliable chemical handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).[1] Simultaneously, the electron-rich pyrrole ring, coupled with the pyridine core, can participate in crucial non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.[1][2] This application note provides a technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound, with a focus on its application in the design of kinase inhibitors and other enzyme modulators, complete with detailed experimental protocols.
Section 1: Physicochemical Properties and Synthesis
The utility of a building block begins with its fundamental properties and accessibility.
| Property | Value |
| IUPAC Name | 6-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO, DMF, and aqueous base |
A common synthetic route to this compound involves a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. A representative approach is the coupling of a 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) with pyrrole in the presence of a suitable base, followed by saponification of the ester to yield the desired carboxylic acid.
Section 2: Core Application - A Scaffold for Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology.[3] Many kinase inhibitors are designed to be ATP-competitive, binding to the adenine-binding pocket in the enzyme's active site.[3] The this compound scaffold is exceptionally well-suited for this purpose. When an appropriate amine is coupled to the carboxylic acid, the resulting amide NH can act as a hydrogen bond donor, mimicking the interaction of the adenine N6-amino group with the "hinge" region of the kinase. The pyridine and pyrrole rings can then occupy the surrounding hydrophobic pockets, establishing favorable van der Waals and π-stacking interactions.
This design strategy is reminiscent of the highly successful anilinopyrimidine chemotype, which is found in approximately 10% of clinically approved kinase inhibitors.[4] The 6-(1H-Pyrrol-1-yl)nicotinamide core can occupy a similar chemical space, offering a novel and patentable alternative.[4] The pyrrole-indolin-2-one scaffold, another related structure, is also a well-validated framework for potent kinase inhibitors targeting pathways involved in angiogenesis.[5][6]
Caption: Design logic for kinase inhibitors using the scaffold.
Section 3: Case Study - Hepatoselective Glucokinase Activators
A compelling validation of this scaffold's potential is the discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, a clinical candidate for treating type 2 diabetes.[7] Glucokinase (GK) is a key regulator of glucose homeostasis, and its activation is a promising therapeutic strategy.[7] However, systemic GK activators can pose a risk of hypoglycemia by acting on the pancreas.
Researchers ingeniously used the 6-(amido)nicotinic acid core to develop a hepatoselective activator.[7] The rationale was to design a molecule with low passive permeability that would be actively taken up into the liver by organic anion transporting polypeptides (OATPs). The carboxylic acid of the nicotinic acid moiety was crucial for this active transport mechanism. This strategy resulted in a potent GK activator with a liver-to-pancreas distribution ratio greater than 50-fold, leading to robust glucose lowering in preclinical models without causing hypoglycemia.[7]
Table 1: Preclinical Data for Glucokinase Activator Candidate (Compound 19) [7]
| Parameter | Value | Significance |
| Human GK Activation (EC₅₀) | 0.06 µM | Demonstrates high potency at the target enzyme. |
| Human Hepatocyte Potency (EC₅₀) | 0.08 µM | Shows excellent activity in a relevant cell-based system. |
| Liver/Pancreas Ratio (Rat) | >50 | Confirms high selectivity for the target organ, reducing hypoglycemia risk. |
| Oral Bioavailability (Rat) | 25% | Indicates sufficient absorption for oral administration. |
Section 4: Experimental Protocols
The most common and critical reaction for utilizing this building block is amide bond formation. Below is a detailed, self-validating protocol for a standard amide coupling reaction.
Protocol 4.1: Synthesis of a 6-(1H-Pyrrol-1-yl)nicotinamide Library via EDC/HOBt Coupling
This protocol describes the coupling of this compound with a representative primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and improve efficiency.[8]
Materials and Equipment:
-
This compound
-
Amine of interest (e.g., Benzylamine)
-
EDC hydrochloride
-
HOBt hydrate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.
-
Additive & Base Addition: Add HOBt (1.2 eq.) and DIPEA (3.0 eq.) to the solution. The base is crucial to neutralize the EDC hydrochloride and the HOBt, and to deprotonate the amine if it is used as a salt.
-
Carboxylic Acid Activation: Add EDC·HCl (1.2 eq.) to the mixture in one portion. Stir the reaction at room temperature for 30-60 minutes. This period allows for the formation of the highly reactive HOBt-ester intermediate.
-
Amine Addition: Add the desired amine (1.1 eq.) to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by water (1x), and finally brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(1H-Pyrrol-1-yl)nicotinic Acid
Welcome to the technical support center for the synthesis of 6-(1H-Pyrrol-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heteroaromatic building block.[1] As a key intermediate in the development of novel pharmaceutical agents, optimizing its synthesis is crucial for efficient drug discovery pipelines. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and improve your reaction yields.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the reaction of a 6-halonicotinic acid derivative with pyrrole. The primary focus will be on the widely used Buchwald-Hartwig amination and Clauson-Kaas type reactions.
Issue 1: Low or No Product Yield
Low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the context of this compound synthesis.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Inefficient Catalyst System (Buchwald-Hartwig) | The choice of palladium catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination.[2][3] If you are observing low yields, consider screening different combinations. For heteroaryl substrates, ligands like XantPhos or AshPhos have shown effectiveness.[3][4] The base is also crucial; stronger, non-nucleophilic bases like NaOtBu or Cs2CO3 are often preferred to facilitate the deprotonation of the amine and promote the catalytic cycle.[3] |
| Poor Quality Starting Materials | The purity of your 6-chloronicotinic acid[5][6][7] or its ester derivative is paramount. Impurities can poison the catalyst or participate in side reactions. Ensure your starting materials are fully characterized (e.g., by NMR, melting point) and purified if necessary. Pyrrole should be freshly distilled before use as it is prone to oxidation and polymerization. |
| Suboptimal Reaction Temperature | Buchwald-Hartwig reactions are often temperature-sensitive.[8] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or side product formation. An optimization screen varying the temperature (e.g., 80-120 °C) is recommended. |
| Presence of Water or Oxygen | Palladium-catalyzed cross-coupling reactions are typically sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are anhydrous. Degassing the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) can be beneficial. |
| Ineffective Clauson-Kaas Reaction Conditions | The classical Clauson-Kaas reaction involves the condensation of an amine with a 2,5-dialkoxytetrahydrofuran.[9] For less nucleophilic amines, acidic promoters may be necessary.[10] If using a variation of this reaction, ensure the pH is appropriate for the condensation to occur without causing decomposition of the starting materials. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for this transformation.[10] |
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products. Identifying and minimizing these is key to improving the purity and yield of your desired product.
| Possible Side Product | Formation Mechanism & Mitigation Strategy |
| Hydrolysis of Ester Protecting Group | If you are using an ester of 6-chloronicotinic acid, premature hydrolysis can occur, especially if the reaction conditions are basic and contain trace amounts of water. This can complicate purification. Mitigation: Ensure strictly anhydrous conditions. Alternatively, perform the coupling on the free acid, although this can sometimes be lower yielding. |
| Homocoupling of Starting Materials | Palladium catalysts can sometimes promote the homocoupling of the aryl halide starting material. Mitigation: This is often a sign of a suboptimal ligand-to-metal ratio or an inefficient catalytic system. Re-evaluate your catalyst and ligand choice. |
| Polymerization of Pyrrole | Pyrrole is susceptible to polymerization under acidic conditions or in the presence of oxidizing agents. Mitigation: Use freshly distilled pyrrole and ensure your reaction conditions are not overly acidic. The use of a suitable base is critical. |
| Ring Opening or Decomposition | At elevated temperatures, the nicotinic acid moiety or the pyrrole ring can be susceptible to decomposition. Mitigation: Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration. |
Issue 3: Difficulties in Product Purification
This compound is a polar molecule, which can present challenges during purification.
| Purification Challenge | Recommended Approach & Rationale |
| Co-elution with Starting Materials or Side Products | If your product is difficult to separate from impurities by column chromatography, consider derivatization. For example, the carboxylic acid can be converted to a methyl ester, which may have different chromatographic properties. After purification, the ester can be hydrolyzed back to the acid. |
| Poor Solubility | The product may have limited solubility in common organic solvents, making purification and handling difficult. Mitigation: A mixed solvent system may be necessary for chromatography. For recrystallization, consider solvents like ethanol, methanol, or water, potentially with pH adjustment to aid dissolution. |
| Residual Palladium Catalyst | Removing all traces of the palladium catalyst can be challenging. Mitigation: After the reaction, a wash with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to scavenge residual palladium. Passing the crude product through a pad of silica gel or celite can also be effective. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The Buchwald-Hartwig amination is generally considered a highly reliable and versatile method for this transformation. It involves the palladium-catalyzed cross-coupling of a 6-halonicotinic acid derivative (typically the methyl or ethyl ester) with pyrrole in the presence of a suitable phosphine ligand and a base. This method often provides good to excellent yields and is tolerant of a wide range of functional groups.
Q2: Can I use 6-fluoronicotinic acid or 6-bromonicotinic acid instead of 6-chloronicotinic acid?
A2: Yes, other 6-halonicotinic acids can be used. The reactivity of the halide in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. While 6-iodonicotinic acid would be the most reactive, it is also the most expensive and least stable. 6-bromonicotinic acid is a good compromise, often showing higher reactivity than the chloro-derivative. 6-fluoronicotinic acid is typically the least reactive and may require more forcing conditions or specialized catalyst systems.
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, several strategies can be employed. First, you can try adding a fresh portion of the catalyst and ligand. If that doesn't work, consider increasing the reaction temperature in small increments (e.g., 10 °C). You can also try a stronger base or a different solvent. It is also important to re-verify the purity of your starting materials and ensure your reaction setup is truly inert.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction. A more quantitative method is to take small aliquots from the reaction mixture at different time points and analyze them by LC-MS or GC-MS. This will allow you to track the consumption of starting materials and the formation of the product and any side products.
Q5: What are the safety considerations for this synthesis?
A5: Standard laboratory safety precautions should be followed. Pyrrole is flammable and can be harmful if inhaled or absorbed through the skin. 6-chloronicotinic acid is an irritant. Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol provides a general procedure. Optimization of the catalyst, ligand, base, and solvent may be necessary for optimal results.
Materials:
-
Methyl 6-chloronicotinate
-
Pyrrole (freshly distilled)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add methyl 6-chloronicotinate (1.0 equiv), Pd2(dba)3 (0.02 equiv), and XantPhos (0.04 equiv).
-
Add anhydrous toluene via syringe.
-
Add pyrrole (1.2 equiv) and sodium tert-butoxide (1.4 equiv).
-
Seal the flask and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude methyl 6-(1H-pyrrol-1-yl)nicotinate can be purified by column chromatography.
-
For the final product, the methyl ester is hydrolyzed using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).
-
After hydrolysis, acidify the aqueous layer to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
IV. Visualizations
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
General Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
V. References
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at:
-
This compound | Research Chemical - Benchchem. Available at:
-
Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. - ResearchGate. Available at:
-
Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. Available at:
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. Available at:
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - arkat usa. Available at:
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at:
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - NIH. Available at:
-
6-Chloronicotinic acid | 5326-23-8 - ChemicalBook. Available at:
-
6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. Available at:
-
6-Chloronicotinic acid - Chem-Impex. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. youtube.com [youtube.com]
- 9. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. arkat-usa.org [arkat-usa.org]
Overcoming solubility issues of 6-(1H-Pyrrol-1-yl)nicotinic acid in aqueous buffers
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 6-(1H-Pyrrol-1-yl)nicotinic acid. This molecule is a valuable building block in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents.[1] However, researchers frequently encounter challenges with its poor solubility in standard aqueous buffers, which can impede experimental reproducibility and lead to inaccurate results.
This guide provides a structured approach to understanding and overcoming these solubility issues. The core of the problem lies in the molecule's bifunctional nature:
-
An Ionizable Acidic Group: The nicotinic acid moiety contains a carboxylic acid group. Like its parent, nicotinic acid, this group has an acidic pKa, estimated to be around 4.5 - 5.0.[2] This means its charge state, and therefore its solubility, is highly dependent on the pH of the solution.[3]
-
A Hydrophobic Moiety: The addition of the 1H-pyrrol-1-yl group significantly increases the molecule's hydrophobicity and molecular weight compared to nicotinic acid. This nonpolar ring system contributes to low aqueous solubility at pH values where the carboxylic acid is protonated (uncharged).[4]
This combination often leads to precipitation in common physiological buffers (e.g., PBS at pH 7.4) unless appropriate formulation strategies are employed. This guide will walk you through systematic approaches, from simple pH adjustments to more advanced techniques, to ensure your compound remains in solution for reliable experimental outcomes.
Troubleshooting & FAQs: Your First Steps
This section addresses the most common questions and initial troubleshooting steps in a direct question-and-answer format.
Q1: My this compound precipitated immediately when I added it to my PBS buffer (pH 7.4). What happened?
A: This is the most common issue. At pH 7.4, the carboxylic acid group on the molecule is deprotonated, forming a negatively charged carboxylate. While this should increase solubility, the hydrophobic pyrrole ring can still lead to aggregation and precipitation, especially if the concentration is high or if divalent cations (like Ca²⁺ or Mg²⁺, sometimes present in complex media) form insoluble salts. The primary issue is that you are likely exceeding the compound's intrinsic aqueous solubility limit at that pH.
Q2: What is the absolute first thing I should try to dissolve my compound for an in vitro assay?
A: The most direct and effective initial strategy is pH adjustment .[][6] Since your compound is an acid, increasing the pH of the solution will deprotonate the carboxylic acid, converting it to the much more water-soluble carboxylate salt.[7]
-
Quick Tip: Prepare a concentrated stock solution in a mildly basic, buffer-free solution (e.g., 10-50 mM NaOH). From this highly soluble stock, you can then perform serial dilutions into your final assay buffer. The final concentration of NaOH will be negligible and should not significantly alter the pH of your final assay medium.
Q3: Can I just dissolve it in 100% DMSO to make a stock solution?
A: Yes, creating a high-concentration stock solution in an organic co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and effective practice.[8][9] However, you must be cautious about the final concentration of DMSO in your aqueous assay buffer.
-
Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, which makes it more favorable for hydrophobic molecules to dissolve.[10][11]
-
The Pitfall: When you dilute the DMSO stock into your aqueous buffer, the percentage of DMSO drops sharply. This sudden increase in solvent polarity can cause your compound to crash out of solution if its final concentration exceeds its solubility limit in the low-percentage DMSO/buffer mix. Always perform a small-scale test to ensure your compound stays soluble at the final concentration and DMSO percentage. Most cell-based assays require the final DMSO concentration to be below 0.5% or even 0.1% to avoid solvent-induced artifacts.
Q4: I need to make a 10 mM stock solution. What's the best approach?
A: For a 10 mM stock (1.88 mg/mL), direct dissolution in aqueous buffer is highly unlikely to succeed. A combination of pH and co-solvent is the recommended professional approach.
-
Recommended Protocol:
-
Weigh out the required mass of this compound.
-
Add a small volume of DMSO to fully dissolve the compound (e.g., 20-30% of the final volume).
-
Slowly add a basic aqueous solution (e.g., water adjusted to pH 9.0-10.0 with NaOH) while vortexing until the final volume is reached.
-
Visually inspect for any precipitation. This stock should be stable and can be diluted into your final assay media.
-
Q5: Simple methods aren't working for my required concentration. What are the next-level options?
A: If pH and co-solvents are insufficient, you can explore more advanced formulation techniques, most notably the use of cyclodextrins .[12][13]
-
Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[14] The hydrophobic pyrrole ring of your compound can fit inside the cyclodextrin's cavity, forming an "inclusion complex."[15][16] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]
Experimental Protocols & Advanced Methodologies
Protocol 1: Systematic Solubilization via pH Adjustment
This protocol details the most fundamental approach to solubilizing acidic compounds.
-
Objective: To determine the minimum pH required to achieve the desired concentration in an aqueous solution.
-
Materials:
-
This compound
-
Deionized water
-
0.1 M NaOH and 0.1 M HCl solutions
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
-
Methodology:
-
Add the desired mass of the compound to a volume of deionized water to achieve the target concentration. The compound will likely remain as a suspension.
-
Place the vessel on a stir plate and begin stirring.
-
Slowly add 0.1 M NaOH dropwise, monitoring the pH continuously.
-
Observe the solution. As the pH increases, the compound will begin to dissolve.
-
Note the pH at which the solution becomes completely clear. This is your minimum pH for complete solubilization at this concentration. For full deprotonation and a safety margin, it is often best to work at a pH 1.5-2 units above the compound's pKa.[17]
-
Verification: Allow the solution to sit for 1 hour and visually inspect for any signs of precipitation. Perform a 1:10 dilution into your target buffer (e.g., PBS pH 7.4) and check for stability.
-
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting solubility issues with this compound.
Caption: Decision workflow for selecting a solubilization strategy.
Protocol 2: Advanced Solubilization with Cyclodextrins
This method is ideal for high concentrations or when pH and co-solvents are not viable options.
-
Objective: To enhance solubility by forming a drug-cyclodextrin inclusion complex.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Target aqueous buffer (e.g., PBS)
-
-
Methodology (Kneading Method): [13][15]
-
Prepare a concentrated solution of the cyclodextrin in your target buffer (e.g., 40% w/v HP-β-CD). This may require gentle warming.
-
Weigh the compound and place it in a glass mortar.
-
Slowly add a small amount of the cyclodextrin solution to the compound powder to form a thick, uniform paste.
-
Knead the paste thoroughly with a pestle for 15-20 minutes. This intimate mixing facilitates the entry of the drug into the cyclodextrin cavity.
-
Gradually add the remaining volume of the cyclodextrin solution or buffer to the paste, continuing to mix until the desired final concentration is reached and the solution is clear.
-
Verification: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. The resulting clear solution can be used for experiments.
-
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For... |
| pH Adjustment | Converts the insoluble carboxylic acid to a soluble carboxylate salt by deprotonation in a basic solution.[6] | Simple, rapid, and uses common lab reagents.[] | May not be suitable for pH-sensitive assays or in vivo studies; risk of precipitation upon neutralization. | Initial screening, in vitro biochemical assays where final buffer pH can be controlled. |
| Co-solvents | A water-miscible organic solvent (e.g., DMSO, ethanol) reduces the polarity of the bulk solvent, increasing solubility.[10][18] | Allows for very high concentration stock solutions; simple to prepare.[8] | Risk of precipitation upon dilution; solvent may have biological effects on the assay system (toxicity, altered enzyme activity). | Preparing high-concentration stocks for serial dilution into final assay media. |
| Cyclodextrins | Encapsulates the hydrophobic part of the drug in its nonpolar cavity, forming a water-soluble inclusion complex.[14][16] | Significant solubility enhancement; generally low toxicity; can improve stability.[12] | More complex preparation; can be expensive; may alter drug-target binding kinetics in some cases. | High-concentration aqueous formulations, in vivo studies, and when co-solvents must be avoided. |
| Surfactants | Above the Critical Micelle Concentration (CMC), surfactants form micelles that encapsulate the drug in their hydrophobic core.[19][20] | High solubilizing capacity for very hydrophobic compounds. | Can interfere with biological assays; potential for cell lysis at high concentrations.[21] | Last-resort solubilization; formulation development for specific delivery systems. |
References
-
N.N., V. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]
-
M, T., M, S., J, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
J, D., A, S., & S, S. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
(n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
S, J., S, S., & S, S. (2012). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
M, T., M, S., J, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
K, K., K, S., & P, S. (2022). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. Available at: [Link]
-
S, S., S, S., & S, K. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
(n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]
-
K, K., K, S., & P, S. (2022). Solubility Enhancement by Solid Dispersion Method: An Overview. Available at: [Link]
-
H, Y. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available at: [Link]
-
S, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]
-
(n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. Available at: [Link]
-
(n.d.). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Available at: [Link]
-
(n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
S, J., & K, C. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
-
H, H., T, T., & S, S. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]
-
(n.d.). Cosolvent. Wikipedia. Available at: [Link]
-
(n.d.). PH adjustment: Significance and symbolism. Available at: [Link]
-
(2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
D, D., & P, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
-
(n.d.). CompoundingToday.com | pH Adjusting Database. Available at: [Link]
-
S, S. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
B, J., A, P., A, S., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. Available at: [Link]
-
S, A. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]
-
L. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]
-
D, A., K, S., & S, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
(2024). How Do Acids And Bases Alter Compound Solubility?. YouTube. Available at: [Link]
-
(n.d.). Chemical Properties. Available at: [Link]
-
(n.d.). Nicotinic Acid | C6H5NO2. PubChem. Available at: [Link]
-
(2022). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
(n.d.). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora. Available at: [Link]
-
(n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available at: [Link]
-
S, J., & K, C. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical Properties [apps.ncl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. m.youtube.com [m.youtube.com]
- 8. longdom.org [longdom.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. humapub.com [humapub.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. jocpr.com [jocpr.com]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrrole-Substituted Nicotinic Acids
Welcome to the technical support center for challenges in the purification of pyrrole-substituted nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Pyrrole-substituted nicotinic acids are a class of heteroaromatic compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of novel pharmaceutical agents.[1][2] However, their unique chemical properties can present considerable purification challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your target compounds.
I. Frequently Asked Questions (FAQs)
Q1: Why is the purification of pyrrole-substituted nicotinic acids so challenging?
A1: The purification of pyrrole-substituted nicotinic acids is inherently complex due to a combination of factors stemming from the physicochemical properties of the molecule:
-
Amphoteric Nature: The presence of both a basic pyrrole ring and an acidic carboxylic acid group makes these molecules amphoteric. This means they can react with both acids and bases, complicating extraction and chromatographic procedures.
-
Polarity: The combination of the polar carboxylic acid group and the moderately polar pyrrole ring results in a molecule with high overall polarity. This can lead to strong interactions with polar stationary phases like silica gel, causing issues like streaking and poor separation during column chromatography.[3]
-
Susceptibility to Oxidation: Pyrrole rings, particularly when electron-rich, are prone to oxidation, which can lead to the formation of colored impurities upon exposure to air and light.[3] This degradation can be exacerbated by residual acids from the synthesis.[3]
-
Similar Solubility of Impurities: Starting materials, intermediates, and byproducts often have similar solubility profiles to the desired product, making separation by simple recrystallization or extraction difficult.
Q2: What are the most common impurities I should expect?
A2: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Such as the parent nicotinic acid or the pyrrole precursor.
-
Isomeric Byproducts: Depending on the reaction conditions, substitution at different positions on the pyrrole or pyridine ring can occur, leading to isomeric impurities that are often difficult to separate.
-
Oxidation Products: As mentioned, pyrrole rings are susceptible to oxidation, leading to colored byproducts.[3]
-
Residual Solvents and Reagents: High-boiling point solvents like DMF or residual catalysts can be carried through the work-up.[4]
Q3: Which analytical techniques are best for assessing the purity of my compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying nicotinic acid derivatives.[5][6] For more complex mixtures or trace-level impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be a powerful tool for separation and identification of impurities, sometimes without the need for derivatization.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor reaction progress and assess the complexity of the crude product, helping to develop optimal conditions for column chromatography.[9]
II. Troubleshooting Guide
Problem 1: My compound is streaking or tailing on the silica gel column, resulting in poor separation.
This is a frequent issue when purifying polar compounds like pyrrole-substituted nicotinic acids on silica gel, often due to strong interactions with the acidic silanol groups on the silica surface.[3]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for streaking on silica gel.
Detailed Troubleshooting Steps:
-
Solvent System Modification:
-
Increase Polarity Gradually: Employ a solvent gradient where the polarity is increased slowly. This can help to elute the compound in a tighter band.
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like 0.1-1% triethylamine (Et₃N) or pyridine to your eluent.[3] This will reduce the strong ionic interactions causing the streaking.
-
-
Use a Different Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic or amphoteric compounds.[3]
-
Deactivated Silica: You can prepare deactivated silica by treating it with a solution of triethylamine in your non-polar solvent before packing the column.
-
-
Check for Compound Stability: Some pyrrole derivatives can be unstable on silica gel. If you suspect decomposition, minimizing the time the compound spends on the column by using a faster flow rate or switching to a less harsh purification method is advisable.
Problem 2: My purified pyrrole-substituted nicotinic acid is colored (e.g., yellow, brown), but the NMR spectrum looks clean.
Color in the final product is a common issue and can arise from trace-level, highly colored impurities that may not be easily detectable by NMR.[3]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for colored product.
Detailed Troubleshooting Steps:
-
Charcoal Treatment: Before a final recrystallization, dissolve the product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can effectively adsorb colored impurities. Be cautious, as this may also slightly reduce your overall yield.[3]
-
Re-purification: A second, careful purification step, such as another column or a meticulous recrystallization, may be necessary to remove the trace impurities.
-
Acid Scavenging: Ensure all acidic residues from the synthesis are thoroughly quenched and removed during the initial workup. Washing the organic extract with a mild base like a sodium bicarbonate solution can be effective.[3]
Problem 3: I am unable to crystallize my compound.
Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent system.
Troubleshooting Crystallization
| Troubleshooting Step | Rationale | Experimental Protocol |
| Ensure High Purity | Impurities disrupt the crystal lattice formation. | Re-purify the material using column chromatography to >98% purity as determined by HPLC or NMR. |
| Solvent Screening | The ideal solvent system is one in which the compound is sparingly soluble at room temperature and highly soluble when hot. | In parallel vials, test the solubility of a small amount of your compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures thereof). |
| Induce Crystallization | Sometimes, nucleation is the rate-limiting step. | Seeding: Add a single, pure crystal of the compound to a supersaturated solution.[3]Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites. |
| Slow Cooling/Evaporation | Rapid cooling can lead to oiling out or amorphous solid formation. | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Alternatively, allow the solvent to evaporate slowly from a loosely covered container. |
III. Key Experimental Protocols
Protocol 1: General Acid-Base Extraction for Preliminary Purification
This protocol is designed to separate your acidic product from neutral and basic impurities.
-
Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous layer as its sodium salt. Repeat this extraction 2-3 times.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates out. Monitor the pH.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Recrystallization of Pyrrole-Substituted Nicotinic Acids
-
Choose an appropriate solvent or solvent system identified from your solvent screening. A common choice for such polar molecules is a mixture of an alcohol (e.g., ethanol, isopropanol) and water.
-
In a flask, add the crude, solid product and the minimum amount of the hot solvent required to fully dissolve it.
-
If the solution is colored, you may perform a hot filtration through a small plug of Celite or add a small amount of activated charcoal and then filter.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
IV. Summary of Purification Techniques and Expected Outcomes
| Purification Method | Typical Yield | Expected Purity | Notes |
| Acid-Base Extraction | 70-95% | 80-95% | Excellent for removing non-acidic impurities. Purity is highly dependent on the nature of the acidic impurities. |
| Recrystallization | 60-90% | >98% | Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities from a relatively pure starting material.[3] |
| Silica Gel Chromatography | 40-80% | >99% | Can provide very high purity but may result in lower yields due to adsorption. Requires careful optimization of the eluent system. |
| Preparative HPLC | 30-70% | >99.5% | The gold standard for achieving the highest purity, especially for difficult separations, but is more costly and time-consuming for large quantities. |
This technical support guide provides a comprehensive overview of the common challenges and solutions for the purification of pyrrole-substituted nicotinic acids. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the purity and yield of your target compounds.
V. References
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. (2017-08-13). [Link]
-
MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]
-
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
ResearchGate. EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. [Link]
-
PubMed. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]
-
Google Patents. Purification of nicotinamide - US2496114A.
-
MDPI. Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. [Link]
-
ResearchGate. Pyrrole Ring Opening – Pyridine Ring Closure: Recyclization of 2-(2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles into Highly Functionalized Nicotinonitriles | Request PDF. [Link]
-
SlideShare. Heterocyclic Compounds. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Google Patents. Purification of nicotinic acid - US3037987A.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Google Patents. Process for the purification of nicotinic acid amide I - US4447615A.
-
RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 8. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Assay Interference from 6-(1H-Pyrrol-1-yl)nicotinic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for potential assay interference caused by the heteroaromatic building block, 6-(1H-Pyrrol-1-yl)nicotinic acid. While direct reports of interference from this specific compound are not widely documented, its chemical structure, featuring a nicotinic acid core and a pyrrole substituent, suggests several potential mechanisms for assay artifacts. This guide is designed to help you proactively identify and mitigate these potential issues, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
General Concerns
Q1: I am using this compound in my screening campaign and observing unexpected activity. Could this be an artifact?
A1: It is plausible that the observed activity is due to assay interference rather than a true biological effect.[1] The structure of this compound contains moieties that are known to interfere in various assay formats. Specifically, the pyridine and pyrrole rings can contribute to optical interference (autofluorescence or quenching), and the overall molecule could engage in non-specific binding or even direct enzyme modulation.[2][3] Therefore, it is crucial to perform counter-screens and orthogonal assays to validate any initial hits.[1]
Fluorescence-Based Assays
Q2: I am seeing unusually high background fluorescence in my assay when this compound is present. What could be the cause?
A2: The high background is likely due to autofluorescence , where the compound itself emits light upon excitation at the wavelengths used in your assay. Both pyridine and pyrrole-containing compounds have the potential to be fluorescent.[4][5]
Troubleshooting Autofluorescence:
Step 1: Compound-Only Control
-
Run a control plate containing only your assay buffer and this compound at the concentrations used in your experiment.
-
Measure the fluorescence at the same excitation and emission wavelengths. A significant signal in the absence of your fluorescent probe confirms autofluorescence.
Step 2: Spectral Shift
-
If autofluorescence is confirmed, consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from those of the interfering compound. Red-shifted dyes are often a good choice as many small molecules fluoresce in the blue-green spectrum.
Step 3: Pre-read Correction
-
If changing dyes is not feasible, you can perform a "pre-read" of your plate after adding this compound but before adding your fluorescent probe.
-
Subtract the background fluorescence from the final assay signal for each well.
Q3: My fluorescence signal is decreasing in the presence of this compound, suggesting inhibition, but I'm not confident it's a real effect. What else could be happening?
A3: This could be a case of fluorescence quenching , where the compound absorbs the excitation energy from your fluorophore or the emitted light, leading to a decrease in the detected signal.[6] Both pyridine and pyrrole moieties have been shown to quench the fluorescence of other molecules.[3][7][8][9]
Troubleshooting Fluorescence Quenching:
Step 1: Quenching Control Assay
-
Run a cell-free assay with your fluorescent probe and this compound.
-
A decrease in fluorescence in the absence of the biological target indicates quenching.
Step 2: Orthogonal Assay
-
Validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, if available for your target.
Step 3: Time-Resolved Fluorescence (TRF)
-
If you have access to a plate reader capable of TRF, consider using a lanthanide-based fluorophore. These have long-lived fluorescence emission, allowing you to measure the signal after the short-lived background fluorescence and quenching effects have subsided.
Workflow for Investigating Optical Interference
Caption: Troubleshooting workflow for optical interference.
Enzyme and Protein-Based Assays
Q4: I'm observing inhibition in my enzyme assay. Could this compound be directly inhibiting my enzyme?
A4: Yes, this is a possibility. The nicotinic acid moiety, particularly the pyridine nitrogen, can coordinate with metal centers in metalloenzymes. For example, nicotinic acid has been shown to inhibit CYP450 enzymes by coordinating with the heme iron.[2] If your enzyme is a metalloenzyme, direct inhibition is a plausible mechanism. Additionally, some nicotinic acid derivatives have been shown to inhibit other enzymes like tyrosinase and COX-2.[10][11]
Troubleshooting Direct Enzyme Inhibition:
Step 1: Literature Review
-
Investigate whether your enzyme of interest is a metalloenzyme or if similar pyridine-containing compounds are known to inhibit it.
Step 2: Mechanism of Inhibition Studies
-
Perform enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This can provide insights into whether the compound is binding to the active site or an allosteric site.
Step 3: Structural Analogs
-
Test structurally related compounds that lack the potential coordinating nitrogen (if possible) to see if the inhibitory activity is maintained.
Q5: My results are inconsistent, and I suspect non-specific binding. How can I address this?
A5: Non-specific binding can be a significant issue, leading to false positives or negatives.[12] The aromatic nature of both the pyrrole and pyridine rings in this compound could contribute to hydrophobic or other non-specific interactions with proteins or assay plate surfaces.
Troubleshooting Non-Specific Binding:
| Strategy | Description | Protocol |
| Increase Detergent Concentration | Non-ionic detergents can help to disrupt non-specific hydrophobic interactions. | Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer. Be sure to confirm that the detergent does not affect your assay's performance. |
| Add Bovine Serum Albumin (BSA) | BSA can act as a "blocking" agent, binding to non-specific sites on proteins and surfaces. | Include 0.1-1 mg/mL BSA in your assay buffer. |
| Vary Salt Concentration | Increasing the ionic strength of the buffer can reduce non-specific electrostatic interactions. | Test a range of salt concentrations (e.g., 50-250 mM NaCl) to find the optimal concentration that reduces non-specific binding without inhibiting your assay. |
| Orthogonal Assay | Confirm your results with an assay that has a different format or detection principle. | For example, if you are using an ELISA, you could try a Western blot or a cell-based reporter assay to confirm your findings. |
Workflow for Mitigating Non-Specific Binding
Caption: Stepwise approach to address non-specific binding.
LC-MS/MS Assays
Q6: I am developing an LC-MS/MS method for this compound and am experiencing ion suppression. What are the likely causes and solutions?
A6: Ion suppression, a common form of matrix effect, can significantly impact the accuracy and sensitivity of your LC-MS/MS assay.[13][14] The acidic nature of this compound and the potential for co-elution with matrix components from your sample can lead to competition for ionization in the mass spectrometer source.
Troubleshooting Ion Suppression in LC-MS/MS:
Step 1: Improve Chromatographic Separation
-
Optimize your gradient to better separate the analyte from the bulk of the matrix components.
-
Consider a different stationary phase that offers alternative selectivity.
Step 2: Enhance Sample Preparation
-
Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.
Step 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
A SIL-IS is the gold standard for correcting for matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification. If a SIL-IS for this compound is not available, a structural analog may be a suitable alternative.
Step 4: Dilute the Sample
-
Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression. However, ensure that the diluted analyte concentration is still within the linear range of your assay.
References
-
Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. [Link]
-
Grabowska, A., Kijak, M., & Herbich, J. (2004). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. The Journal of Physical Chemistry A, 108(13), 2366-2376. [Link]
-
Chen, Y. S., et al. (2012). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 347-353. [Link]
-
El-Dash, Y., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
-
de Almeida, G. K. S., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Molecules, 28(4), 1835. [Link]
-
Vetokhina, V., et al. (2010). On the origin of fluorescence quenching of pyridylindoles by hydroxylic solvents. Photochemical & Photobiological Sciences, 9(7), 923-930. [Link]
-
Gryczynski, I., et al. (1997). Light quenching of pyridine2 fluorescence with time-delayed pulses. Biophysical Chemistry, 66(2-3), 83-89. [Link]
-
Martin, M. M., & Ware, W. R. (1978). Fluorescence quenching of carbazole by pyridine and substituted pyridines. Radiationless processes in the carbazole-amine hydrogen bonded complex. The Journal of Physical Chemistry, 82(25), 2770-2777. [Link]
-
Creydt, M., & Fischer, L. (2007). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of Chromatography A, 1157(1-2), 246-254. [Link]
-
Shoji, Y., et al. (2004). Aggregation-induced-emission of 2,3,4,5-tetraphenyl-1H-pyrrole derivatives. Chemical Communications, (2), 200-201. [Link]
-
S. L. Dah-Ren, et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 1245-1255. [Link]
-
Seamaty. (n.d.). 3 ways to troubleshoot biochemistry analyzer reagent interference. [Link]
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. [Link]
-
Kushnir, M. M., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B, 826(1-2), 31-40. [Link]
-
Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [Link]
-
Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. [Link]
-
Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 114-122. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]
-
Jafari, M., & Ghazi-Khansari, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5488-5503. [Link]
-
Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1421. [Link]
-
Annesley, T. M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
Sadybekov, A., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(1), 126-136. [Link]
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. [Link]
-
Creydt, M., & Fischer, L. (2007). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of Chromatography A, 1157(1-2), 246-254. [Link]
-
Lukasova, E., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(3), 1163-1173. [Link]
-
Donaldson, L., et al. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393. [Link]
-
Tsuchiya, H., et al. (1984). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 309-315. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
Ismail, A. A. (2005). Interferences in Immunoassay. Clinical Biochemistry, 38(10), 873-888. [Link]
-
Soga, T., et al. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. The Journal of Biological Chemistry, 278(9), 7264-7270. [Link]
-
Donaldson, L., et al. (2020). Autofluorescence in Plants. Molecules, 25(10), 2393. [Link]
-
Wang, Y., et al. (2021). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications, 57(78), 9993-9996. [Link]
-
Ezzell, J. L., & Ivler, D. (1975). Inhibition of nicotinic acid and nicotinamide uptake into Bordetella pertussis by structural analogues. Antimicrobial Agents and Chemotherapy, 8(3), 305-310. [Link]
-
Lin, C. A., et al. (2020). From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis. Nanoscale Advances, 2(10), 4488-4498. [Link]
-
Landauer, W., & Clark, E. M. (1962). The interaction in teratogenic activity of the two niacin analogs 3-acetylpyridine and 6-aminonicotinamide. Journal of Experimental Zoology, 151, 253-258. [Link]
-
Rahman, M. M., et al. (2019). Non-Specific Adsorption Reduction Methods in Biosensing. Sensors, 19(11), 2533. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Autofluorescence in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Light quenching of pyridine2 fluorescence with time-delayed pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of 6-(1H-Pyrrol-1-yl)nicotinic acid in solution
Welcome to the dedicated technical support center for 6-(1H-Pyrrol-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile heteroaromatic building block in solution. Our goal is to ensure the integrity of your experiments by helping you prevent the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[1] For aqueous solutions, its parent compound, nicotinic acid, is soluble in water, and this solubility is enhanced in alkaline conditions.[2][3] It is advisable to first prepare a concentrated stock solution in a high-purity organic solvent like DMSO and then dilute it into your aqueous experimental medium immediately before use.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For maximum stability, stock solutions should be stored at -20°C or lower.[1][4] It is recommended to store solutions in tightly sealed, amber vials to protect from light and air. For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary degradation pathways for this compound in solution?
A3: Based on the structure, which contains a pyrrole ring, a pyridine ring, and a carboxylic acid, the primary degradation pathways are likely to be:
-
Hydrolysis: The carboxylic acid group can be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. Studies on similar nicotinic acid derivatives show that hydrolysis is often catalyzed by hydroxide ions.[5][6][7]
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation.[8][9] This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents in the solvent.
-
Photodegradation: Both pyrrole and pyridine rings can absorb UV light, making the compound susceptible to photodegradation.[10][11] Exposure to ambient light, especially for extended periods, can lead to the formation of degradation products.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is significantly influenced by pH. Similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown instability in both acidic and alkaline conditions, while being relatively stable in neutral media.[10] For aqueous applications, it is highly recommended to use a buffered solution to maintain a neutral pH (around 7.0-7.4).
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides actionable troubleshooting steps.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Problem: Your HPLC chromatogram shows additional, unexpected peaks that are not present in the reference standard.
-
Likely Cause: These extra peaks are likely degradation products of this compound.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
-
Step-by-Step Guidance:
-
Analyze a Fresh Standard: Immediately prepare a new solution from a solid, properly stored sample of this compound and analyze it by HPLC. This will serve as your undegraded reference.
-
Review Storage Conditions: If the fresh standard is clean, critically examine how the problematic solution was stored. Was it exposed to light, elevated temperatures, or left at room temperature for an extended period?
-
Check Solvent Purity: Ensure the solvent used is of high purity and free from contaminants that could be reacting with your compound.
-
Perform Forced Degradation Studies (Advanced): To better understand the degradation profile, you can intentionally degrade a sample under controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal). Analysis of these samples by HPLC-MS can help in the tentative identification of degradation products.[4]
-
Issue 2: Decreased or Inconsistent Biological Activity
-
Problem: The compound solution shows lower than expected or variable biological activity in your assays.
-
Likely Cause: The active compound has likely degraded, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments. Avoid using solutions that have been stored for an extended period, even at low temperatures.
-
Incorporate Controls: Include a positive control with a known stable compound to ensure the assay itself is performing as expected.
-
Minimize Exposure During Experiments: Protect your working solutions from prolonged exposure to light and elevated temperatures during the experiment.
-
Evaluate Solvent Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay medium is not affecting the biological system or the compound's stability.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Add high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 15-30 seconds.
-
Seal the vial tightly with a Teflon-lined cap.
-
Label the vial clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at -20°C or below.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a basic stability study to determine the degradation of this compound under specific conditions.
-
HPLC System and Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., around 260 nm).
-
Injection Volume: 10 µL.
-
-
Stability Study Procedure:
-
Prepare a solution of this compound in the solvent system you intend to use for your experiments (e.g., cell culture medium with 0.1% DMSO).
-
Divide the solution into several aliquots in separate vials to represent different time points and conditions.
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to establish the initial purity and peak area of the parent compound.
-
Incubation: Store the remaining aliquots under the desired test conditions (e.g., 37°C, room temperature with light exposure, etc.).
-
Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the remaining parent compound at each time point.
-
Data Presentation: Stability of this compound in Different Solvents at Room Temperature (Hypothetical Data)
| Solvent System | Time (hours) | % Remaining Parent Compound |
| DMSO | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| PBS (pH 7.4) | 0 | 100 |
| 24 | 92.3 | |
| 48 | 85.6 | |
| Water (unbuffered) | 0 | 100 |
| 24 | 88.7 | |
| 48 | 79.4 |
Summary of Recommendations for Preventing Degradation
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use high-purity, anhydrous DMSO for stock solutions. | Minimizes water content, which can participate in hydrolysis. |
| pH Control | For aqueous solutions, use a buffer to maintain a neutral pH (7.0-7.4). | Avoids acid- and base-catalyzed hydrolysis.[7][10] |
| Temperature | Store stock solutions at -20°C or lower. Prepare working solutions fresh. | Low temperatures slow down the rate of chemical degradation.[4] |
| Light Exposure | Use amber vials or wrap containers in aluminum foil. | Protects the compound from photodegradation.[4][10][11] |
| Oxygen Exposure | Purge stock solution vials with an inert gas (argon or nitrogen). | Minimizes oxidation of the electron-rich pyrrole ring.[4] |
By following these guidelines, you can significantly improve the stability of this compound in your solutions, leading to more reliable and reproducible experimental results.
References
-
Solubility of Things. Niacin. [Link]
- Rath, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
- Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. [Link]
-
Park, K. (n.d.). Assay and Stability Testing. [Link]
-
HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]
-
ResearchGate. (n.d.). Effect of pH and temperature on OiNIC activity and stability. [Link]
-
ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. [Link]
-
Taylor & Francis Online. (n.d.). Hydrolysis kinetics of the prodrug myristyl nicotinate. [Link]
-
McNeill, K. (2019). Exploring the photodegradation of pyrroles. [Link]
-
ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA). [Link]
-
ScienceDirect. (n.d.). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. [Link]
-
ResearchGate. (n.d.). Effect of pH and temperature on OiNIC activity and stability. [Link]
-
ScienceDirect. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. [Link]
- Google Patents. (n.d.). METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
-
MDPI. (n.d.). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Jinjing Chemical. (2025). What are the degradation pathways of Nicotinic Acid and Quinoline materials in the environment?. [Link]
-
ACS Publications. (n.d.). Anodic oxidation potentials of substituted pyrroles: derivation and analysis of substituent partial potentials. [Link]
-
National Center for Biotechnology Information. (n.d.). The Oxidation of Pyrrole. [Link]
-
bioRxiv. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
-
ChemRxiv. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. [Link]
-
ResearchGate. (n.d.). Oxidation properties of β-substituted pyrroles. [Link]
-
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcneill-group.org [mcneill-group.org]
Technical Support Center: Method Refinement for Quantitative Analysis of 6-(1H-Pyrrol-1-yl)nicotinic acid
Welcome to the technical support guide for the quantitative analysis of 6-(1H-Pyrrol-1-yl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this novel heteroaromatic compound. As a key intermediate in the development of new pharmaceutical agents, particularly kinase inhibitors, accurate quantification is paramount for pharmacokinetic studies, metabolic profiling, and quality control.[1]
This guide moves beyond simple procedural lists to provide a deeper understanding of the "why" behind the methodology. We will explore common challenges encountered during analysis and offer field-proven troubleshooting strategies in a direct question-and-answer format.
Recommended Analytical Approach: A Starting Point
The foundational method for quantifying this compound, especially in complex biological matrices like plasma or serum, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to distinguish the analyte from endogenous interferences.[2][3]
Below is a robust starting method, which should be optimized and validated for your specific application.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| LC System | UPLC/UHPLC System | Ultra-high performance systems minimize peak dispersion, leading to sharper peaks, better resolution, and improved sensitivity. |
| Column | C18 Reversed-Phase, < 2.1 µm, 50-100 mm | A C18 column is the workhorse for retaining moderately polar compounds like nicotinic acid derivatives.[4][5] The sub-2-micron particle size ensures high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase helps to protonate the carboxylic acid and pyridine nitrogen, leading to more consistent retention and better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol for its lower viscosity and better elution strength in reversed-phase LC, often resulting in sharper peaks. |
| Gradient | 5% B to 95% B over 3-5 min | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic matrix components after each injection. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a standard 2.1 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and reproducibility.[6] |
| Injection Vol. | 1 - 5 µL | Keep injection volume small to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for the selectivity and sensitivity of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative analysis.[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine nitrogen on the nicotinic acid scaffold is readily protonated, making ESI positive mode a highly sensitive choice. |
| MRM Transitions | Requires experimental determination | The precursor ion will be [M+H]+. Product ions must be determined by infusing a standard solution and performing a product ion scan. For nicotinic acid itself (m/z 124), a common fragment is m/z 80.[7] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct Q&A format.
Chromatography & Peak Shape Issues
Q1: My analyte peak is tailing significantly. What's causing this and how can I fix it?
A1: Peak tailing is a common issue, often caused by unwanted secondary interactions between the analyte and the column hardware or stationary phase. For a compound like this compound, which has a basic pyridine nitrogen and an acidic carboxylic acid, the primary cause is often interaction with residual silanol groups on the silica-based column packing.[8][9]
-
Causality: At a typical mobile phase pH (around 2.5-4.5), the pyridine nitrogen is protonated (positively charged), while some residual silanol groups on the C18 column are deprotonated (negatively charged). This leads to a secondary ion-exchange interaction that causes the peak to tail.[8]
-
Solutions & Refinements:
-
Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase (Mobile Phase A) to ~2.5 using formic acid. This will fully protonate the residual silanol groups, minimizing the unwanted ionic interaction.[10]
-
Use a Modern Column: Employ a high-purity silica column or one with end-capping technology designed to shield these residual silanols. Some modern columns are also stable at higher pH values, which offers another avenue for method development.[10]
-
Check for Extra-Column Volume: Ensure all tubing connections between the injector, column, and detector are properly fitted with no gaps, as this can introduce dead volume and cause tailing.[8]
-
Q2: My retention time is drifting earlier or later with each injection. What should I investigate?
A2: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase composition or flow rate.
-
Causality: The most frequent causes are insufficient column equilibration time between gradient runs, changes in mobile phase composition due to evaporation or improper mixing, or pump malfunctions.[11]
-
Solutions & Refinements:
-
Increase Equilibration Time: Ensure your LC method includes a post-run equilibration step that is at least 5-10 column volumes long. For a 50 mm x 2.1 mm column, this might be 1-2 minutes.[11]
-
Prepare Fresh Mobile Phase: Mobile phases, especially those with organic solvents, can change concentration over time due to evaporation. Prepare fresh mobile phases daily and keep solvent bottles capped.
-
Degas Mobile Phase: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates, leading to shifting retention times. Ensure your mobile phases are properly degassed online or offline.[11]
-
Check for Leaks: Inspect all fittings for any signs of leaks, which can cause pressure drops and flow rate inaccuracies.
-
Diagram: General Analytical Workflow
Caption: High-level workflow for quantitative bioanalysis.
Sensitivity and Matrix Effects
Q3: I am experiencing significant ion suppression. How do I confirm it and what can I do to mitigate it?
A3: Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample (like phospholipids or salts) interfere with the ionization of your target analyte in the MS source, leading to a loss of signal and inaccurate quantification.[12][13][14] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[15][16]
-
Confirmation (The "Golden Standard"): The post-extraction spike method is the definitive way to quantify matrix effects.[12][17]
-
Extract blank biological matrix (with no analyte).
-
Spike the extracted blank matrix with your analyte at a known concentration.
-
Prepare a neat solution of the analyte at the same concentration in your final reconstitution solvent.
-
Compare the peak area of the analyte in the spiked extract (Area B) to the peak area in the neat solution (Area A).
-
Matrix Effect (%) = (Area B / Area A) * 100 . A value < 100% indicates suppression; > 100% indicates enhancement.
-
-
Solutions & Refinements:
-
Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering components. Adjust your gradient to provide more retention for your analyte, moving it away from the early-eluting, highly polar matrix components.
-
Enhance Sample Preparation: A simple protein precipitation (PPT) may not be sufficient. Consider using Solid Phase Extraction (SPE) for a much cleaner sample extract.[15][17] SPE can selectively bind your analyte while washing away interfering phospholipids and salts.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., containing ¹³C or ²H atoms) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out, leading to accurate quantification.[12]
-
Diagram: Troubleshooting Logic for Peak Tailing
Caption: Decision tree for diagnosing peak tailing.
Frequently Asked Questions (FAQs)
Q4: What is the most appropriate sample preparation technique for this compound in plasma?
A4: The choice depends on the required sensitivity and cleanliness of your assay.
-
Protein Precipitation (PPT): This is the fastest method. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to crash out proteins.[7] While quick, it is the least clean method and may result in significant matrix effects.[16] It is suitable for higher concentration samples.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Since the analyte has both acidic and basic properties, you can manipulate the pH of the aqueous phase to ensure the analyte is neutral for better partitioning into an immiscible organic solvent (like ethyl acetate or MTBE).[18]
-
Solid Phase Extraction (SPE): This is the most effective technique for removing interferences.[2][15] A mixed-mode cation exchange SPE cartridge would be ideal. At low pH, the protonated pyridine nitrogen will bind to the cation exchange sorbent. You can wash away neutral and acidic interferences, then elute the analyte with a basic mobile phase. This provides a highly concentrated and clean sample.
Q5: How should I handle the stability of this compound during sample collection and storage?
A5: While specific stability data for this molecule is not published, we can infer from its parent structure, nicotinic acid. Nicotinic acid itself is generally stable.[19][20] However, in a biological matrix, enzymatic degradation is always a possibility.
-
Bench-Top Stability: Keep samples on ice during processing. Perform experiments to determine how long the analyte is stable at room temperature in the matrix (e.g., 4, 8, 24 hours).
-
Freeze-Thaw Stability: Analyze samples after they have undergone multiple (e.g., 3-5) freeze-thaw cycles from -80°C to room temperature to ensure the process doesn't cause degradation.[7]
-
Long-Term Storage: For long-term storage, samples should be kept at -70°C or colder. Validate the stability by analyzing stored QC samples against a fresh calibration curve after several months.
Q6: How do I prepare accurate calibration standards and Quality Control (QC) samples?
A6: Calibration standards and QCs are the foundation of a quantitative assay.
-
Stock Solutions: Prepare a high-concentration stock solution of your analyte in a solvent where it is highly soluble and stable (e.g., DMSO, Methanol, or a dilute base).
-
Calibration Standards: Serially dilute the stock solution to create working solutions. Spike these working solutions into blank biological matrix to create your calibration curve. The final concentration of organic solvent from the spike should be minimal (<5%) to avoid altering the matrix.
-
Quality Controls (QCs): Prepare QCs at a minimum of three levels (low, medium, and high) from a separate stock solution weighing. This ensures the accuracy of your primary stock. QCs are prepared in the same blank matrix as the calibration standards and are treated exactly like unknown samples throughout the entire process.
Detailed Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) from Human Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of Methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% Formic Acid in Water. Do not let the sorbent go dry.
-
Loading: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard. Vortex. Add 400 µL of 4% Phosphoric Acid in water. Vortex. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% Formic Acid in Water. Follow with a second wash of 1 mL of Methanol to remove hydrophobic interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex, centrifuge, and inject.
References
-
Shi, J., & Xia, Y. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]
-
Stankeova, U., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Available at: [Link]
-
Xing, J., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Available at: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. Available at: [Link]
-
Stankeova, U., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Marin, S. J., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. Available at: [Link]
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Semantic Scholar. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Semantic Scholar. Available at: [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
-
ResearchGate. (2025). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]
-
Googleapis.com. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis.com. Available at: [Link]
-
National Institutes of Health. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. PMC. Available at: [Link]
-
Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital. Available at: [Link]
-
PubChem. (n.d.). Nicotinic Acid. PubChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. nebiolab.com [nebiolab.com]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 20. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reducing side-product formation in 6-(1H-Pyrrol-1-yl)nicotinic acid synthesis
Welcome to the technical support center for the synthesis of 6-(1H-Pyrrol-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on minimizing side-product formation and ensuring high purity of the final compound. We will delve into the common challenges encountered during this synthesis, provide detailed troubleshooting advice, and present an optimized experimental protocol grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the Clauson-Kaas reaction of 6-aminonicotinic acid with 2,5-dimethoxytetrahydrofuran.
Q1: My reaction yields are consistently low. What are the primary factors affecting the yield?
Low yields in this synthesis can often be attributed to several factors:
-
Suboptimal pH: The Clauson-Kaas reaction is acid-catalyzed.[1][2] However, excessively strong acidic conditions can lead to the degradation of the starting material or the product. Conversely, if the medium is not sufficiently acidic, the reaction may not proceed to completion. Careful control of pH is therefore critical.
-
Reaction Temperature and Time: Like many organic reactions, the rate of the Clauson-Kaas reaction is temperature-dependent. However, prolonged exposure to high temperatures can promote the formation of side-products and decomposition.[3] Shorter reaction times at an optimized temperature, potentially with the use of microwave irradiation, can improve yields.[4]
-
Purity of Starting Materials: The purity of both 6-aminonicotinic acid and 2,5-dimethoxytetrahydrofuran is paramount. Impurities can interfere with the reaction and lead to the formation of undesired side-products.
Q2: I am observing a significant amount of an insoluble, dark-colored material in my reaction mixture. What is this and how can I prevent its formation?
The formation of a dark, insoluble material is often indicative of polymerization of the starting material or product under acidic conditions. 6-aminonicotinic acid, with its amino and carboxylic acid functionalities, can be susceptible to polymerization, especially at elevated temperatures in the presence of a strong acid.
To mitigate polymerization:
-
Control the Temperature: Avoid excessive heating. Stepwise heating or maintaining a moderate temperature (e.g., 80-100°C) is advisable.
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to facilitate the reaction.
-
Gradual Addition of Reagents: Adding one reagent portion-wise to the other can help to control the reaction exotherm and minimize localized high concentrations that can lead to polymerization.
Q3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?
The primary impurities are likely to be unreacted 6-aminonicotinic acid and potential side-products.
-
Unreacted 6-aminonicotinic acid: Due to its amphoteric nature, it can be challenging to separate from the product which also contains a carboxylic acid group.
-
Potential Side-Products: While specific side-products for this reaction are not extensively documented, analogous reactions suggest the possibility of furan derivatives forming under highly acidic conditions.
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be empirically determined to maximize the recovery of the pure product while leaving impurities in the mother liquor. A procedure for the purification of crude, yellow nicotinic acid involves melting the crude product before a single recrystallization step, which can improve purity.[5]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel can be effective. A gradient elution system, for example, with a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol with a small amount of acetic or formic acid to improve peak shape), can separate the product from starting materials and side-products.[6]
-
Acid-Base Extraction: A carefully controlled acid-base extraction can be attempted. By adjusting the pH of the aqueous solution, it may be possible to selectively precipitate either the starting material or the product. However, the similar pKa values of the carboxylic acid groups might make this challenging.
Understanding the Reaction: Mechanism and Side-Products
The synthesis of this compound from 6-aminonicotinic acid and 2,5-dimethoxytetrahydrofuran is a classic example of the Clauson-Kaas pyrrole synthesis .
The Main Reaction Pathway
The generally accepted mechanism for the Clauson-Kaas reaction involves the following key steps:[1][7]
-
Hydrolysis of 2,5-dimethoxytetrahydrofuran: In the presence of an acid catalyst and water, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form the reactive intermediate, succinaldehyde.
-
Condensation: The primary amino group of 6-aminonicotinic acid undergoes a condensation reaction with the two carbonyl groups of succinaldehyde.
-
Cyclization and Dehydration: The resulting intermediate rapidly cyclizes and then dehydrates to form the aromatic pyrrole ring.
Caption: Generalized workflow of the Clauson-Kaas synthesis.
Potential Side-Product Formation
A critical aspect of optimizing this synthesis is understanding and controlling potential side reactions.
Sources
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Enhancing the Long-Term Stability of 6-(1H-Pyrrol-1-yl)nicotinic Acid
Welcome to the technical support center for 6-(1H-Pyrrol-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on the chemical properties of the molecule and established best practices for the storage of heterocyclic analytical standards.
Understanding the Stability of this compound
This compound is a heteroaromatic compound featuring a nicotinic acid core substituted with a pyrrole ring. The stability of this molecule is influenced by the chemical nature of both ring systems. The pyrrole ring, being electron-rich, can be susceptible to oxidation, while the nicotinic acid moiety, a pyridine carboxylic acid, is generally stable but can undergo decarboxylation under harsh conditions. Environmental factors such as temperature, light, and humidity can impact the shelf-life of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored as a solid in a cool, dry, and dark environment.[1] To minimize degradation, we recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[2] | Reduces the rate of potential chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation, particularly of the electron-rich pyrrole ring. |
| Light | Amber glass vial or protected from light[3] | Protects the compound from photolytic degradation. Many organic molecules are light-sensitive.[3] |
| Container | Tightly sealed vial | Prevents the ingress of moisture, which could lead to hydrolysis or other water-mediated degradation. |
Q2: I've noticed a change in the color of my solid this compound sample over time. What could be the cause?
A2: A change in color, such as darkening, is often an indicator of chemical degradation. For pyrrole-containing compounds, this can be a result of oxidation or polymerization. The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of colored impurities.[4] Exposure to air and light can accelerate this process.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been consistently stored under the recommended conditions (cool, dark, and under an inert atmosphere).
-
Purity Check: Perform a purity analysis using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify any degradation products.
-
Disposal: If significant degradation is confirmed, it is advisable to use a fresh, pure batch of the compound for your experiments to ensure data integrity.
Q3: My this compound sample shows poor solubility in the recommended solvent compared to a fresh batch. What could be the reason?
A3: A decrease in solubility can be indicative of the formation of less soluble degradation products or polymers. As mentioned in Q2, pyrrole moieties can undergo polymerization, leading to larger, less soluble molecules.
Troubleshooting Steps:
-
Visual Inspection: Examine the solid material for any changes in appearance, such as clumping or a non-uniform texture.
-
Sonication: Gentle sonication can help to dissolve any partially soluble material.[5] However, if a significant portion remains insoluble, it is likely that the compound has degraded.
-
Analytical Confirmation: Analyze both the soluble and insoluble fractions (if possible) by HPLC or LC-MS to characterize the impurities.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure, the two primary potential degradation pathways under long-term storage are oxidation of the pyrrole ring and, under more extreme conditions, decarboxylation of the nicotinic acid moiety.
-
Oxidation of the Pyrrole Ring: The pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[4][6] This is often accelerated by exposure to air and light.
-
Decarboxylation: While nicotinic acid itself is relatively stable, decarboxylation to form pyridine can occur at high temperatures, often in the presence of a catalyst.[7] This is less likely under recommended storage conditions but could be a concern if the compound is exposed to excessive heat.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation routes for this compound.
Troubleshooting Guide: Experimental Workflow
If you suspect degradation of your this compound sample, the following workflow can help you to assess its purity and make an informed decision on its use.
Caption: A step-by-step guide to troubleshoot suspected sample degradation.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.
Materials:
-
This compound sample (and a reference standard, if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (or a wavelength determined by a UV scan of the pure compound)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
-
Analysis:
-
Inject the sample and analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products.
-
Compare the peak area of the main compound to the total peak area to estimate purity. For accurate quantification, a reference standard is required.
-
References
-
ROMIL. Recommended Shelf Lives and Storage Conditions. [Link]
-
Bourbon, P., Peng, Q., Ferraudi, G., Stauffacher, C., Wiest, O., & Helquist, P. (2012). Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. The Journal of organic chemistry, 77(6), 2756–2762. [Link]
-
Gross, D., & Budzikiewicz, H. (1965). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 96(1), 23P. [Link]
-
Restek. (2012). Handling Your Analytical Reference Standards. [Link]
-
Restek. (2020). How to Store Reference Standards. [Link]
-
Atanasova, M., Zapadnyuk, B., & Georgieva, M. (2017). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAHOST, 5(1), 6. [Link]
-
Li, Y., Wang, Y., Zhang, J., & Pei, J. (2017). Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry, 15(46), 9876–9880. [Link]
-
Chudoba, A., & Roszak, S. (2016). Oxidation properties of β-substituted pyrroles. Structural Chemistry, 27(2), 521–529. [Link]
-
Sciencemadness Wiki. Niacin. [Link]
-
Plenis, A., Konieczna, L., Miękus, N., & Bączek, T. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of pharmaceutical and biomedical analysis, 52(1), 114–121. [Link]
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google P
-
Du, H. J., Zhen, L., Wen, X., Xu, Q. L., & Sun, H. (2014). Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & biomolecular chemistry, 12(47), 9716–9719. [Link]
- CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temper
-
Jacobson, E. L., Dame, A. J., Johnson, M. K., & Jacobson, M. K. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of cosmetic science, 58(3), 219–228. [Link]
-
D'Alterio, C., Avitabile, C., Iacob, D., Di Marino, G., Caserta, S., & Guido, M. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS omega, 7(38), 34467–34475. [Link]
-
Škrbina, A., Žigon, D., Pintar, A., & Čeh, M. (2017). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Journal of photochemistry and photobiology. A, Chemistry, 332, 193–201. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
Atanasova, M., Tzanova, T., Yaneva, D., & Zapadnyuk, B. (2019). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules (Basel, Switzerland), 24(18), 3310. [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Interchim. (2017). REFERENCE STANDARDS FOR RESIDUE ANALYSIS. [Link]
-
Al-Ghamdi, A. F., Al-Othman, Z. A., & Ali, I. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(7), 2061. [Link]
-
Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. (2017). ResearchGate. [Link]
Sources
- 1. ROMIL - Recommended Shelf Lives and Storage Conditions [romil.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. How to Store Reference Standards [discover.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Niacin - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Optimization of Cell Permeability Assays for 6-(1H-Pyrrol-1-yl)nicotinic acid
Welcome to the technical support center for researchers working with 6-(1H-Pyrrol-1-yl)nicotinic acid. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of cell permeability assessment for this novel compound. Our goal is to empower you to generate robust, reliable, and reproducible data for your drug development programs.
Understanding Your Compound: this compound
Before initiating any permeability assay, a thorough understanding of the compound's physicochemical properties is critical, as these characteristics directly influence its behavior in biological systems. This compound is a heteroaromatic building block used in medicinal chemistry.[1] Its structure, featuring a nicotinic acid core, suggests it will have a pH-dependent charge state, while the pyrrole substituent increases its lipophilicity compared to nicotinic acid alone.
Table 1: Physicochemical Profile of this compound
| Property | Value / Observation | Implication for Permeability Assays |
|---|---|---|
| IUPAC Name | 6-pyrrol-1-ylpyridine-3-carboxylic acid | - |
| Molecular Weight | ~188.18 g/mol | Low molecular weight generally favors passive diffusion. |
| Structure | Nicotinic acid core with a pyrrole ring | The carboxylic acid group (pKa ~4-5, similar to nicotinic acid[2]) will be ionized at physiological pH (7.4), potentially limiting passive diffusion. The pyrrole ring adds a nonpolar, aromatic character. |
| Predicted LogP | Moderately lipophilic | The balance between lipophilicity and the ionized carboxylate will be a key determinant of its permeability mechanism. |
| Aqueous Solubility | Expected to be pH-dependent | Solubility may be limited in acidic pH (donor compartment in some models) but higher at neutral pH (acceptor compartment). This can impact compound recovery and Papp measurements. |
Assay Selection: Which Permeability Model is Right for You?
Choosing the appropriate assay is the first step toward generating meaningful data. The decision primarily hinges on whether you need to assess passive diffusion exclusively or investigate the potential role of membrane transporters.
Q: I'm in the early discovery phase and need to quickly screen for passive permeability. Which assay should I use?
A: For high-throughput screening of passive diffusion, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the most suitable choice.[3][4]
-
Mechanism: PAMPA measures a compound's ability to diffuse from a donor well, through a synthetic lipid-infused membrane, into an acceptor well. It exclusively models passive, transcellular permeation and does not involve active transporters or paracellular routes.[3][4]
-
Advantages: It is cost-effective, rapid, and highly reproducible, making it ideal for ranking early-stage compounds based on their intrinsic permeability.[5]
-
Consideration for Your Compound: Given its ionizable nature, running the PAMPA assay at different pH gradients (e.g., pH 5.0 in the donor and pH 7.4 in the acceptor) can mimic the transit from the acidic environment of the upper intestine to the physiological pH of the bloodstream.[6]
Q: My compound shows promise, and I need to predict its in vivo intestinal absorption more accurately. What is the next step?
A: To gain a more comprehensive and physiologically relevant understanding, you should advance to a cell-based model, such as the Caco-2 or MDCK permeability assay .[7]
-
Mechanism: These assays use confluent monolayers of epithelial cells (human colon adenocarcinoma for Caco-2, Madin-Darby canine kidney for MDCK) grown on semi-permeable filter supports.[7] These models incorporate multiple transport mechanisms:
-
Passive Transcellular Diffusion: Across the cell membrane.
-
Paracellular Transport: Through the tight junctions between cells.
-
Active Transport: Involving uptake and efflux transporters (e.g., P-glycoprotein [P-gp], BCRP) expressed by the cells.[8]
-
-
Advantages: Caco-2 assays are considered the gold standard for in vitro prediction of human intestinal absorption because they can identify compounds that are substrates for efflux transporters.[8][9] MDCK cells grow faster and can be transfected to overexpress specific transporters like MDR1 (P-gp), making them a valuable tool for specifically investigating P-gp-mediated efflux.[10][11][12]
Caption: Assay selection workflow based on experimental goals.
Troubleshooting Guide
This section addresses common issues encountered during permeability assays with challenging compounds like this compound.
Q: My compound shows low apparent permeability (Papp) in the PAMPA assay. What are the potential causes and solutions?
A: Low Papp in PAMPA points to poor passive diffusion.[13] For an ionizable molecule like yours, the cause is often related to its charge state or low solubility.
Troubleshooting Steps:
-
Verify Compound Solubility: The carboxylic acid moiety makes solubility pH-dependent. Ensure the compound is fully dissolved in the donor buffer at the starting concentration. If precipitation is observed, decrease the test concentration.[13]
-
Optimize Assay pH: Since the compound is likely charged at pH 7.4, its passive diffusion will be low. Run the assay using a pH gradient (e.g., donor pH 5.5-6.5, acceptor pH 7.4). The higher concentration of the neutral, more lipophilic form at acidic pH should improve permeability.[6]
-
Check Membrane Integrity: Although rare in PAMPA, ensure the artificial membrane was not compromised. The flux of a co-dosed, membrane-impermeable marker like Lucifer Yellow should be negligible.[3]
Q: I'm seeing good permeability in PAMPA but very low permeability in the Caco-2 assay. What does this discrepancy mean?
A: This is a classic signature of active efflux.[13] The compound can passively diffuse across a simple lipid membrane (PAMPA) but is actively pumped out of the Caco-2 cells by efflux transporters like P-gp or BCRP, resulting in low net transport from the apical (A) to the basolateral (B) side.[14]
Next Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure permeability in both the A-to-B and B-to-A directions.[8]
-
Calculate the Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 is a strong indicator of active efflux.[8]
-
Use Transporter Inhibitors: To identify the specific transporter, repeat the bidirectional assay in the presence of known inhibitors. For example, Verapamil or Valspodar can be used to inhibit P-gp.[15] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
Q: My mass balance/recovery is consistently low (<80%). How can I troubleshoot this?
A: Low recovery can invalidate an experiment, as it's impossible to know if the missing compound was retained by the cells, bound to the plasticware, or degraded.[9][16]
Caption: Troubleshooting workflow for low mass recovery.
Detailed Solutions:
-
Improve Solubility: As mentioned, verify that your compound is fully dissolved. You can slightly increase the co-solvent (e.g., DMSO) concentration, but ensure it remains below a level that affects monolayer integrity (typically <1%).[13]
-
Mitigate Non-specific Binding: This is a common issue with moderately lipophilic compounds.
-
Add Bovine Serum Albumin (BSA): Incorporating a low concentration of BSA (e.g., 0.25% to 1%) into the basolateral (receiver) buffer acts as a "sink" to bind the compound as it permeates, preventing it from sticking to the plastic plate.[16][17] Note that high BSA concentrations can reduce the free fraction and may decrease the measured Papp.[17]
-
Use Low-Binding Plates: Commercially available low-retention plasticware can significantly improve recovery.
-
-
Assess Compound Stability: Incubate this compound in the assay buffer under experimental conditions (37°C) for the duration of the assay. Analyze samples by LC-MS/MS at the beginning and end to check for degradation.[13] If unstable, a shorter incubation time may be necessary.
Q: My TEER values are low or my Lucifer Yellow permeability is high. What's wrong with my cell monolayer?
A: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow (LY) flux are key indicators of monolayer integrity, specifically the tightness of the paracellular junctions.[18][19] Low TEER or high LY permeability (>1-2%) indicates a leaky monolayer, rendering the permeability data unreliable.[20]
Troubleshooting Steps:
-
Cell Culture Conditions:
-
Passage Number: Use Caco-2 cells within a consistent and validated passage number range (e.g., 40-60). High passage numbers can lead to altered phenotypes.
-
Seeding Density: Optimize the initial cell seeding density to ensure a confluent monolayer forms.
-
Differentiation Time: Caco-2 cells require a full 21 days post-seeding to differentiate and form robust tight junctions.[21] Do not perform assays before this time.
-
-
Compound Cytotoxicity: Your compound may be toxic to the cells at the tested concentration, disrupting the monolayer. Perform a simple cytotoxicity assay (e.g., MTS or LDH release) at your test concentration to rule this out.[13]
-
Mechanical Disruption: Be gentle when changing media and adding solutions. Pipetting directly onto the cell monolayer can dislodge cells and create gaps. Pipette against the side of the insert wall.
-
Buffer Composition: Ensure your transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) contains calcium and magnesium, as these divalent cations are essential for maintaining tight junction integrity.[22]
Key Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol is designed to determine the apparent permeability (Papp) and efflux ratio (ER) of this compound.
Materials:
-
Caco-2 cells (passage 40-60) seeded on 24-well Transwell™ plates (e.g., 0.4 µm pore size) and cultured for 21 days.
-
Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Dosing Solution: Prepare this compound at the desired final concentration (e.g., 10 µM) in Transport Buffer.
-
Lucifer Yellow (LY) solution (for post-assay integrity check).
-
Analytical system: LC-MS/MS for compound quantification.[23][24]
Methodology:
-
Pre-Assay Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use wells with TEER values within the lab's established acceptable range.
-
Plate Setup: Prepare two sets of plates: one for A-to-B transport and one for B-to-A transport.
-
Buffer Wash: Gently aspirate the culture medium from the apical (A) and basolateral (B) chambers. Wash the monolayers twice with pre-warmed (37°C) Transport Buffer.
-
Initiate Transport:
-
For A-to-B: Add the Dosing Solution to the apical chamber and fresh Transport Buffer (containing 0.5% BSA if needed for recovery) to the basolateral chamber.
-
For B-to-A: Add the Dosing Solution (containing 0.5% BSA if needed) to the basolateral chamber and fresh Transport Buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (e.g., 50-100 rpm) to reduce the unstirred water layer.[21]
-
Sampling: At predetermined time points (e.g., 60, 90, 120 minutes), take a sample from the receiver chamber. Immediately replace the volume with fresh, pre-warmed receiver buffer. Take a sample from the donor chamber at T=0 and at the end of the experiment for recovery calculations.
-
Post-Assay Integrity Check: After the final time point, perform a Lucifer Yellow assay to confirm the monolayer was not compromised during the experiment.[20][22]
-
Sample Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.[25]
Data Analysis:
-
Calculate Papp: The apparent permeability coefficient (cm/s) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux rate (amount of compound in receiver vs. time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.[8]
-
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp(B-A) / Papp(A-B)
-
-
Calculate Percent Recovery:
-
% Recovery = ((Cƒ_D * V_D) + (Cƒ_R * V_R)) / (C₀ * V_D) * 100
-
Where Cƒ is the final concentration and V is the volume in the donor (D) and receiver (R) chambers.
-
Table 2: Interpretation of Permeability and Efflux Data
| Papp (A-B) (x 10⁻⁶ cm/s) | Human Absorption | Efflux Ratio (ER) | Interpretation |
|---|---|---|---|
| < 1 | Low | < 2 | Poorly permeable, not an efflux substrate. |
| 1 - 10 | Moderate | < 2 | Moderately permeable, not an efflux substrate. |
| > 10 | High | < 2 | Highly permeable, not an efflux substrate. |
| Any Value | Variable | > 2 | Potential efflux substrate. Permeability is limited by active transport. |
(Classification based on general industry standards.[8][14][26])
References
- Zakeri-Milani, P., Valizadeh, H., & Tajerzadeh, H. (2008). Optimisation of the caco-2 permeability assay using experimental design methodology. Pharmaceutical Research, 25(7), 1544–1551.
- Creative Biolabs. (n.d.). MDCK Permeability.
- Troutman, M. D. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Holota, Y., et al. (n.d.). Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
- Giacomini, K. M., et al. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Nature Reviews Drug Discovery, 9(3), 215–236.
- Concept Life Sciences. (n.d.). MDCK Permeability Assay Card.
- Enamine. (n.d.). MDR1-MDCKII Permeability Assay.
- Lundquist, A. (2020). Improving Caco-2 cell permeability assay using phospholipid covered silica beads. Uppsala University.
- Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
- BioIVT. (n.d.). Cell Permeability Assay.
- Tihanyi, K., et al. (2012). Optimization and standardization of automated Caco-2 permeability experiments. Journal of Biomolecular Screening, 17(1), 134–141.
- van den Bogaart, G., et al. (2022). Determining small-molecule permeation through lipid membranes.
- Evotec (Cyprotex). (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Borbás, E., et al. (2020). Optimization of experimental conditions for skin-PAMPA measurements. PLoS ONE, 15(3), e0229622.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Sigma-Aldrich. (n.d.). Caco-2 Wild Type Cell Line (MTOX1000P24) - Technical Bulletin.
- Zhang, Y., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics, 13(7), 1035.
- Corning Incorporated. (n.d.). Lucifer Yellow Permeability Assay using Falcon® HTS 96 Multiwell Insert Systems.
- Evotec (Cyprotex). (n.d.). Caco-2 Permeability Assay.
- Konishi, Y. (2003). Modulations of food-derived substances on intestinal permeability in Caco-2 cell monolayers. Bioscience, Biotechnology, and Biochemistry, 67(10), 2297–2299.
- Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System.
- Szymanska, E., & Winnicka, K. (2015). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Frontiers in Pharmacology, 6, 107.
- BMG LABTECH. (2007). FITC dextran permeability assay for tight junctions.
- Sigma-Aldrich. (n.d.). In Vitro Vascular Permeability Assay (24-Well).
- Technology Networks. (n.d.). PAMPA Permeability Assay Protocol.
- Stagljar, I. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. News-Medical.net.
- Greiner Bio-One. (n.d.). Lucifer Yellow permeability of Caco-2 epithelia cultivated on ThinCert™ cell culture inserts.
- Gouveia, L. F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.
- Matos, M. S., et al. (2025). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Molecules, 30(16), 3456.
- BenchChem. (2025). Technical Support Center: Troubleshooting BMS-496 Cell Permeability.
- Ochimoto, H., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).
- ChemHelpASAP. (2023).
- Wagner, M., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer. PLoS ONE, 7(11), e48502.
- Zhang, H., Zhang, D., & Ray, K. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1–8.
- AAT Bioquest. (2023). What are the cons of membrane permeability assays?
- Specht, E. A., et al. (2017). Limiting the impact of protein leakage in single-cell proteomics. Journal of Proteome Research, 16(5), 1863–1870.
- Shityakov, S., & Förster, C. (2012). Predicting efflux ratios and blood-brain barrier penetration from chemical structure: combining passive permeability with active transport. ACS Chemical Neuroscience, 3(12), 1019–1026.
- Concept Life Sciences. (n.d.). Protein Binding Assay Card.
- Gabel, J. V. (2014). Quantifying Small Molecules by Mass Spectrometry.
- Sinkó, B., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(17), 4444–4454.
- Vijay, V. A., & B, V. (2019). Fast LC/MS in the analysis of small molecules.
- Delavan, C. (2019). Has anyone encountered this problem with a BBB transwell permeability assay?
- CymitQuimica. (n.d.). This compound.
- BenchChem. (n.d.). This compound | Research Chemical.
- Mashanov, G. I., et al. (2003). In Situ Quantification of Protein Binding to the Plasma Membrane. Biophysical Journal, 84(2 Pt 1), 1149–1160.
- National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database.
- Sugano, K., et al. (2007). New Approach To Measure Protein Binding Based on a Parallel Artificial Membrane Assay and Human Serum Albumin. Journal of Medicinal Chemistry, 50(8), 1779–1785.
- ChemicalBook. (n.d.). Nicotinic acid | 59-67-6.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 10. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bioivt.com [bioivt.com]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. enamine.net [enamine.net]
- 18. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
- 23. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. researchgate.net [researchgate.net]
Addressing off-target effects of 6-(1H-Pyrrol-1-yl)nicotinic acid in cellular assays
A Guide to Investigating Cellular Effects and Deconvoluting Off-Target Activity
Welcome to the technical support center for researchers utilizing 6-(1H-Pyrrol-1-yl)nicotinic acid. As a novel analog of nicotinic acid (niacin), this compound holds potential for modulating pathways related to its parent molecule, but its unique structure necessitates a rigorous approach to validating its mechanism of action and distinguishing on-target from off-target effects.
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols designed to navigate the complexities of cellular assays. As Senior Application Scientists, our goal is to provide you with the rationale behind experimental choices, ensuring your results are both robust and reliable.
Part 1: Foundational Troubleshooting & Initial Characterization
This section addresses common initial hurdles in cellular assays involving novel small molecules. Consistent and reproducible baseline data is the bedrock upon which all further mechanistic studies are built.
FAQ 1: My experimental results with this compound are inconsistent between experiments. What are the common causes?
Inconsistent results are a frequent challenge in preclinical research. Before investigating complex biological reasons, it is crucial to rule out common technical and compound-related issues. Variability can often be traced back to three main areas: the compound itself, the cell culture system, or the assay protocol.[1][2]
Table 1: Troubleshooting Experimental Inconsistency
| Source of Variability | Potential Cause | Recommended Action & Rationale |
| Compound-Related | Poor Solubility | The pyrrol-1-yl modification may alter the aqueous solubility compared to nicotinic acid. Visually inspect stock and working solutions for precipitates. Action: Perform a solubility test in your final assay medium. If needed, prepare fresh dilutions or explore alternative formulation strategies.[3] |
| Degradation | Improper storage (light, temperature) or repeated freeze-thaw cycles can degrade the compound. Action: Aliquot stock solutions into single-use vials and store as recommended. Always use freshly prepared working dilutions.[3] | |
| Cell System-Related | High Cell Passage Number | Continuous passaging can lead to genetic drift, altered receptor expression, and changes in signaling pathways, affecting sensitivity to the compound. Action: Use cells within a defined, low-passage number range for all experiments.[1] |
| Inconsistent Cell Density | Cell number can significantly impact the final readout of viability and signaling assays. Action: Implement a strict cell counting and seeding protocol to ensure uniformity across all wells and experiments.[1] | |
| Assay-Related | Solvent Toxicity | High concentrations of solvents like DMSO can induce stress or toxicity, confounding the results. Action: Ensure the final solvent concentration is non-toxic and consistent across all wells, including vehicle controls (typically <0.5%).[1][3] |
| Variable Incubation Times | Insufficient or inconsistent timing can lead to variable target engagement and downstream effects. Action: Standardize all incubation times. For signaling studies, perform a time-course experiment to determine the optimal duration of treatment.[1] |
FAQ 2: As an analog of nicotinic acid, what are the expected on-target effects I should be looking for?
Nicotinic acid (NA) is a pleiotropic molecule, primarily known for its role as a vitamin (B3) and its pharmacological effects on lipid metabolism.[4][5] Its mechanisms are complex, but key pathways provide a rational basis for hypothesizing the "on-target" effects of this compound.
-
GPR109A Receptor Activation: The most well-characterized pharmacological target of NA is the G protein-coupled receptor GPR109A, found predominantly on adipocytes and immune cells like macrophages.[4] Activation leads to a Gi-mediated inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP). This suppresses lipolysis in fat cells, reducing the release of free fatty acids into circulation.[6][7]
-
NAD+ Biosynthesis: As a niacin derivative, the compound could serve as a precursor for nicotinamide adenine dinucleotide (NAD+) via the Preiss-Handler pathway.[8] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair and genomic stability.[8][9]
-
Anti-Inflammatory Signaling: NA has been shown to exert anti-inflammatory effects, potentially through GPR109A or by modulating inflammatory mediators and transcription factors like NF-κB.[9][10]
A logical first step is to investigate whether this compound recapitulates any of these known NA activities in your cellular model.
Caption: Expected on-target signaling via the GPR109A receptor.
FAQ 3: I am observing significant cell death at concentrations where I expect to see specific pathway modulation. What should I do?
This is a critical observation. It's essential to differentiate between targeted cell killing (e.g., in an oncology context) and non-specific cytotoxicity, which can be a manifestation of off-target effects.[11]
-
Determine the Cytotoxic Threshold: Run a dose-response curve using a sensitive cell viability assay (e.g., CellTiter-Glo®, MTT). This will establish the concentration range where the compound is non-toxic. Functional assays should be conducted at concentrations well below the cytotoxic threshold to ensure you are observing specific biological modulation, not a generic stress response.[1]
-
Use an Orthogonal Viability Assay: Confirm the cytotoxicity with a different method that measures a distinct cellular process (e.g., if you used a metabolic assay like MTT, confirm with a membrane integrity assay like Trypan Blue or a real-time live/dead cell stain).
-
Investigate Apoptosis vs. Necrosis: Use assays for caspase activation or Annexin V staining to determine if cell death is programmed (apoptotic) or uncontrolled (necrotic). Non-specific toxicity often leads to necrosis.
-
Compare with a Structurally Similar Inactive Compound: If available, using an analog of your compound that is known to be inactive against the primary target can be highly informative. If the inactive analog also causes cell death, it strongly suggests the toxicity is an off-target effect.
Part 2: Advanced Strategies for Deconvoluting On- and Off-Target Effects
Once you have established a reproducible assay and a non-toxic concentration range, the next step is to rigorously prove that the observed cellular phenotype is a direct result of on-target activity.
Caption: Decision workflow for characterizing a cellular phenotype.
FAQ 4: How can I definitively prove that the effect I'm seeing is due to the expected target (e.g., GPR109A)?
This requires moving beyond simple observation to direct manipulation of the proposed target. The goal is to show that the compound's effect is dependent on the presence and function of that target.
-
Pharmacological Inhibition: If a known selective antagonist for the target exists (e.g., for GPR109A), pre-treating the cells with the antagonist should block the effect of this compound. If the phenotype is prevented, it provides strong evidence for on-target action.
-
Genetic Knockdown/Knockout: This is a gold-standard approach. Use siRNA or shRNA to transiently reduce the expression of the target protein, or use CRISPR/Cas9 to create a stable knockout cell line.[11] If this compound no longer elicits the phenotype in these target-deficient cells, it confirms the effect is on-target.[11]
-
Rescue Experiment: In a target knockout cell line, you can perform a "rescue" by re-introducing the target protein (e.g., via plasmid transfection). The cellular phenotype in response to your compound should be restored. To add another layer of stringency, if you can create a point mutation in the target's binding pocket that you hypothesize will prevent compound binding, expressing this mutant should fail to rescue the phenotype.[1]
-
Target Engagement Assays: These methods confirm that your compound physically binds to the intended target inside the cell at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1] (See Protocol 1).
FAQ 5: The phenotype persists even when I knock out the primary target. How do I identify the real target(s)?
This result strongly indicates that your compound's activity is mediated by one or more off-target interactions.[11] Identifying these unknown targets is a critical step in drug development and requires unbiased, genome-wide screening methods.
Table 2: Comparison of Advanced Methods for Off-Target Identification
| Method | Principle | Advantages | Limitations |
| Affinity-Based Proteomics | The compound is immobilized on a bead and used as "bait" to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[11] | Directly identifies proteins that physically bind to the compound. | Can generate false positives (non-specific binders). May miss low-affinity interactions. Doesn't provide functional context. |
| CRISPR-Based Genetic Screens | A genome-wide CRISPR library is used to generate a pool of cells, each with a different gene knocked out. The pool is treated with the compound, and cells that survive/proliferate are enriched. Sequencing identifies genes whose loss confers resistance.[11][12] | Provides direct functional insight into the mechanism of action. Can identify entire pathways required for compound activity.[12] | Technically demanding. May not identify targets if the interaction is not functionally linked to the screen's endpoint (e.g., survival). |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of thousands of proteins across the proteome upon compound binding.[11] | Can be performed in live cells, providing strong evidence of direct target engagement in a native context. Unbiased and proteome-wide. | Technically complex and requires specialized mass spectrometry. May not detect interactions that do not significantly alter protein stability.[11] |
Part 3: Key Experimental Protocols
Here we provide condensed, step-by-step methodologies for core validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to its intended target protein in intact cells, leading to its thermal stabilization.[13]
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in a suitable buffer.
-
Compound Treatment: Divide the cell suspension into two main groups: vehicle control (e.g., DMSO) and treatment with this compound at a relevant concentration (e.g., 5-10x the EC50 from your functional assay). Incubate under physiological conditions to allow for cell entry and target binding.
-
Thermal Challenge: Aliquot the cell suspensions from each group into separate PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot for each group should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells in all tubes by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Carefully collect the supernatant (soluble protein fraction) from each tube. Normalize the protein concentration, run the samples on an SDS-PAGE gel, and perform a Western blot using a specific antibody against your target protein.
-
Data Interpretation: In the vehicle-treated samples, the band for the target protein will decrease in intensity as the temperature increases, reflecting its denaturation. In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This will be visible as a "shift" in the melting curve to the right.
Protocol 2: CRISPR/Cas9-Mediated Knockout for Target Validation
Objective: To determine if the cellular effect of the compound is dependent on the presence of the target protein.[11]
Methodology:
-
gRNA Design and Cloning: Design and validate at least two different single-guide RNAs (sgRNAs) targeting distinct exons of your target gene to minimize off-target effects. Clone these into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transduction/Transfection: Introduce the Cas9/sgRNA vector into your cells. For difficult-to-transfect cells, lentiviral transduction is recommended. Include a non-targeting sgRNA control.
-
Selection and Clonal Isolation: Select for successfully transduced/transfected cells (e.g., using puromycin resistance encoded on the vector). Isolate single-cell clones to establish pure knockout cell lines.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein at the genomic (sequencing), mRNA (RT-qPCR), and protein (Western blot) levels. A complete absence of the protein is the desired outcome.
-
Phenotypic Assay: Treat the validated knockout clones, the parental cell line, and the non-targeting control cell line with a dose-response of this compound.
-
Data Interpretation:
-
On-Target Effect: The phenotype observed in the parental and non-targeting control cells is significantly diminished or completely absent in the knockout cells.
-
Off-Target Effect: The compound continues to elicit the same phenotype in the knockout cells as it does in the control cells, indicating the effect is independent of this target.[11]
-
References
-
ACS Publications. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Retrieved from [Link]
-
UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
IntechOpen. (2024). Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk. Retrieved from [Link]
-
Scientist Live. (2018). Off-target testing assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
ACS Publications. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]
-
BTP. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]
-
NIH. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]
-
YouTube. (2025). From Discovery to Application - What are Small Molecule Inhibitors?. Retrieved from [Link]
-
PubMed. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Retrieved from [Link]
-
YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]
-
YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]
-
PubMed. (2008). Mechanism of action of niacin. Retrieved from [Link]
-
ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved from [Link]
-
NIH. (n.d.). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Retrieved from [Link]
-
NIH. (n.d.). Nicotinic acid: A case for a vitamin that moonlights for cancer?. Retrieved from [Link]
-
Pure. (n.d.). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Retrieved from [Link]
-
BMC. (2016). Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes. Retrieved from [Link]
-
PubMed. (2023). SIRT1/PARP-1/NLRP3 cascade as a potential target for niacin neuroprotective effect in lipopolysaccharide-induced depressive-like behavior in mice. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1/PARP-1/NLRP3 cascade as a potential target for niacin neuroprotective effect in lipopolysaccharide-induced depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Enhancing the Oral Bioavailability of Nicotinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of nicotinic acid derivatives. This guide is designed to provide in-depth, practical solutions to the challenges you may encounter in your experimental work. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here are some common questions that arise when working to improve the oral bioavailability of nicotinic acid derivatives:
Q1: What are the primary obstacles to achieving high oral bioavailability with nicotinic acid derivatives?
A1: The oral bioavailability of many drugs is often low and inconsistent.[1] For nicotinic acid derivatives, the main challenges typically stem from two key areas:
-
Poor aqueous solubility: Many derivatives are lipophilic, meaning they don't dissolve well in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for many modern drug candidates.[2]
-
Extensive first-pass metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[3][4][5] The liver can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[3][4][5][6]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for my research?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[2] This system is crucial because it helps predict a drug's oral absorption characteristics and guides the selection of appropriate formulation strategies.[7]
Q3: What are some initial strategies I can explore to improve the bioavailability of my compound?
A3: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[8] These include:
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[8][9]
-
Prodrugs: This approach involves chemically modifying the drug to create an inactive form that is better absorbed. Once absorbed, it converts back to the active drug.[2][10]
-
Lipid-based formulations: These formulations can improve the solubilization of hydrophobic drugs and promote lymphatic absorption, which can help bypass first-pass metabolism.[11][12]
Q4: How do I choose the right in vitro model to predict oral absorption?
A4: In vitro models are valuable tools for the early screening of bioactive compounds.[13] The Caco-2 cell line is a widely used and well-characterized in vitro model of the intestinal barrier.[14] It allows for the evaluation of a compound's ability to cross the intestinal epithelium and can provide insights into transport mechanisms.[14][15]
Q5: When should I move from in vitro to in vivo studies?
A5: While in vitro models are excellent for initial screening, they don't fully replicate the complexity of the in vivo environment.[16] In vivo studies in animal models are necessary to get a comprehensive understanding of a drug's pharmacokinetic profile and to determine its oral bioavailability in a living system.[13][[“]][[“]]
Troubleshooting Guides
This section provides detailed guidance on how to address specific experimental challenges.
Issue 1: Low and Variable Results in Caco-2 Permeability Assays
Symptoms:
-
High variability in the apparent permeability coefficient (Papp) values between experiments.
-
Papp values are consistently lower than expected for your control compounds.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Caco-2 cell monolayer integrity | The Caco-2 cell monolayer needs to form tight junctions to accurately mimic the intestinal barrier. Inconsistent culture conditions can lead to a leaky monolayer. | 1. Verify Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure they are within the acceptable range for your laboratory's established protocol. 2. Optimize Seeding Density and Culture Time: Ensure a consistent seeding density and allow sufficient time (typically 21-25 days) for the cells to differentiate and form a robust monolayer. 3. Standardize Culture Conditions: Maintain strict control over media composition, pH, and incubation conditions. |
| Efflux transporter activity | Caco-2 cells express efflux transporters, like P-glycoprotein (P-gp), which can pump your compound back into the apical side, leading to an underestimation of permeability.[19] | 1. Use Transporter Inhibitors: Conduct the permeability assay in the presence and absence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in Papp in the presence of the inhibitor suggests your compound is a substrate for that transporter. 2. Utilize Transporter Knockout Caco-2 Models: For more precise investigation, consider using commercially available Caco-2 cell lines where specific transporters have been knocked out. |
| Poor compound solubility in the assay buffer | If your nicotinic acid derivative has low aqueous solubility, it may precipitate in the assay buffer, leading to inaccurate permeability measurements. | 1. Incorporate Solubilizing Excipients: Add a small, non-toxic concentration of a solubilizing agent like a cyclodextrin or a surfactant to the assay buffer.[20] 2. Check for Precipitation: Visually inspect the donor and receiver compartments for any signs of precipitation during and after the experiment. |
Issue 2: Failure of a Prodrug Strategy to Improve Bioavailability in Vivo
Symptoms:
-
The prodrug shows good stability and permeability in vitro, but the in vivo bioavailability of the parent drug is not significantly improved.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient in vivo conversion to the parent drug | The enzymes required to cleave the promoiety and release the active drug may not be present or active enough at the site of absorption. | 1. Analyze Metabolites in Plasma and Tissues: Following oral administration of the prodrug, collect blood and tissue samples at various time points. Use analytical methods like LC-MS/MS to quantify both the prodrug and the parent drug to assess the conversion rate. 2. Investigate Different Promoieties: Synthesize and evaluate prodrugs with different linker chemistries that are susceptible to cleavage by a wider range of enzymes found in the gut and liver. |
| First-pass metabolism of the prodrug itself | The prodrug, before it can be converted to the active form, may be a substrate for metabolic enzymes in the liver.[6][21] | 1. Incubate the Prodrug with Liver Microsomes: Perform an in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance of the prodrug. High clearance suggests significant first-pass metabolism. 2. Consider Alternative Routes of Administration: If feasible for the therapeutic indication, explore routes that partially bypass the liver, such as sublingual or transdermal delivery.[5] |
| Prodrug is a substrate for efflux transporters | The modified structure of the prodrug might make it a substrate for efflux transporters in the intestinal epithelium.[22][23][24] | 1. Perform Bidirectional Caco-2 Permeability Assay: Measure the transport of the prodrug from the apical to the basolateral side and from the basolateral to the apical side. A significantly higher basolateral-to-apical transport indicates efflux. 2. Modify the Promoieties: Design promoieties that are less likely to be recognized by common efflux transporters. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability of a nicotinic acid derivative.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture for 21-25 days, changing the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to confirm the formation of tight junctions.
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
A novel in vitro Caco-2 hepatocyte hybrid system has shown promise in predicting the oral bioavailability of drugs in humans.[25] This system combines Caco-2 cells with hepatocytes to simulate both intestinal absorption and first-pass metabolism in a single experiment.[25]
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for formulating a nicotinic acid derivative into a SEDDS to improve its solubility and absorption.
Materials:
-
Nicotinic acid derivative (the drug)
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P)[26]
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate each combination with water and observe the formation of an emulsion.
-
Formulation Preparation:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at a slightly elevated temperature (e.g., 40°C) to facilitate mixing.
-
Vortex the mixture until a homogenous, clear solution is formed.
-
Add the nicotinic acid derivative to the mixture and vortex until it is completely dissolved.
-
-
Characterization of the SEDDS:
-
Emulsification time: Add a small amount of the SEDDS to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
Drug content: Determine the concentration of the drug in the SEDDS using a validated analytical method.
-
Visualizations
Logical Workflow for Troubleshooting Low Oral Bioavailability
Caption: A logical workflow for troubleshooting low oral bioavailability.
Signaling Pathway of Drug Absorption and First-Pass Metabolism
Caption: The pathway of oral drug absorption and first-pass metabolism.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Prioritizing oral bioavailability in drug development strategies. (2024). Frontiers in Pharmacology.
- Formulation strategies for poorly soluble drugs. (2025).
- Strategies to improve oral drug bioavailability. (2005). Expert Opinion on Drug Delivery, 2(3), 419-433.
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). Drug Delivery.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Transporters: Importance in Drug Absorption, Distribution, and Removal. (n.d.).
- First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
- The Selection of Excipients for Oral Solid Dosage Forms. (n.d.).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). ISRN Pharmaceutics.
- Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Chapter 7. Drug Transporters. (n.d.). Pharmacogenomics: An Introduction and Clinical Perspective.
- Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). J Nanomed Nanotechnol, 15, 693.
- Nanotechnology Transforming Oral Drug Delivery. (n.d.). World Pharma Today.
- Nanotechnology approaches for oral bioavailability enhancement of drugs undergoing extensive hepatic first pass metabolism. (n.d.). J Pharm Drug Deliv Res.
- The Crucial Role of Transporters in Drug Disposition and Metabolism. (n.d.).
- Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). J Pharmacovigil, 12, 585.
- Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. (n.d.). Journal of Nanostructures.
- Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2025).
- Oral lipid drug delivery system for poor w
- Prioritizing oral bioavailability in drug development strategies. (n.d.). Frontiers in Pharmacology.
- Nanosized Drug Delivery for Enhancement of Oral Bioavailability. (n.d.).
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. (n.d.). The AAPS Journal.
- Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (2025).
- Caco‐2 Cells as a Model for Intestinal Absorption. (n.d.).
- What Are Excipients? 9 Common Examples. (2025). Colorcon.
- Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.).
- Role of Excipients in Drug Formul
- Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). Pharmaceutics.
- First-Pass Metabolism and Its Effect on Bioavailability. (2025).
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics, 12(4), 374.
- First-pass metabolism and bioavailability. (n.d.). Physics, Pharmacology and Physiology for Anaesthetists.
- Evaluation of a novel in vitro Caco-2 hepatocyte hybrid system for predicting in vivo oral bioavailability. (n.d.). Journal of Pharmaceutical Sciences.
- First Pass Metabolism. (2023, March 10). YouTube.
- physiological role of drug transporters. (n.d.). Protein & Cell.
- Absorption Enhancers: Applications and Advances. (2011). The AAPS Journal, 13(4), 623-633.
- Bioavailability Enhancement: Drug Permeability Enhancement. (2025). JoVE.
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Upd
- First pass effect. (n.d.). Wikipedia.
- Nanovesicles-Mediated Drug Delivery for Oral Bioavailability Enhancement. (2022). International Journal of Nanomedicine, 17, 4737-4754.
- Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption. (n.d.).
- Estimating human drug oral absorption kinetics from Caco-2 permeability using an absorption-disposition model: model development and evaluation and derivation of analytical solutions for k(a) and F(a). (n.d.). Journal of Pharmacology and Experimental Therapeutics.
- Prediction of the in vitro permeability determined in caco-2 cells by using artificial neural networks. (2010).
- In vivo methods for drug absorption. (n.d.). Consensus.
- Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017). AAPS PharmSciTech, 18(7), 2413-2423.
- Excipients for Oral Health products. (n.d.). Dow - CPHI Online.
- In vivo methods for drug absorption. (n.d.). Consensus.
Sources
- 1. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pharmacologycanada.org [pharmacologycanada.org]
- 4. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]
- 15. Prediction of the in vitro permeability determined in caco-2 cells by using artificial neural networks [repositorio.ulisboa.pt]
- 16. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. consensus.app [consensus.app]
- 19. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Evaluation of a novel in vitro Caco-2 hepatocyte hybrid system for predicting in vivo oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Oral lipid drug delivery system for poor water soluble drugs | PPTX [slideshare.net]
Validation & Comparative
A Guide to Leveraging the 6-(1H-Pyrrol-1-yl)nicotinic Acid Scaffold in Kinase Inhibitor Design: A Comparative Analysis Framework
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the challenge of achieving selectivity remains paramount. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[1] This structural similarity often leads to off-target effects, resulting in toxicity and limiting therapeutic windows.
The pursuit of novel chemical scaffolds that can be decorated to achieve high potency and selectivity is therefore a central theme in medicinal chemistry. The 6-(1H-Pyrrol-1-yl)nicotinic acid molecule represents a promising starting point. While not a potent kinase inhibitor in its own right, it is a versatile heteroaromatic building block, or scaffold, for the synthesis of more complex and biologically active compounds.[2] Its structure combines a pyridine ring, a common feature in ATP-mimetic inhibitors, with an electron-rich pyrrole ring and a carboxylic acid handle, which is ideal for derivatization.[2] This guide will provide a framework for the comparative analysis of a hypothetical kinase inhibitor derived from this scaffold against a known, clinically relevant inhibitor, illustrating the experimental journey from initial screening to cellular characterization.
The Scaffold: this compound
The inherent value of this scaffold lies in its structural components:
-
Pyridine Ring: This nitrogen-containing heterocycle is a cornerstone of many approved kinase inhibitors (e.g., Imatinib, Sunitinib). It often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP.
-
Pyrrole Ring: This five-membered aromatic heterocycle can engage in various non-covalent interactions, including van der Waals forces and hydrogen bonding, with the kinase active site. Pyrrole derivatives have been successfully developed as potent inhibitors for a range of kinases, including Lck and VEGFR.[3][4]
-
Carboxylic Acid Group: This functional group provides a convenient and strategic point for chemical modification, most commonly through amide bond formation.[2] This allows for the systematic exploration of chemical space in what is often termed the "selectivity pocket" of the kinase, enabling fine-tuning of potency and selectivity.
For the purpose of this guide, we will hypothesize the synthesis of a derivative, which we will call "PNA-1" (Pyrrolo-Nicotinic Acid derivative 1) , through a standard amide coupling reaction between the carboxylic acid of the scaffold and 4-fluoroaniline. This modification adds a substituted phenyl ring, a common feature in Type I kinase inhibitors that occupies the hydrophobic region adjacent to the adenine binding site.
The Comparative Analysis Framework: PNA-1 vs. Dasatinib
To evaluate our hypothetical inhibitor, PNA-1, we need a benchmark. We will compare it against Dasatinib , a potent, ATP-competitive inhibitor of multiple kinases, most notably the Abl and Src family kinases. This comparison will allow us to assess the potency, selectivity, and cellular activity of our novel compound.
Our primary target kinase for this analysis will be Src (Proto-oncogene tyrosine-protein kinase Src) , a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the progression of numerous solid tumors.
Signaling Pathway of Target Kinase: Src
Below is a simplified representation of a signaling pathway involving Src. Activation of upstream receptors (e.g., Receptor Tyrosine Kinases) leads to Src activation, which in turn phosphorylates downstream substrates, activating pathways like the Ras-MAPK cascade, ultimately promoting cell proliferation.
Caption: Simplified Src signaling pathway and points of inhibition.
Part 1: In Vitro Potency and Selectivity
The first critical step is to determine if PNA-1 can inhibit the target kinase Src and to quantify its potency relative to Dasatinib. We also need to understand its selectivity profile across a panel of other kinases to anticipate potential off-target effects.
Experiment 1.1: IC50 Determination for Src Kinase
Objective: To determine the half-maximal inhibitory concentration (IC50) of PNA-1 and Dasatinib against Src kinase.
Methodology: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. A lower luminescence signal indicates less ADP, and therefore, greater kinase inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT.
-
Prepare Src enzyme and a suitable peptide substrate (e.g., poly(E,Y)4:1) in the reaction buffer.
-
Serially dilute PNA-1 and Dasatinib in DMSO, followed by a final dilution in reaction buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate solution.
-
Add 2.5 µL of the serially diluted inhibitor (PNA-1 or Dasatinib) or DMSO vehicle control.
-
Initiate the reaction by adding 2.5 µL of ATP solution (at the Km concentration for Src).
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Results:
| Compound | Src IC50 (nM) |
| PNA-1 | 85 |
| Dasatinib | 1.5 |
Interpretation: In this hypothetical scenario, PNA-1 is an active inhibitor of Src kinase, but is significantly less potent than Dasatinib. This is a common finding for an initial hit compound derived from a scaffold. The next steps in a real-world drug discovery program would involve structure-activity relationship (SAR) studies to improve potency.
Experiment 1.2: Kinase Selectivity Profiling
Objective: To assess the selectivity of PNA-1 by screening it against a panel of representative kinases.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (e.g., Eurofins DiscoverX, Reaction Biology Corp). The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The percent inhibition is measured.
Hypothetical Results (Select Kinases):
| Kinase | PNA-1 (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| Src | 92% | 99% |
| Abl1 | 35% | 98% |
| Lck | 88% | 99% |
| EGFR | 15% | 45% |
| VEGFR2 | 25% | 75% |
| p38α | 8% | 30% |
Interpretation: The hypothetical data suggests PNA-1 has good selectivity for Src family kinases (Src, Lck) over other kinases like EGFR and p38α. Dasatinib, as expected, shows potent inhibition across multiple kinase families, highlighting its multi-targeted nature. The selectivity of PNA-1 is a promising feature that could translate to a better safety profile.
Part 2: Cellular Activity and Mechanism of Action
Demonstrating that a compound can inhibit an isolated enzyme is only the first step. It is crucial to confirm that it can enter cells, engage its target, and inhibit the downstream signaling pathway.
Experiment 2.1: Cellular Target Engagement
Objective: To measure the inhibition of Src phosphorylation in a cellular context.
Methodology: Western Blot Analysis
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with high Src activity (e.g., HT-29 colon cancer cells).
-
Starve the cells (serum-free media) for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of PNA-1, Dasatinib, or DMSO for 2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for 10 minutes to activate upstream signaling leading to Src activation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phosphorylated Src (p-Src Tyr416).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Workflow Diagram:
Caption: Standard workflow for Western Blot analysis.
Interpretation: A dose-dependent decrease in the p-Src signal relative to the total Src signal would confirm that PNA-1 is engaging its target and inhibiting its catalytic activity within the cell.
Experiment 2.2: Anti-Proliferative Activity
Objective: To determine if the inhibition of Src signaling by PNA-1 translates into a functional anti-cancer effect.
Methodology: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PNA-1 and Dasatinib for 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent, which lyses the cells and provides a substrate for luciferase, generating a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure luminescence.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Hypothetical Results:
| Compound | HT-29 GI50 (µM) |
| PNA-1 | 2.5 |
| Dasatinib | 0.05 |
Interpretation: The hypothetical GI50 values are consistent with the biochemical IC50 data. PNA-1 demonstrates anti-proliferative activity, albeit at a higher concentration than Dasatinib. This confirms that the enzymatic inhibition translates to a desired cellular outcome.
Conclusion and Future Directions
This guide outlines a foundational experimental framework for evaluating a novel kinase inhibitor derived from the this compound scaffold. Through a systematic comparison with a well-characterized drug like Dasatinib, we can build a comprehensive profile of our lead compound, PNA-1.
Our hypothetical results position PNA-1 as a promising, selective, and cell-active Src family kinase inhibitor. While its initial potency is lower than Dasatinib, its superior selectivity profile may offer a significant advantage. The true value of the this compound scaffold is its amenability to further chemical modification. The next phase of a drug discovery project would involve synthesizing a library of analogs by varying the group attached to the nicotinic acid core. This iterative process of synthesis and biological testing, guided by structure-activity relationships, would aim to enhance potency against Src while maintaining or improving the excellent selectivity profile, ultimately leading to a candidate with the potential for clinical development.
References
-
Subramanian, G., et al. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules. [Link]
-
Yang, T-H., et al. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Doping. [Link]
-
Takayama, T., et al. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
A Comparative Benchmarking Guide to the Anti-proliferative Efficacy of 6-(1H-Pyrrol-1-yl)nicotinic Acid
Introduction
The relentless pursuit of novel anti-cancer therapeutics has led researchers down a multitude of chemical avenues. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse biological activities.[1] Nicotinic acid (niacin) and its derivatives, traditionally known for their role in managing dyslipidemia, are now gaining significant attention for their potential as anti-cancer agents.[1][2][3][4] This guide focuses on the validation of the anti-proliferative activity of a specific nicotinic acid derivative, 6-(1H-Pyrrol-1-yl)nicotinic acid.
The rationale for investigating this compound stems from the growing body of evidence suggesting that nicotinic acid and its metabolites can influence cellular processes critical to cancer development and progression. These include the modulation of intracellular signaling pathways, such as those involving nicotinic acetylcholine receptors (nAChRs), which have been implicated in cancer cell proliferation, angiogenesis, and drug resistance.[5][6][7] Furthermore, the structural motif of a pyrrole ring fused to a pyridine core is present in various compounds with demonstrated biological activities, including anti-cancer effects.
This guide provides a comprehensive framework for validating the anti-proliferative activity of this compound. We will present a head-to-head comparison with a well-established multi-kinase inhibitor, Sorafenib, across a panel of human cancer cell lines. The experimental design detailed herein is intended to not only quantify the cytotoxic and cytostatic effects of the compound but also to elucidate its potential mechanisms of action through cell cycle analysis and apoptosis assays. By adhering to the rigorous protocols outlined, researchers can generate robust and reproducible data, paving the way for further preclinical development.
Comparative Compound Selection: The Rationale for Sorafenib
To provide a meaningful benchmark for the anti-proliferative activity of this compound, a suitable comparator compound is essential. While traditional cytotoxic agents like Doxorubicin are often used, their broad mechanism of action, primarily DNA intercalation and topoisomerase II inhibition, may not be the most relevant comparison for a novel heterocyclic compound that could potentially target specific signaling pathways.[7][8]
Therefore, we have selected Sorafenib as the primary comparator. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and various receptor tyrosine kinases like VEGFR and PDGFR.[9][10] Given that some nicotinic acid derivatives have been suggested to exert their effects through kinase modulation, comparing our test compound to a known kinase inhibitor will provide more insightful structure-activity relationship data.[11] The known IC50 values of Sorafenib across a range of cell lines also provide a valuable reference for assessing the potency of this compound.[9][10][12]
Cell Line Panel Selection: A Representative Cross-Section of Human Cancers
The choice of cancer cell lines is critical for a comprehensive evaluation of a compound's anti-proliferative spectrum. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines representing nine different cancer types, provides a standardized resource for such screening.[2][13][14][15][16] For this validation guide, we have selected a representative subset of cell lines from the NCI-60 panel, encompassing diverse tissue origins and genetic backgrounds. This approach will allow for an initial assessment of the compound's potential broad-spectrum activity or tissue-specific selectivity.[5][17]
Table 1: Proposed Cancer Cell Line Panel
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive. |
| HCT-116 | Colon Carcinoma | Wild-type p53. |
| A549 | Lung Carcinoma | Non-small cell lung cancer. |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent. |
| U-87 MG | Glioblastoma | Aggressive brain tumor model. |
Experimental Workflow for Validation
A multi-pronged approach is necessary to thoroughly characterize the anti-proliferative effects of this compound. The following workflow is designed to first assess overall cytotoxicity and then delve into the underlying mechanisms of cell growth inhibition.
Caption: Potential signaling pathways affected by this compound.
Further investigation into specific kinase activities or receptor binding assays would be warranted based on the initial findings from this validation study.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial validation of the anti-proliferative activity of this compound. By employing standardized assays, a representative cancer cell line panel, and a clinically relevant comparator compound, researchers can generate high-quality, reproducible data. The insights gained from these studies will be instrumental in determining the potential of this novel compound as a lead candidate for further anti-cancer drug development.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]
-
NCI-60. Wikipedia. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
The NCI60 human tumour cell line anticancer drug screen. PubMed. [Link]
-
Assaying cell cycle status using flow cytometry. PMC. [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
-
NCI-60 Human Tumor Cell Lines Screen. Norecopa. [Link]
-
NCI-60 – Knowledge and References. Taylor & Francis. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. [Link]
-
Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. PMC. [Link]
-
What can I use as a positive control for endothelial cell proliferation (MTT assay)? ResearchGate. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
How can we select type of cell line for screening anti proliferatory activity? ResearchGate. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]
-
Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1). NIH. [Link]
-
An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PMC. [Link]
-
Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk. IntechOpen. [Link]
-
IC50 values of sorafenib and its combination with β-caryophyllene,... ResearchGate. [Link]
-
ProLiFiler™ Cancer Cell Panel Screening Service. Reaction Biology. [Link]
-
Cancer Cell Line Screening (CCP-58). AddexBio. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. [Link]
-
Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. NIST. [Link]
-
(PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. PubMed. [Link]
-
Mechanism of action of niacin. PubMed. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
-
Isolation and identification of lactic acid bacteria from ginseng sprouts and research on their probiotic, anti-inflammatory, and anti-cancer activity. Frontiers. [Link]
-
Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 8. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 10. oncology-central.com [oncology-central.com]
- 11. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 14. NCI-60 - Wikipedia [en.wikipedia.org]
- 15. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-(1H-Pyrrol-1-yl)nicotinic Acid
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous characterization. A critical, non-negotiable step in this process is selectivity profiling.[1][2] A compound's therapeutic efficacy is intrinsically linked to its specificity for the intended target; off-target interactions can lead to unforeseen side effects, toxicity, or reduced potency, representing a major cause of drug attrition.[3][4] This guide provides an in-depth, objective framework for profiling the cross-reactivity of a novel chemical entity, 6-(1H-pyrrol-1-yl)nicotinic acid, against a rationally selected panel of enzymes.
While public data on this compound is limited, we will proceed under the common drug discovery scenario where it has been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical enzyme in tryptophan metabolism and a high-value target in immuno-oncology.[5] Our objective is to build a comprehensive selectivity profile by comparing its activity against its primary target, closely related enzymes, and a panel of common off-targets.
The Rationale for Selectivity Profiling
The core principle of selectivity profiling is to quantify a compound's potency for its intended target relative to its potency against other proteins.[6][7][8] A highly selective compound will exhibit potent inhibition of the target enzyme with minimal or no activity against other enzymes, even those that are structurally related. This is crucial for minimizing the risk of adverse drug reactions.[9]
Our experimental design is structured to answer three fundamental questions:
-
On-Target Potency: How effectively does this compound inhibit its intended target, IDO1?
-
Family-Member Selectivity: Does the compound inhibit other enzymes with similar functions, such as Tryptophan 2,3-dioxygenase (TDO2)?
-
Broad Panel Cross-Reactivity: Does the compound interact with common, clinically relevant off-targets from different enzyme families (e.g., kinases, proteases, CYPs)?
To provide a realistic benchmark, we will compare the (hypothetical) performance of our novel compound against Epacadostat , a well-characterized clinical-stage IDO1 inhibitor.
Designing the Enzyme Panel: A Multi-Tiered Approach
A thoughtfully constructed enzyme panel is the foundation of a robust selectivity screen. Our panel is designed to provide a comprehensive overview of potential off-target activities.
-
Tier 1: Primary Target & Isoforms:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): The primary therapeutic target.[5]
-
Tryptophan 2,3-dioxygenase (TDO2): The only other human enzyme known to catalyze the same rate-limiting step in tryptophan catabolism.[10][11] Assessing activity against TDO2 is crucial for understanding the compound's specificity within this metabolic pathway.
-
-
Tier 2: Key Kinase Off-Targets: Kinases are one of the largest enzyme families and a frequent source of off-target effects for small molecules.[12][13] We've selected a diverse, representative set.
-
ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase.
-
SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in many signaling pathways.
-
VEGFR2 (Vascular endothelial growth factor receptor 2): A receptor tyrosine kinase crucial for angiogenesis.
-
PIM1 (Pim-1 proto-oncogene, serine/threonine kinase): A serine/threonine kinase involved in cell cycle progression.
-
-
Tier 3: Representative Protease & Hydrolase Off-Targets:
-
Thrombin (Coagulation factor II): A key serine protease in the coagulation cascade.
-
Cathepsin G: A serine protease found in neutrophils.[3]
-
Acetylcholinesterase (AChE): A hydrolase critical for neurotransmission.
-
-
Tier 4: Cytochrome P450 (CYP) Panel: Assessing inhibition of CYP enzymes is vital for predicting potential drug-drug interactions.[14][15][16][17]
-
CYP3A4, CYP2D6, CYP2C9, CYP1A2: These four isoforms are responsible for the metabolism of a majority of clinically used drugs.[16]
-
Comparative Selectivity Data (Hypothetical)
The following table summarizes the hypothetical inhibitory activity (IC50) of this compound compared to the known IDO1 inhibitor, Epacadostat. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[18][19][20]
| Enzyme Target | Enzyme Family | This compound IC50 (nM) | Epacadostat IC50 (nM) | Selectivity Index vs. IDO1 |
| IDO1 | Dioxygenase | 15 | 10 | - |
| TDO2 | Dioxygenase | 1,250 | >10,000 | 83 |
| ABL1 | Kinase (Tyr) | >10,000 | >10,000 | >667 |
| SRC | Kinase (Tyr) | >10,000 | >10,000 | >667 |
| VEGFR2 | Kinase (Tyr) | 8,500 | >10,000 | 567 |
| PIM1 | Kinase (Ser/Thr) | >10,000 | >10,000 | >667 |
| Thrombin | Protease (Ser) | >10,000 | >10,000 | >667 |
| Cathepsin G | Protease (Ser) | >10,000 | >10,000 | >667 |
| AChE | Hydrolase | >10,000 | >10,000 | >667 |
| CYP3A4 | Oxidoreductase | 9,800 | >10,000 | 653 |
| CYP2D6 | Oxidoreductase | >10,000 | >10,000 | >667 |
| CYP2C9 | Oxidoreductase | >10,000 | >10,000 | >667 |
| CYP1A2 | Oxidoreductase | >10,000 | >10,000 | >667 |
Selectivity Index is calculated as (IC50 for Off-Target) / (IC50 for IDO1). A higher number indicates greater selectivity for the primary target.[21][22]
Interpretation of Results: The hypothetical data suggest that this compound is a potent IDO1 inhibitor. It demonstrates an 83-fold selectivity over the closely related TDO2 enzyme. Crucially, it shows minimal to no activity (>600-fold selectivity) against a diverse panel of kinases, proteases, and key CYP enzymes, indicating a favorable, highly selective cross-reactivity profile. This profile is comparable to, and in some aspects cleaner than, the benchmark compound Epacadostat.
Experimental Workflow & Protocols
Scientific integrity demands robust and reproducible methodologies. The following sections detail the standard protocols for generating the data presented above.
Overall Experimental Workflow
The process follows a logical progression from primary target validation to broad panel screening.
Caption: High-level workflow for cross-reactivity profiling.
Protocol 1: IDO1/TDO2 Enzymatic Inhibition Assay
This protocol directly measures the enzymatic conversion of L-Tryptophan to N-formylkynurenine (NFK).[5][23] The subsequent detection of product formation allows for the quantification of enzyme inhibition.
Principle: A fluorogenic developer selectively reacts with the NFK product to generate a fluorescent signal (Ex/Em = 402/488 nm).[23] The reduction in fluorescence in the presence of the inhibitor is proportional to its potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare IDO1 Assay Buffer, 2X Reaction Premix (containing antioxidant), and IDO1 Substrate (L-tryptophan) solution as per manufacturer guidelines (e.g., Sigma-Aldrich MAK356).[24]
-
Compound Plating: In a 96-well black plate, add 2 µL of serially diluted this compound (in DMSO) to the respective wells. For controls, add 2 µL of DMSO (100% activity) and 2 µL of a known inhibitor like Epacadostat (positive control).
-
Enzyme Addition: Add 48 µL of the appropriate enzyme solution (recombinant human IDO1 or TDO2) to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at 37°C. This step allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 50 µL of 2X Reaction Premix to each well.
-
Substrate Addition: Add 10 µL of the 10X IDO1 Substrate solution to initiate the enzymatic reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. The optimal time should be determined to ensure the reaction is within the linear range.[25]
-
Detection: Add the developer solution as per the kit protocol. After a final incubation period, measure the fluorescence using a plate reader (Ex/Em = 402/488 nm).
-
Data Analysis: Convert raw fluorescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a 4-parameter logistic equation to determine the IC50 value.[18]
Protocol 2: Representative Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction. It is a universal assay applicable to virtually any kinase.
Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, substrate solution (e.g., a generic peptide substrate), and ATP solution.
-
Compound & Enzyme Plating: In a 96-well white plate, add serially diluted compound, followed by the specific kinase (e.g., ABL1, SRC).
-
Reaction Initiation: Add a mix of the appropriate substrate and ATP to start the reaction. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.
-
Detection: Measure luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition and determine IC50 values as described in Protocol 1.
Protocol 3: Representative CYP450 Inhibition Assay
This protocol assesses the potential for drug-drug interactions by measuring the inhibition of specific CYP450 enzymes using human liver microsomes.[14][26]
Principle: A specific probe substrate for a CYP isoform (e.g., Midazolam for CYP3A4) is incubated with human liver microsomes and a NADPH-regenerating system. The formation of the specific metabolite (e.g., 1'-hydroxymidazolam) is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reduction in metabolite formation indicates inhibition.[15]
Step-by-Step Methodology:
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, phosphate buffer, and the serially diluted test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add the specific probe substrate and an NADPH-regenerating system to start the reaction.
-
Incubation: Incubate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Detection: Quantify the metabolite concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate percent inhibition and determine IC50 values as described previously.
Conclusion and Forward Outlook
The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is a cornerstone of preclinical drug development. The hypothetical data presented paint the picture of a highly promising drug candidate with potent on-target activity and an excellent selectivity profile. This rigorous, data-driven approach allows researchers to make informed decisions, mitigate risks associated with off-target effects, and build a strong foundation for advancing a compound toward clinical evaluation. Every protocol must be treated as a self-validating system, with appropriate controls ensuring the integrity and reproducibility of the data generated.[27][28]
Caption: Favorable profiling data supports advancement.
References
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
BioVision Inc. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Retrieved from [Link]
-
Stierand, K., & Rarey, M. (2021). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. Molecules, 26(2), 368. Retrieved from [Link]
-
Freire, E. (2013). Finding a better path to drug selectivity. Drug discovery today, 18(5-6), 218–224. Retrieved from [Link]
-
Li, A. C., & Liu, G. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Methods in Molecular Biology, 2341, 151-158. Retrieved from [Link]
-
Antibodies-online. (n.d.). Tryptophan 2,3-Dioxygenase (TDO2) ELISA Kit. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1199. Retrieved from [Link]
-
Vähä-Koskela, M., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(5), bbac343. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Mobley, D. L., & E.O., P. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 56(6), 2329–2340. Retrieved from [Link]
-
Vähä-Koskela, M., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(5). Retrieved from [Link]
-
López-García, F., et al. (2014). Analysis of Subpocket Selectivity and Identification of Potent Selective Inhibitors for Matriptase and Matriptase-2. Journal of Medicinal Chemistry, 57(23), 9984–9996. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(6), 684–692. Retrieved from [Link]
-
Wang, Y. F., et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. Genomics and Applied Biology, 6, 1. Retrieved from [Link]
-
Wiatr, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-11. Retrieved from [Link]
-
Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Wang, L., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 167-181. Retrieved from [Link]
-
Varghese, E., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(1), 589. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Tronina, T., et al. (2020). The selectivity indexes (SI) that represent IC50 for normal cell... ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
Bachovchin, D. A., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS medicinal chemistry letters, 7(12), 1147–1151. Retrieved from [Link]
-
Geissler, R., et al. (2019). Inhibitor sensitivity of indoleamine 2,3-dioxygenase (IDO1) and... ResearchGate. Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]
-
PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
-
Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
ResearchGate. (n.d.). The selectivity index (SI) which represents IC 50 for normal cell... Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen87 Panel. Retrieved from [Link]
-
Ni, X., et al. (2017). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Journal of Pharmacy and Pharmacology, 69(3), 296-306. Retrieved from [Link]
-
UniProt. (n.d.). TDO2 - Tryptophan 2,3-dioxygenase - Homo sapiens (Human). Retrieved from [Link]
-
Wikipedia. (n.d.). Tryptophan 2,3-dioxygenase. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
ProteomicsDB. (n.d.). Selectivity profiling of kinase inhibitors. Retrieved from [Link]
-
Creative BioMart. (n.d.). Enzyme Target and Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of small-molecule enzyme activators by activity-based protein profiling. Retrieved from [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-specific compound selectivity for multi-target drug discovery and repurposing | Semantic Scholar [semanticscholar.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 14. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. criver.com [criver.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 27. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Tubulin Inhibition: The Established Efficacy of Combretastatin A-4 Versus the Emerging Potential of Novel Scaffolds like 6-(1H-Pyrrol-1-yl)nicotinic Acid
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the well-characterized tubulin inhibitor, combretastatin A-4, and the conceptual framework for evaluating novel chemical entities, represented here by 6-(1H-Pyrrol-1-yl)nicotinic acid. As a Senior Application Scientist, the goal of this document is to synthesize established data with forward-looking experimental design, offering both a review of a potent, known molecule and a practical guide to assessing the next generation of potential tubulin-targeting agents.
The Enduring Appeal of Tubulin as an Anticancer Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the eukaryotic cytoskeleton. Their roles are critical in a host of cellular functions, most notably in the formation of the mitotic spindle during cell division. The dynamic instability of microtubules—a finely tuned balance between polymerization and depolymerization—is essential for proper chromosome segregation. Disruption of this process is a clinically validated and highly successful strategy in cancer chemotherapy, leading to mitotic arrest and subsequent apoptotic cell death.
Established microtubule-targeting agents (MTAs) fall into two main classes: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids). A third, crucial class of destabilizing agents binds to the colchicine site on β-tubulin, preventing polymerization. Combretastatin A-4 is a leading example of a potent colchicine-site binder. The ongoing search for novel MTAs is driven by the need to overcome acquired resistance to existing drugs and to improve the therapeutic index. This has led to the exploration of diverse heterocyclic scaffolds, such as those combining pyrrole and nicotinic acid moieties, for their potential to yield new lead compounds.
Combretastatin A-4: A Potent Vascular-Disrupting Agent and Tubulin Inhibitor
Isolated from the bark of the South African bushwillow tree, Combretum caffrum, combretastatin A-4 (CA-4) is a natural stilbene that has garnered significant attention for its potent cytotoxic and anti-vascular activities.[1] Its water-soluble prodrug, fosbretabulin (CA-4P), has undergone extensive clinical evaluation.[2][3][4]
Mechanism of Action
The primary molecular target of combretastatin A-4 is tubulin.[5] It binds to the colchicine-binding site on the β-tubulin subunit, a location distinct from the binding sites of vinca alkaloids and taxanes.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules. The structural simplicity of CA-4, particularly the cis-stilbene bridge which orients the two aromatic rings in a favorable conformation, is crucial for its high binding affinity.[6] The disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.[5]
Beyond its direct antimitotic effects, CA-4 is a powerful vascular-disrupting agent (VDA). It selectively targets the established tumor vasculature, causing a rapid change in the morphology of endothelial cells, leading to vessel collapse, shutdown of blood flow, and extensive downstream tumor necrosis.[2]
Figure 2: Experimental Workflow for a Tubulin Polymerization Assay.
Conceptual Synthetic Pathways
Combretastatin A-4: The synthesis of CA-4 is well-established, commonly proceeding through a Wittig reaction between 3,4,5-trimethoxybenzaldehyde and a suitable phosphonium ylide derived from 4-methoxybenzyl chloride, which predominantly yields the desired Z-isomer.
This compound: A plausible synthesis would involve a Clauson-Kaas reaction, where 6-aminonicotinic acid is reacted with 2,5-dimethoxytetrahydrofuran under acidic conditions to construct the pyrrole ring onto the pyridine core. Subsequent purification would yield the target compound.
Comparative Summary and Future Directions
| Feature | Combretastatin A-4 | This compound (Hypothetical Target Profile) |
| Mechanism of Action | Tubulin Polymerization Inhibitor (Colchicine-Site Binder), Vascular Disrupting Agent | Potentially a Tubulin Polymerization Inhibitor |
| Potency (Tubulin Pol.) | IC₅₀ ~1-3 µM | To be determined; target IC₅₀ < 5 µM |
| Potency (Cytotoxicity) | Low nanomolar range (IC₅₀ < 10 nM) | To be determined; target IC₅₀ < 100 nM |
| Key Structural Features | cis-Stilbene, 3,4,5-Trimethoxyphenyl ring | Pyrrole ring, Nicotinic acid core, potential for diverse substitution |
| Clinical Status | Prodrug (Fosbretabulin) extensively studied in clinical trials | Preclinical; requires initial biological evaluation |
The stark contrast in the available data highlights a critical point in drug discovery: while established compounds like combretastatin A-4 provide a benchmark for efficacy, the field must continually explore novel chemical space. The pyrrole-nicotinic acid scaffold represents one such unexplored territory.
Future work should focus on:
-
Synthesis and In Vitro Validation: Synthesizing this compound and its derivatives and performing the tubulin polymerization assay described herein to obtain definitive IC₅₀ values.
-
Cell-Based Characterization: Assessing the cytotoxicity of active compounds against a panel of cancer cell lines, followed by cell cycle analysis and immunofluorescence microscopy to confirm on-target effects on the microtubule network.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency and drug-like properties.
-
Mechanism Elucidation: Performing competitive colchicine binding assays to confirm the binding site.
By rigorously applying these established experimental frameworks to novel molecules like this compound, the research community can effectively bridge the gap between conceptual design and the discovery of the next generation of impactful anticancer therapeutics.
References
-
La Regina, G., Bai, R., Coluccia, A., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6531-6552. Available at: [Link]
-
McGown, A. T., & Fox, B. W. (1989). Antimitotic natural products combretastatin A-4 and combretastatin A-2: studies on the mechanism of their inhibition of the binding of colchicine to tubulin. Biochemistry, 28(17), 6984–6991. Available at: [Link]
-
Al-Ostoot, F. H., Salah, J., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5780. Available at: [Link]
-
Al-Ostoot, F. H., Salah, J., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed, 34641324. Available at: [Link]
-
Gridelli, C., et al. (2012). Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management. Vascular Health and Risk Management, 8, 471–481. Available at: [Link]
-
D'Amato, F., et al. (1998). Phase I Clinical Trial of Weekly Combretastatin A4 Phosphate: Clinical and Pharmacokinetic Results. Journal of Clinical Oncology, 16(11), 3407-3416. Available at: [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. Available at: [Link]
-
Neuroquantology. (2022). COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS. Available at: [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Available at: [Link]
-
Krol, M., et al. (2019). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules, 24(15), 2784. Available at: [Link]
-
Nathan, F. E., et al. (2009). Phase I Trial of Combretastatin A4 Phosphate (CA4P) in Combination with Bevacizumab in Patients with Advanced Cancer. Clinical Cancer Research, 15(10), 3636-3644. Available at: [Link]
-
Sobiak, S., et al. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(21), 5035. Available at: [Link]
-
Fustero, S., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(21), 16044-16067. Available at: [Link]
Sources
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis of the Synergistic Potential of 6-(1H-Pyrrol-1-yl)nicotinic Acid with Conventional Anticancer Agents
Introduction: The Quest for Enhanced Anticancer Therapies
In the landscape of oncology, the pursuit of therapeutic agents that can enhance the efficacy of existing treatments while minimizing toxicity is a paramount objective. Combination therapies, a cornerstone of modern cancer treatment, aim to exploit synergistic interactions between drugs to overcome resistance and improve patient outcomes. This guide focuses on the prospective synergistic effects of a novel heteroaromatic compound, 6-(1H-Pyrrol-1-yl)nicotinic acid , when combined with established anticancer drugs. While direct experimental data on the synergistic properties of this specific molecule is not yet available in published literature, its structural motifs—a nicotinic acid core and a pyrrole substituent—provide a strong rationale for investigating its potential as a valuable adjunct in cancer therapy.
Nicotinic acid derivatives have garnered significant attention for their anticancer properties, with some exhibiting potent inhibitory effects on key signaling pathways in cancer progression.[1][2] Notably, certain nicotinamides have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3] Furthermore, nicotinic acid itself has demonstrated an ability to inhibit angiogenesis, a crucial process for tumor growth and metastasis.[4] Concurrently, the pyrrole moiety is a common scaffold in the design of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), another pivotal driver of tumorigenesis.[5][6][7][8]
Given this background, it is hypothesized that This compound may function as a dual inhibitor of VEGFR and EGFR signaling pathways , thereby presenting a compelling case for its investigation in combination with standard chemotherapeutic agents. This guide will, therefore, present a hypothetical, yet scientifically grounded, framework for evaluating the synergistic potential of this compound. We will delineate the experimental methodologies to rigorously assess its efficacy in combination with well-established anticancer drugs, providing a roadmap for researchers and drug development professionals.
Proposed Mechanism of Action and Synergistic Rationale
The therapeutic potential of this compound is predicated on the established roles of its constituent chemical moieties in oncology. The nicotinic acid component suggests a potential to interfere with tumor angiogenesis through the inhibition of VEGFR-2. The pyrrole ring, a privileged scaffold in medicinal chemistry, points towards possible inhibition of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.
A dual blockade of VEGFR and EGFR signaling pathways by a single agent could offer a multi-pronged attack on tumor growth. By inhibiting angiogenesis, the tumor's blood supply is restricted, limiting its access to oxygen and nutrients. Simultaneously, inhibiting EGFR signaling can directly impede cancer cell proliferation, survival, and metastasis. When combined with traditional cytotoxic agents, this could lead to a powerful synergistic effect. The this compound could sensitize the cancer cells to the cytotoxic drug by weakening their survival and proliferative signaling, while the cytotoxic drug directly induces cell death.
To illustrate this proposed dual mechanism and its potential for synergy, the following signaling pathway diagram is presented:
Comparative Analysis: Potential Synergistic Combinations
To explore the synergistic potential of this compound, we propose investigating its combination with standard-of-care chemotherapeutic agents used in cancers where VEGFR and/or EGFR signaling are prominent drivers of disease.
| Cancer Type | Proposed Combination Drug(s) | Rationale for Combination | Relevant Cancer Cell Lines |
| Colorectal Cancer | 5-Fluorouracil (5-FU), Oxaliplatin | 5-FU and Oxaliplatin are standard chemotherapy for colorectal cancer.[1][9][10][11][12] EGFR inhibitors are used in KRAS wild-type tumors.[13] VEGFR inhibitors have also shown efficacy.[14] | HCT-116, HT-29 |
| Prostate Cancer | Docetaxel | Docetaxel is a first-line chemotherapy for metastatic prostate cancer.[2][15][16][17][18] Angiogenesis is implicated in prostate cancer progression. | PC-3, DU-145 |
| Non-Small Cell Lung Cancer (NSCLC) | Gefitinib, Erlotinib | Gefitinib and Erlotinib are EGFR tyrosine kinase inhibitors (TKIs) used for EGFR-mutated NSCLC.[19][20] Nicotinamide has been studied in combination with EGFR-TKIs.[21] | A549, H1975 |
Experimental Protocols for Synergy Evaluation
A rigorous and systematic approach is essential to validate the hypothesized synergistic effects. The following experimental workflow is proposed:
In Vitro Synergy Assessment
1. Cell Viability and Cytotoxicity (MTT Assay)
The initial step involves determining the cytotoxic effects of this compound and the selected anticancer drugs individually and in combination on the chosen cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[22][23][24][25]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Single-agent: Treat cells with a range of concentrations of this compound or the chemotherapeutic drug alone.
-
Combination: Treat cells with various concentrations of both drugs, typically at a constant ratio.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[23][26]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
2. Synergy Quantification (Chou-Talalay Method)
The Chou-Talalay method is a robust and widely accepted method for quantifying drug synergy.[5][27][28] It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Protocol:
-
Data Input: Use the dose-response data from the MTT assays for the individual drugs and their combination.
-
Software Analysis: Employ specialized software (e.g., CompuSyn) to calculate the CI values at different effect levels (fraction affected, Fa).
-
Interpretation: Analyze the CI values to determine the nature of the drug interaction across a range of concentrations.
3. Apoptosis Induction (Western Blot)
To elucidate the mechanism of cell death, Western blotting can be used to detect key markers of apoptosis.[29][30][31]
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against apoptotic markers such as cleaved Caspase-3 and cleaved PARP.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to assess the levels of apoptotic markers.
In Vivo Validation: Xenograft Models
Promising synergistic combinations identified in vitro should be validated in a more physiologically relevant in vivo setting using xenograft models.[6][32][33]
Protocol:
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, single agents, and combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and Western blot).
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit prospective, framework for investigating the synergistic anticancer effects of this compound. The scientific rationale, based on the known activities of its nicotinic acid and pyrrole components, strongly supports the hypothesis that this compound may act as a dual inhibitor of VEGFR and EGFR signaling. The proposed experimental workflow, employing established methodologies such as the MTT assay, the Chou-Talalay method for synergy analysis, Western blotting for apoptosis detection, and in vivo xenograft models, provides a clear and rigorous path for validating this hypothesis.
Should these investigations confirm the synergistic potential of this compound, it would represent a significant advancement in the development of novel combination therapies. Future research could then focus on optimizing dosing schedules, exploring its efficacy in a broader range of cancer types, and elucidating its detailed molecular mechanisms of action. Ultimately, the goal is to translate these preclinical findings into improved therapeutic strategies for cancer patients.
References
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch Pharm (Weinheim). 2023;356(11):e2300250. Available from: [Link]
-
Chou TC. Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Res. 2010;70(2):440-6. Available from: [Link]
-
Chemotherapy for Prostate Cancer. American Cancer Society. Available from: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available from: [Link]
-
Chou TC. Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Res. 2010;70(2):440-6. Available from: [Link]
-
Colorectal Cancer Chemotherapy. American Cancer Society. Available from: [Link]
-
Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available from: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. J Cancer Prev. 2016;21(1):1-7. Available from: [Link]
-
Chemotherapy for Prostate Cancer. All Seniors Foundation. Available from: [Link]
-
Chou TC. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Res. 2010;70(2):440-6. Available from: [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. 2021;26(21):6693. Available from: [Link]
-
Chemotherapy for Prostate Cancer. Johns Hopkins Medicine. Available from: [Link]
-
New EGFR Inhibitor Approved for Lung Cancer. American Association for Cancer Research. Available from: [Link]
-
Chemotherapy for bowel cancer. Macmillan Cancer Support. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Chemotherapy for prostate cancer: Uses, types, side effects, and more. Medical News Today. Available from: [Link]
-
Chemotherapy for colon cancer. Mayo Clinic. Available from: [Link]
-
Chemotherapy. Prostate Cancer UK. Available from: [Link]
-
Chemotherapy for Colorectal Cancer. OncoLink. Available from: [Link]
-
Chou TC. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Res. 2010;70(2):440-6. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
-
List of EGFR inhibitors (anti-EGFR). Drugs.com. Available from: [Link]
-
Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. Available from: [Link]
-
Xenograft Models. Creative Biolabs. Available from: [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Int J Mol Sci. 2023;24(3):2776. Available from: [Link]
-
Anti-VEGF Therapies in the Clinic. Cold Spring Harb Perspect Med. 2014;4(10):a016762. Available from: [Link]
-
What are the therapeutic candidates targeting VEGFR?. Patsnap Synapse. Available from: [Link]
-
EGFR inhibitors – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Front Pharmacol. 2023;14:1163717. Available from: [Link]
-
VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. PR Newswire. Available from: [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]
-
Angiogenesis Inhibitors. National Cancer Institute. Available from: [Link]
-
What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. ResearchGate. Available from: [Link]
-
Nicotinic acid inhibits angiogenesis likely through cytoskeleton remodeling. Oncotarget. 2017;8(43):73856-73867. Available from: [Link]
-
Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Sci Rep. 2023;13(1):1989. Available from: [Link]
-
A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. RSC Med Chem. 2023;14(8):1376-1411. Available from: [Link]
-
Inhibition of human VEGFR1. PubChem. Available from: [Link]
-
Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations. Bioorg Med Chem. 2023;77:117124. Available from: [Link]
-
Nicotinamide in Combination with EGFR-TKIs for the Treatment of Stage IV Lung Adenocarcinoma with EGFR Mutations: A Randomized Double-Blind (Phase IIb) Trial. Clin Cancer Res. 2024;30(8):1625-1633. Available from: [Link]
Sources
- 1. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 2. Chemotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid inhibits angiogenesis likely through cytoskeleton remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 10. Chemotherapy for bowel cancer | Macmillan Cancer Support [macmillan.org.uk]
- 11. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 12. ourcancerstories.com [ourcancerstories.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. What are the therapeutic candidates targeting VEGFR? [synapse.patsnap.com]
- 15. allseniors.org [allseniors.org]
- 16. hopkinsmedicine.org [hopkinsmedicine.org]
- 17. Chemotherapy for prostate cancer: Uses, types, side effects, and more [medicalnewstoday.com]
- 18. prostatecanceruk.org [prostatecanceruk.org]
- 19. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotinamide in Combination with EGFR-TKIs for the Treatment of Stage IV Lung Adenocarcinoma with EGFR Mutations: A Randomized Double-Blind (Phase IIb) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. clyte.tech [clyte.tech]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scilit.com [scilit.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. researchgate.net [researchgate.net]
- 32. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Synthetic Routes for 6-(1H-Pyrrol-1-yl)nicotinic Acid: A Guide for Researchers
Introduction
6-(1H-Pyrrol-1-yl)nicotinic acid is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics, particularly kinase inhibitors and other biologically active molecules. The strategic linkage of a pyrrole ring to the nicotinic acid core offers unique electronic and conformational properties that are attractive for structure-activity relationship (SAR) studies. For researchers and professionals in drug development, selecting an optimal synthetic route is paramount to ensure efficiency, scalability, and cost-effectiveness.
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing this compound. We will delve into three distinct and plausible approaches: the Clauson-Kaas synthesis, the Paal-Knorr synthesis, and transition-metal-catalyzed cross-coupling reactions. Each route will be examined for its mechanistic underpinnings, practical execution, and overall advantages and disadvantages, supported by detailed experimental protocols and comparative data to inform your synthetic planning.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached from two main perspectives:
-
Pyrrole Ring Formation: Constructing the pyrrole ring onto a pre-functionalized nicotinic acid derivative. The Clauson-Kaas and Paal-Knorr syntheses fall into this category, both starting from 6-aminonicotinic acid or its ester.
-
C-N Bond Formation: Coupling a pyrrole moiety with a suitable nicotinic acid precursor. This is exemplified by transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, using 6-chloronicotinic acid or its ester.
Route 1: The Clauson-Kaas Synthesis
The Clauson-Kaas reaction is a classical and widely used method for the synthesis of N-substituted pyrroles. It involves the acid-catalyzed condensation of a primary amine with 2,5-dialkoxytetrahydrofuran. For our target molecule, this translates to the reaction of 6-aminonicotinic acid with 2,5-dimethoxytetrahydrofuran.
Causality Behind Experimental Choices
The reaction is typically performed in an acidic medium, such as acetic acid, which serves as both the solvent and the catalyst. The acid is crucial for the in-situ generation of the reactive 1,4-dicarbonyl intermediate from 2,5-dimethoxytetrahydrofuran. The use of the ester of 6-aminonicotinic acid is often preferred to enhance solubility in organic solvents and to avoid potential side reactions involving the carboxylic acid group under the reaction conditions. A subsequent hydrolysis step is then required to yield the final product. Greener modifications of this reaction using water or microwave irradiation have also been reported, which can reduce reaction times and improve the environmental footprint.[1]
Experimental Protocol: Clauson-Kaas Synthesis of Ethyl 6-(1H-pyrrol-1-yl)nicotinate
Step 1: Pyrrole Ring Formation
-
To a solution of ethyl 6-aminonicotinate (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 6-(1H-pyrrol-1-yl)nicotinate.
Step 2: Hydrolysis
-
Dissolve the purified ethyl 6-(1H-pyrrol-1-yl)nicotinate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and dilute the residue with water.
-
Acidify the aqueous solution with 1M hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizing the Workflow
Caption: Workflow for the Clauson-Kaas Synthesis.
Route 2: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is another cornerstone of pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] In this context, the reaction would be between a suitable 1,4-dicarbonyl compound and 6-aminonicotinic acid or its ester. A key challenge of this route is the accessibility of the required 1,4-dicarbonyl precursor.
Causality Behind Experimental Choices
Similar to the Clauson-Kaas reaction, the Paal-Knorr synthesis is typically acid-catalyzed, with acetic acid being a common choice.[3] The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4] The use of an ester of 6-aminonicotinic acid is again advantageous for solubility and to prevent side reactions. While a robust method, the Paal-Knorr synthesis can be limited by the availability and stability of the 1,4-dicarbonyl starting material.
Experimental Protocol: Paal-Knorr Synthesis of Ethyl 6-(1H-pyrrol-1-yl)nicotinate
Step 1: Pyrrole Ring Formation
-
In a round-bottom flask, dissolve ethyl 6-aminonicotinate (1.0 eq) and 2,5-hexanedione (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield ethyl 6-(1H-pyrrol-1-yl)nicotinate.
Step 2: Hydrolysis
-
Follow the hydrolysis procedure as described in Route 1.
Visualizing the Workflow
Caption: Workflow for the Paal-Knorr Synthesis.
Route 3: Transition-Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry offers powerful tools for C-N bond formation, with the Buchwald-Hartwig amination being a prominent example.[5] This palladium-catalyzed reaction couples an aryl halide with an amine. An alternative, more classical approach is the copper-catalyzed Ullmann condensation. Both methods would utilize 6-chloronicotinic acid or its ester and pyrrole as coupling partners.
Causality Behind Experimental Choices
The use of an ester of 6-chloronicotinic acid is generally necessary to avoid interference of the carboxylic acid group with the basic reaction conditions and the catalyst. The Buchwald-Hartwig amination is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann condensation.[5] The choice of ligand is critical in the Buchwald-Hartwig reaction to ensure efficient catalytic turnover. The Ullmann condensation, while often requiring higher temperatures, can be a more cost-effective option due to the use of copper instead of palladium.[6]
Experimental Protocol: Buchwald-Hartwig Amination for Ethyl 6-(1H-pyrrol-1-yl)nicotinate
Step 1: C-N Coupling
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (palladium catalyst), Xantphos (ligand), and cesium carbonate (base).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add a solution of ethyl 6-chloronicotinate (1.0 eq) and pyrrole (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain ethyl 6-(1H-pyrrol-1-yl)nicotinate.
Step 2: Hydrolysis
-
Follow the hydrolysis procedure as described in Route 1.
Visualizing the Workflow
Caption: Workflow for the Buchwald-Hartwig Amination.
Head-to-Head Comparison of Synthetic Routes
| Feature | Clauson-Kaas Synthesis | Paal-Knorr Synthesis | Buchwald-Hartwig Amination |
| Starting Materials | 6-Aminonicotinic acid ester, 2,5-dimethoxytetrahydrofuran | 6-Aminonicotinic acid ester, 1,4-dicarbonyl compound | 6-Chloronicotinic acid ester, pyrrole |
| Key Transformation | Pyrrole ring formation | Pyrrole ring formation | C-N bond formation |
| Catalyst | Acid (e.g., acetic acid) | Acid (e.g., acetic acid) | Palladium complex (e.g., Pd₂(dba)₃/Xantphos) |
| Typical Yields | Moderate to good (59-95% for analogous reactions)[7] | Good (often >60% for analogous reactions) | Good to excellent (dependent on substrate and ligand) |
| Reaction Conditions | Reflux in acetic acid | Reflux in acetic acid | 80-120 °C in an inert atmosphere |
| Scalability | Generally scalable | Scalable, but dependent on 1,4-dicarbonyl availability | Readily scalable, with catalyst cost being a factor |
| Cost-Effectiveness | Moderate (depends on 2,5-dimethoxytetrahydrofuran cost) | Potentially high (depends on 1,4-dicarbonyl synthesis) | Higher catalyst cost (Palladium) |
| Safety & Handling | Acetic acid is corrosive. | Acetic acid is corrosive. | Requires handling of air-sensitive catalysts and ligands. |
| Green Chemistry | Can be adapted to greener conditions (water, microwave)[1] | Can be run under solvent-free or greener conditions. | Use of precious metals and organic solvents. |
Discussion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, available starting materials, and the technical capabilities of the laboratory.
-
The Clauson-Kaas and Paal-Knorr syntheses are attractive due to their operational simplicity and avoidance of expensive and air-sensitive metal catalysts. The Clauson-Kaas route, in particular, utilizes a readily available pyrrole precursor. However, both methods require the synthesis of 6-aminonicotinic acid, which may add steps to the overall sequence. The need for acidic conditions at elevated temperatures might not be suitable for substrates with sensitive functional groups.
-
The Buchwald-Hartwig amination represents a more modern and often more efficient approach, especially for constructing a diverse library of analogues. Its key advantages are high yields, excellent functional group tolerance, and relatively milder conditions compared to classical methods. However, the cost of palladium catalysts and specialized ligands can be a significant drawback, particularly for large-scale synthesis. Careful optimization of catalyst loading is necessary to ensure cost-effectiveness. The Ullmann condensation offers a cheaper, copper-catalyzed alternative, though it often requires harsher reaction conditions.
For exploratory, small-scale synthesis and SAR studies , the Buchwald-Hartwig amination is highly recommended due to its reliability and broad scope. For larger-scale production where cost is a primary driver , the Clauson-Kaas synthesis presents a robust and economically viable alternative, provided that the starting 6-aminonicotinic acid is readily accessible. The Paal-Knorr synthesis is a solid choice if a suitable 1,4-dicarbonyl precursor is available or easily synthesized.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct synthetic strategies. While classical methods like the Clauson-Kaas and Paal-Knorr reactions offer straightforward and cost-effective routes, modern transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a highly efficient and versatile platform for the synthesis of this important heterocyclic building block. The detailed protocols and comparative analysis presented in this guide are intended to empower researchers to make informed decisions based on the specific requirements of their projects, ultimately accelerating the drug discovery and development process.
References
- Benchchem. (n.d.). This compound | Research Chemical. Retrieved from a relevant chemical supplier website.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- PubMed. (n.d.). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
- National Institutes of Health. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from a relevant organic chemistry resource website.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Retrieved from a relevant chemical company's technical resource page.
- PubMed. (n.d.). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS.
- Key Reactions in Heterocycle Synthesis. (2018). Retrieved from a relevant educational resource on heterocyclic chemistry.
- MDPI. (n.d.). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand.
- Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
- ResearchGate. (n.d.). Pictorial representation of synthesized nicotinic acid derivatives (6a–j).
- ResearchGate. (n.d.). The synthesized pyrrole derivatives. | Download Table.
- ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- AKSci. (n.d.). 175135-86-1 this compound. Retrieved from a relevant chemical supplier website.
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.
- Google Patents. (n.d.). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from a relevant organic chemistry resource website.
- ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
- ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- ResearchGate. (n.d.). (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
A Comparative Benchmarking Guide: Unveiling the Anti-inflammatory Potential of 6-(1H-Pyrrol-1-yl)nicotinic Acid Versus the Gold Standard, Ibuprofen
In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the exploration of unique chemical scaffolds is paramount. This guide provides a comprehensive framework for the head-to-head benchmarking of a promising novel compound, 6-(1H-Pyrrol-1-yl)nicotinic acid, against the universally recognized non-steroidal anti-inflammatory drug (NSAID), ibuprofen. For researchers and drug development professionals, this document outlines the critical experimental workflows and theoretical considerations necessary to delineate the anti-inflammatory properties and potential mechanisms of action of this novel nicotinic acid derivative.
Introduction: The Rationale for a New Contender
Ibuprofen, a cornerstone of pain and inflammation management for decades, exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] This dual inhibition, while effective, is also associated with a well-documented risk of gastrointestinal and cardiovascular side effects, largely attributed to the inhibition of the constitutively expressed COX-1 enzyme.[5] Consequently, the quest for agents with more targeted or alternative anti-inflammatory mechanisms remains a high-priority research area.
This compound presents an intriguing molecular architecture, combining a nicotinic acid core with a pyrrole substituent.[6][7] While direct studies on its anti-inflammatory activity are nascent, the known anti-inflammatory properties of nicotinic acid (niacin) suggest that this derivative may operate through pathways distinct from traditional NSAIDs. Nicotinic acid has been shown to exert anti-inflammatory effects by engaging the G-protein coupled receptor GPR109A and inhibiting the NLRP3 inflammasome, offering a potentially COX-independent route to mitigating inflammation.[8][9][10][11][12] This guide provides the experimental blueprint to test this hypothesis and rigorously compare its anti-inflammatory profile against ibuprofen.
Mechanistic Overview: Ibuprofen's Established Pathway
Ibuprofen's mechanism is well-elucidated. It competitively inhibits COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever.[2] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 can lead to adverse effects.[4][5]
Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.
Proposed Mechanistic Pathways for this compound
Based on the known actions of nicotinic acid, we can hypothesize potential anti-inflammatory pathways for this compound that are independent of direct COX inhibition. These include modulation of inflammatory signaling through GPR109A and inhibition of the NLRP3 inflammasome.
Caption: Hypothesized anti-inflammatory pathways for this compound.
Experimental Benchmarking Workflow
A multi-tiered approach is essential for a thorough comparison. This workflow progresses from broad, cell-free assessments to more complex, cell-based assays that probe specific mechanistic pathways.
Caption: A tiered experimental workflow for comparative analysis.
Detailed Experimental Protocols
Tier 1: General Anti-inflammatory Screening
These initial assays provide a rapid assessment of the general anti-inflammatory potential of the test compounds.
1. Inhibition of Protein Denaturation Assay
-
Principle: Denaturation of proteins is a well-documented cause of inflammation.[13] This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA).
-
Protocol:
-
Prepare test solutions of this compound and ibuprofen at various concentrations (e.g., 10-500 µg/mL).
-
To 0.5 mL of each test solution, add 0.5 mL of 1% w/v bovine serum albumin in phosphate-buffered saline (PBS, pH 6.3).
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Aspirin or diclofenac sodium can be used as a positive control.[13]
-
Calculate the percentage inhibition of denaturation.
-
2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane.[14] Preventing the lysis of lysosomes, which releases pro-inflammatory enzymes, is a key anti-inflammatory mechanism.
-
Protocol:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.
-
Prepare test solutions of this compound and ibuprofen at various concentrations.
-
Mix 1 mL of the HRBC suspension with 1 mL of the test solution.
-
Incubate at 56°C for 30 minutes in a water bath.
-
Centrifuge the samples at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Indomethacin can be used as a standard reference drug.
-
Calculate the percentage of membrane stabilization.
-
Tier 2: Mechanistic Elucidation
These assays are designed to dissect the specific molecular targets and pathways modulated by the compounds.
1. COX-1 and COX-2 Inhibition Assay
-
Principle: This assay directly measures the inhibitory activity of the compounds against the two COX isoforms. This is crucial for determining if this compound acts as a COX inhibitor and for confirming the activity of ibuprofen.
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., from Cayman Chemical or Abcam).
-
These kits typically provide purified ovine COX-1 and human recombinant COX-2.
-
The assay measures the peroxidase activity of COX, which is colorimetric.
-
Incubate the enzymes with the test compounds and arachidonic acid.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
Determine the IC50 values for both compounds against each COX isoform.
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Principle: Macrophages are key players in the inflammatory response. Upon stimulation with LPS, they produce pro-inflammatory cytokines such as TNF-α and IL-6. This assay assesses the ability of the compounds to suppress this production.
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound or ibuprofen for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Data Summary and Interpretation
The quantitative data from these assays should be tabulated for a clear, side-by-side comparison.
| Assay | Parameter | This compound | Ibuprofen |
| Protein Denaturation | % Inhibition (at 250 µg/mL) | Experimental Value | Experimental Value |
| HRBC Membrane Stabilization | % Protection (at 250 µg/mL) | Experimental Value | Experimental Value |
| COX-1 Inhibition | IC50 (µM) | Experimental Value | Experimental Value |
| COX-2 Inhibition | IC50 (µM) | Experimental Value | Experimental Value |
| TNF-α Production | % Inhibition (at 50 µM) | Experimental Value | Experimental Value |
| IL-6 Production | % Inhibition (at 50 µM) | Experimental Value | Experimental Value |
Interpretation of Expected Outcomes:
-
Scenario 1: this compound shows potent activity in Tier 1 assays but weak or no COX inhibition. This would strongly suggest a non-COX-mediated anti-inflammatory mechanism. Further investigation into the GPR109A and NLRP3 inflammasome pathways would be warranted.
-
Scenario 2: this compound demonstrates selective COX-2 inhibition. This would classify it as a potential COX-2 inhibitor, a class of drugs known for reduced gastrointestinal side effects compared to non-selective NSAIDs.[15][16][17][18][19]
-
Scenario 3: this compound exhibits both COX-dependent and independent activities. This could indicate a multi-target anti-inflammatory agent with a potentially broader spectrum of action.
Concluding Remarks for the Research Professional
This guide provides a robust framework for the initial benchmarking of this compound against ibuprofen. The proposed experiments are designed to not only compare their anti-inflammatory efficacy but also to provide critical insights into the underlying mechanisms of the novel compound. A thorough execution of this workflow will generate the foundational data necessary to determine if this compound warrants further investigation as a next-generation anti-inflammatory therapeutic. The potential for a non-COX mediated mechanism of action makes this a particularly exciting avenue of research, with the promise of a differentiated safety and efficacy profile.
References
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Fernando, A., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]
-
ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
-
Robertson, S. (2019, February 26). Ibuprofen Mechanism. News-Medical.Net. Retrieved from [Link]
-
Wikipedia. (2024, January 3). Ibuprofen. Retrieved from [Link]
-
Everyday Health. (2022, June 22). COX-2 Inhibitors. Retrieved from [Link]
-
Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Retrieved from [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen? Retrieved from [Link]
-
Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
-
Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 1339-1346. Retrieved from [Link]
-
MDPI. (2023, November 29). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Retrieved from [Link]
-
Bioscience Biotechnology Research Communications. (2024, March 28). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Retrieved from [Link]
-
Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. Retrieved from [Link]
-
National Institutes of Health. (2008). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 201(2), 278-285. Retrieved from [Link]
-
Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. Retrieved from [Link]
-
PubMed. (2016). Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells. Cellular Physiology and Biochemistry, 39(2), 717-728. Retrieved from [Link]
-
Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. Retrieved from [Link]
-
Semantic Scholar. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Retrieved from [Link]
-
Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 703. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. labshake.com [labshake.com]
- 8. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms | Semantic Scholar [semanticscholar.org]
- 13. ijddr.in [ijddr.in]
- 14. bbrc.in [bbrc.in]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. COX-2 Inhibitors [everydayhealth.com]
- 18. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 19. drugs.com [drugs.com]
Confirming Cellular Target Engagement of 6-(1H-Pyrrol-1-yl)nicotinic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of leading methodologies for confirming the cellular target engagement of novel small molecules, using the hypothetical kinase inhibitor, 6-(1H-Pyrrol-1-yl)nicotinic acid, as our central case study. As derivatives of nicotinic acid have shown promise as kinase inhibitors, particularly against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), we will proceed with the working hypothesis that this compound is an inhibitor of VEGFR-2.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to design robust, self-validating studies. We will explore four powerful techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Kinobeads competition binding assays.
The Imperative of Target Engagement Validation
Confirming that a molecule binds to its intended target in a cellular context is paramount for several reasons. It validates the primary mechanism of action, provides a quantitative measure of potency, and helps to deconvolute on-target from off-target effects that may arise in phenotypic screens. A failure to rigorously confirm target engagement can lead to the costly progression of compounds with misunderstood mechanisms, ultimately increasing the risk of late-stage clinical failure.
A Comparative Analysis of Target Engagement Methodologies
We will now explore four distinct yet complementary approaches to confirming the interaction of this compound with its putative target, VEGFR-2, in a cellular environment.
| Methodology | Principle | Key Output | Throughput | Cellular Context |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Thermal shift (ΔTm), EC50 | Low to High | Intact cells, cell lysates |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | KD, kon, koff | Medium to High | Cell lysates (with target purification) |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a temperature gradient, which is altered upon ligand binding. | KD | Medium | Cell lysates |
| Kinobeads Competition Binding | Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate. | IC50, Selectivity Profile | High | Cell lysates |
I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Target Engagement
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein within the native cellular environment.[1] The fundamental principle is that the binding of a ligand, such as this compound, increases the thermal stability of its target protein, VEGFR-2.[2] This stabilization results in a measurable shift in the protein's melting temperature (Tm).
Causality Behind Experimental Choices in CETSA
The elegance of CETSA lies in its ability to probe target engagement without the need for compound or protein labeling. The choice of a temperature gradient is critical; it must encompass the melting points of both the unbound and ligand-bound protein to accurately determine the thermal shift. The subsequent cell lysis and separation of soluble from aggregated protein are designed to isolate the stabilized, non-denatured target for quantification.
Experimental Workflow: CETSA
Caption: CETSA experimental workflow for target engagement.
Detailed Protocol: Isothermal Dose-Response Fingerprint (ITDRF-CETSA) for VEGFR-2
This protocol is designed to determine the potency (EC50) of this compound in stabilizing VEGFR-2 in intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Anti-VEGFR-2 antibody
-
Anti-GAPDH antibody (loading control)
-
Secondary antibodies and detection reagents for Western blotting
Procedure:
-
Cell Culture: Culture HUVECs to 80-90% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat cells with varying concentrations of the compound or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples at a predetermined optimal temperature (e.g., 54°C, determined from a prior melt curve experiment) for 3 minutes in a thermocycler.
-
Include a non-heated control for each concentration.
-
-
Cell Lysis:
-
Immediately cool the samples on ice.
-
Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using anti-VEGFR-2 and anti-GAPDH antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for VEGFR-2 and normalize to the loading control (GAPDH).
-
Plot the normalized band intensities against the compound concentration and fit a dose-response curve to determine the EC50.
-
Hypothetical Data: CETSA for this compound
| Concentration (µM) | Normalized VEGFR-2 Intensity (Arbitrary Units) |
| 0 (Vehicle) | 0.25 |
| 0.01 | 0.30 |
| 0.1 | 0.55 |
| 1 | 0.85 |
| 10 | 0.95 |
| 100 | 0.98 |
Result: The hypothetical EC50 for VEGFR-2 stabilization by this compound is approximately 0.15 µM. A significant thermal shift of +5°C is observed at a saturating concentration of 10 µM.
II. Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a label-free optical biosensing technique that provides high-quality kinetic data on molecular interactions.[3] It measures the binding of an analyte (this compound) in solution to a ligand (purified VEGFR-2 kinase domain) immobilized on a sensor chip. The resulting sensorgram provides real-time information on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Causality Behind Experimental Choices in SPR
The choice of immobilization strategy for the target protein is crucial to ensure its biological activity is retained. The use of a reference flow cell is essential to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction. The concentration series of the analyte should span a range that allows for accurate determination of the kinetic parameters.
Experimental Workflow: SPR
Caption: SPR experimental workflow for kinetic analysis.
Detailed Protocol: SPR Analysis of this compound Binding to VEGFR-2
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant human VEGFR-2 kinase domain
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified VEGFR-2 kinase domain to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the analyte solutions over the sensor surface, including a zero-concentration (buffer only) sample for double referencing.
-
-
Data Collection:
-
Monitor the association and dissociation phases for each analyte concentration in real-time.
-
-
Regeneration:
-
Inject the regeneration solution to remove bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel and buffer injection signals.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Hypothetical Data: SPR Analysis
-
kon: 2.5 x 105 M-1s-1
-
koff: 5.0 x 10-3 s-1
-
KD: 20 nM
Result: The hypothetical SPR data indicate a high-affinity interaction between this compound and the VEGFR-2 kinase domain.
III. Microscale Thermophoresis (MST): Measuring Binding in Solution
MST is a biophysical technique that measures the affinity of a biomolecular interaction in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon ligand binding.[4] Thermophoresis is the directed movement of molecules in a temperature gradient, and it is sensitive to changes in size, charge, and solvation shell, all of which can be altered upon binding.
Causality Behind Experimental Choices in MST
The choice of fluorescent labeling strategy is important to avoid interference with the binding site. The concentration of the fluorescently labeled partner should be kept constant and ideally below the expected KD to ensure accurate binding affinity determination. A serial dilution of the unlabeled ligand is performed to generate a binding curve.
Experimental Workflow: MST
Caption: MST experimental workflow for affinity determination.
Detailed Protocol: MST Analysis of this compound Binding to VEGFR-2
Materials:
-
MST instrument and capillaries
-
Purified recombinant human VEGFR-2 kinase domain
-
Fluorescent labeling kit (e.g., NHS-ester reactive dye)
-
This compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Protein Labeling:
-
Label the purified VEGFR-2 kinase domain with a fluorescent dye according to the manufacturer's instructions.
-
Remove excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of this compound in MST buffer.
-
Mix each ligand dilution with a constant concentration of the labeled VEGFR-2 kinase domain.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement in the MST instrument.
-
-
Data Analysis:
-
Analyze the change in normalized fluorescence as a function of ligand concentration.
-
Fit the data to a KD model to determine the binding affinity.[5]
-
Hypothetical Data: MST Analysis
Result: A binding curve is generated by plotting the change in normalized fluorescence against the concentration of this compound. The hypothetical KD determined from the fit is 25 nM, consistent with the SPR data.
IV. Kinobeads Competition Binding: Profiling Kinase Selectivity
Kinobeads are a powerful chemical proteomics tool used to profile the selectivity of kinase inhibitors.[6] The method utilizes beads coupled with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the kinome from a cell lysate. A test compound is then used to compete with the kinobeads for binding to the captured kinases. The potency and selectivity of the test compound are determined by quantifying the displacement of kinases from the beads using mass spectrometry.
Causality Behind Experimental Choices in Kinobeads Assays
The use of a broad-spectrum kinobead matrix allows for an unbiased assessment of a compound's interactions across a large number of kinases. The competition format provides a direct measure of the compound's ability to engage its targets in a complex proteome. Quantitative mass spectrometry is employed for its high sensitivity and ability to identify and quantify hundreds of kinases simultaneously.
Experimental Workflow: Kinobeads
Caption: Kinobeads experimental workflow for selectivity profiling.
Detailed Protocol: Kinobeads Competition Assay
Materials:
-
Kinobeads matrix
-
Cell line expressing a panel of kinases (e.g., K562)
-
Lysis buffer
-
This compound
-
Wash buffers
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysate Preparation: Prepare a large-scale cell lysate in a non-denaturing buffer.
-
Compound Treatment:
-
Aliquot the lysate and treat with a serial dilution of this compound or vehicle (DMSO).
-
-
Kinobead Incubation:
-
Add the kinobeads slurry to each lysate and incubate to allow for competitive binding.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Sample Preparation for MS:
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by quantitative mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the eluted kinases.
-
For each kinase, plot the relative abundance against the compound concentration to generate a dose-response curve and determine the IC50.
-
Compare the IC50 for VEGFR-2 to that of other kinases to assess selectivity.
-
Hypothetical Data: Kinobeads Analysis
| Kinase | IC50 (µM) |
| VEGFR-2 | 0.05 |
| PDK1 | > 10 |
| SRC | 2.5 |
| ABL1 | > 10 |
| EGFR | 8.0 |
Result: The hypothetical Kinobeads data demonstrate that this compound is a potent and selective inhibitor of VEGFR-2, with significantly weaker activity against other kinases.
Signaling Pathway Context
Understanding the signaling pathways in which the target is involved is crucial for designing downstream functional assays and interpreting the biological consequences of target engagement.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key regulator of angiogenesis. Its activation by VEGF leads to the stimulation of multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, survival, and migration.[7][8]
Caption: Simplified VEGFR-2 signaling pathway.
PDK1 Signaling Pathway
As a point of comparison for selectivity, Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a central role in the PI3K-AKT signaling pathway, regulating cell growth, proliferation, and survival.
Caption: Simplified PDK1 signaling pathway.
Conclusion: An Integrated Approach to Target Engagement
Confirming the cellular target engagement of a novel compound like this compound requires a multi-faceted and rigorous experimental approach. No single technique provides a complete picture; rather, the strategic integration of orthogonal methods provides the highest degree of confidence.
-
CETSA provides unequivocal evidence of intracellular target binding.
-
SPR delivers precise kinetic parameters of the interaction.
-
MST offers a robust, in-solution measurement of binding affinity.
-
Kinobeads profiling reveals the broader selectivity landscape of the compound.
By employing a combination of these powerful techniques, researchers can build a compelling, data-driven case for the on-target activity of their compounds, a critical step in the journey from a promising molecule to a potential therapeutic.
References
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved January 6, 2026, from [Link]
-
PubMed. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved January 6, 2026, from [Link]
-
Bentham Science. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved January 6, 2026, from [Link]
-
Creative Diagnostics. (n.d.). PDK-1 Signaling Pathway. Retrieved January 6, 2026, from [Link]
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 6, 2026, from [Link]
-
PubMed. (2018). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved January 6, 2026, from [Link]
-
ACS Publications. (2015). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Retrieved January 6, 2026, from [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 6, 2026, from [Link]
-
Ingenta Connect. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved January 6, 2026, from [Link]
-
Frontiers. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved January 6, 2026, from [Link]
-
PubMed. (2018). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Retrieved January 6, 2026, from [Link]
-
PubMed. (2000). Intracellular signalling: PDK1--a kinase at the hub of things. Retrieved January 6, 2026, from [Link]
-
J-Stage. (2018). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved January 6, 2026, from [Link]
-
NCBI. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved January 6, 2026, from [Link]
-
NCBI. (2024). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Retrieved January 6, 2026, from [Link]
-
PubMed. (2017). PDK1: At the crossroad of cancer signaling pathways. Retrieved January 6, 2026, from [Link]
-
Wiley Online Library. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved January 6, 2026, from [Link]
-
PubMed. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Retrieved January 6, 2026, from [Link]
-
NCBI. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved January 6, 2026, from [Link]
-
PubMed. (2020). PDK1-AKT signaling pathway regulates the expression and function of cardiac hyperpolarization-activated cyclic nucleotide-modulated channels. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Phosphoinositide-dependent kinase-1. Retrieved January 6, 2026, from [Link]
-
PubMed. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved January 6, 2026, from [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved January 6, 2026, from [Link]
-
NCBI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved January 6, 2026, from [Link]
-
PubMed. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. Retrieved January 6, 2026, from [Link]
-
NCBI. (2020). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Retrieved January 6, 2026, from [Link]
-
PubMed. (2004). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Retrieved January 6, 2026, from [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved January 6, 2026, from [Link]
-
NCBI. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved January 6, 2026, from [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 6, 2026, from [Link]
-
Nicoya. (n.d.). Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Retrieved January 6, 2026, from [Link]
-
Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved January 6, 2026, from [Link]
-
Taylor & Francis Online. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved January 6, 2026, from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved January 6, 2026, from [Link]
-
NCBI. (2018). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. Retrieved January 6, 2026, from [Link]
-
YouTube. (2013). Studying Small Molecule-Kinase Interactions Using Multiplexed SPR. Retrieved January 6, 2026, from [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved January 6, 2026, from [Link]
-
NanoTemper Technologies. (n.d.). Equations for Fitting MST Data. Retrieved January 6, 2026, from [Link]
-
Reaction Biology. (n.d.). MST Assay Service for Drug Discovery. Retrieved January 6, 2026, from [Link]
-
Springer Nature Experiments. (2020). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Retrieved January 6, 2026, from [Link]
-
MDPI. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Retrieved January 6, 2026, from [Link]
-
NCBI. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Retrieved January 6, 2026, from [Link]
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. biocompare.com [biocompare.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. researchgate.net [researchgate.net]
- 7. nanotempertech.com [nanotempertech.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
A Guide to Orthogonal Assays for Validating the Biological Activity of 6-(1H-Pyrrol-1-yl)nicotinic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of novel compounds. Here, we use 6-(1H-Pyrrol-1-yl)nicotinic acid as a case study to illustrate the principles and execution of an orthogonal assay strategy. Given its structural similarity to nicotinic acid (niacin), we hypothesize that its primary biological activity is mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).
The core principle of this guide is to move beyond a single-assay validation, which can be prone to artifacts and misinterpretation. Instead, we employ a multi-pronged, orthogonal approach. This involves using distinct methodologies that rely on different physical principles to interrogate separate biological events: direct target engagement, proximal signal transduction, and downstream pathway modulation. This strategy provides a self-validating system, ensuring that the observed biological activity is a direct and specific consequence of the compound interacting with its intended target.
The Imperative of Orthogonal Validation
In drug discovery, confidence in a compound's mechanism of action is paramount. An orthogonal validation workflow builds this confidence by confirming the hypothesized activity from multiple, independent perspectives. For a GPR109A agonist, this means demonstrating not only that the compound binds to the receptor but also that this binding event elicits the expected sequence of cellular signaling.
Caption: Logical flow of orthogonal validation for a hypothesized GPR109A agonist.
Assay 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Experience: Before assessing function, we must confirm a physical interaction between the compound and its putative target, GPR109A. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a native, intracellular environment.[1][2] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[3] By measuring the amount of soluble GPR109A remaining after a heat challenge, we can directly infer binding. This biophysical assay is critical because it is label-free and performed in intact cells, providing physiologically relevant proof of interaction.[4]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
-
Cell Preparation: Seed HEK293 cells stably expressing tagged GPR109A into 10 cm dishes and grow to ~80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in PBS containing protease inhibitors. Divide the cell suspension into two pools: one for vehicle (0.1% DMSO) and one for the test compound (e.g., 10 µM this compound). Incubate at 37°C for 1 hour.
-
Thermal Challenge: Aliquot 100 µL of each cell suspension into separate PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C). An unheated control (RT) is also included.
-
Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Fraction Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble GPR109A in each sample using Western Blot analysis with an antibody specific to the GPR109A tag. Use a loading control (e.g., GAPDH) to normalize the data.
-
Data Analysis: Densitometry is performed on the Western blot bands. For each temperature point, the band intensity is normalized to the intensity of the room temperature sample. The results are plotted as the percentage of soluble protein versus temperature to generate melting curves for both vehicle and compound-treated samples. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). A positive shift in Tagg in the presence of the compound indicates target stabilization and engagement.
Assay 2: cAMP Inhibition Assay for Gαi Pathway Activation
Expertise & Experience: Having confirmed target binding, the next logical step is to validate the primary functional consequence. GPR109A couples to the Gαi/o family of G-proteins.[5] Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[6][7] To measure this decrease, we first stimulate cells with forskolin, a potent activator of adenylyl cyclase, to generate a high, stable baseline of cAMP. We then measure the ability of our test compound to inhibit this forskolin-stimulated cAMP production.[8] This is a robust and direct measure of Gαi-coupled receptor activation.
Caption: Signaling pathway of a Gi-coupled receptor agonist like nicotinic acid.
Detailed Experimental Protocol: HTRF cAMP Assay
-
Cell Preparation: Harvest GPR109A-expressing CHO or HEK293 cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into a low-volume 384-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference agonist (Nicotinic Acid). Add 5 µL of the compound dilutions to the cells.
-
Stimulation: Add 5 µL of a forskolin solution (at a final concentration equal to its EC80) to all wells except the negative control. Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and perform detection by adding 5 µL of HTRF lysis buffer containing the detection reagents: cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor).[8]
-
Incubation & Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Data Analysis: Calculate the 665/620 ratio for each well. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal inhibition of cAMP production.
Assay 3: Phospho-ERK Assay for Downstream Signaling
Expertise & Experience: To achieve true orthogonality, we must probe a distinct signaling output. GPR109A activation can also trigger G-protein-independent signaling cascades, often mediated by β-arrestin, which can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[5][9] Measuring ERK1/2 phosphorylation (p-ERK) serves as an excellent orthogonal functional assay. It confirms that the compound's activity is not limited to the G-protein pathway and provides a more comprehensive pharmacological profile. A discrepancy between cAMP and p-ERK activity could indicate biased agonism, a critical insight in modern drug development.
Caption: Workflow for an AlphaScreen SureFire® Phospho-ERK assay.
Detailed Experimental Protocol: AlphaScreen p-ERK Assay
-
Cell Preparation: Seed GPR109A-expressing cells into a 96-well culture plate and grow to confluency. The day before the assay, replace the growth medium with a low-serum medium to starve the cells and reduce basal ERK phosphorylation.[9]
-
Compound Stimulation: Prepare serial dilutions of this compound. Add the compounds to the cells and incubate at 37°C for the optimal stimulation time (typically 5-10 minutes, determined empirically).
-
Cell Lysis: Aspirate the medium and add 50 µL of AlphaScreen SureFire® lysis buffer to each well. Agitate for 10 minutes at room temperature.
-
Detection: Transfer 4 µL of lysate from each well to a 384-well ProxiPlate. Prepare a detection mixture containing activated Acceptor beads and Donor beads as per the manufacturer's protocol.[10] Add 7 µL of this mixture to each well containing the lysate.
-
Incubation and Reading: Seal the plate, protect it from light, and incubate for 2 hours at room temperature. Read the plate on a reader capable of AlphaScreen detection (e.g., EnVision®).
-
Data Analysis: The AlphaScreen signal is directly proportional to the amount of phosphorylated ERK. Plot the signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Synthesizing the Data: A Comparative Analysis
The power of this approach lies in comparing the results from all three assays. The data below represents a hypothetical but ideal outcome that would strongly validate this compound as a specific GPR109A agonist.
Table 1: Target Engagement via CETSA
| Compound | Concentration | Tagg of GPR109A (°C) | Thermal Shift (ΔTagg) (°C) | Interpretation |
|---|---|---|---|---|
| Vehicle (0.1% DMSO) | N/A | 54.2 ± 0.3 | - | Baseline Thermal Stability |
| Nicotinic Acid (Ref.) | 10 µM | 58.7 ± 0.4 | +4.5 | Confirmed Target Engagement |
| This compound | 10 µM | 58.1 ± 0.5 | +3.9 | Confirmed Target Engagement |
| Negative Control Cmpd | 10 µM | 54.4 ± 0.2 | +0.2 | No Target Engagement |
Table 2: Functional Activity via Cellular Assays
| Compound | cAMP Inhibition EC50 (nM) | p-ERK Activation EC50 (nM) | Interpretation |
|---|---|---|---|
| Nicotinic Acid (Ref.) | 150 ± 25 | 210 ± 30 | Potent GPR109A Agonist |
| This compound | 185 ± 32 | 255 ± 45 | Potent GPR109A Agonist |
| Negative Control Cmpd | > 10,000 | > 10,000 | Inactive |
Authoritative Interpretation
The collective data provides a compelling, multi-faceted validation of the compound's activity.
-
CETSA (Table 1): The significant positive thermal shift (ΔTagg = +3.9°C) for this compound provides direct, biophysical evidence that it binds to GPR109A within the complex milieu of the cell.[3][11] This result is comparable to the shift observed for the known agonist, nicotinic acid.
-
Functional Assays (Table 2): The potent, sub-micromolar EC50 values in both the cAMP inhibition and phospho-ERK activation assays demonstrate that the binding event observed in CETSA is functionally productive.[9][12] The compound successfully triggers both the canonical G-protein pathway and a secondary downstream signaling pathway, consistent with the known pharmacology of the GPR109A receptor.[5]
References
-
Thangaraju, M. et al. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. [Link]
-
Creative Bioarray. cAMP Assay. Creative Bioarray. [Link]
-
Creative BioMart. cAMP Accumulation Assay. Creative BioMart. [Link]
-
Cassella, M. A. et al. (2015). Effects of nicotinic acetylcholine receptor agonists in assays of acute pain-stimulated and pain-depressed behaviors in rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Sittampalam, G. S. et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Papke, R. L. et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies. [Link]
-
Zhang, J. H. et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. Methods in Molecular Biology. [Link]
-
Bdioui, S. et al. (2018). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. SLAS DISCOVERY. [Link]
-
Laqtom, N. N. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. [Link]
-
BMG Labtech. An AlphaScreen SureFire® Phospho-ERK1/2 assay. BMG Labtech. [Link]
-
Thangaraju, M. et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]
-
Gao, Y. et al. (2018). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
King, A. H. (2012). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Progress in molecular biology and translational science. [Link]
-
Thangaraju, M. et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. [Link]
-
ResearchGate. GPR109A activation in breast cancer cells inhibits cell survival and... ResearchGate. [Link]
-
Wikipedia. Nicotinic acid. Wikipedia. [Link]
-
Singh, N. et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. [Link]
-
Montecucco, F. et al. (2024). Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk. Biomolecules. [Link]
-
National Center for Biotechnology Information. Nicotinic Acid. PubChem Compound Database. [Link]
-
Gille, A. et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. [Link]
-
El-Sayed, M. T. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]
-
Kamanna, V. S. & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]
-
Wikipedia. Nicotinic agonist. Wikipedia. [Link]
-
Forțiu, G. et al. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants. [Link]
-
Kanehisa Laboratories. KEGG COMPOUND: C00253. KEGG. [Link]
-
ResearchGate. The Chemistry and Biochemistry of Niacin (B3). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. annualreviews.org [annualreviews.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
A Researcher's Guide to Comparing the Metabolic Stability of 6-(1H-Pyrrol-1-yl)nicotinic Acid Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. For researchers working with novel 6-(1H-pyrrol-1-yl)nicotinic acid derivatives, understanding and optimizing this parameter is paramount to advancing a lead candidate. This guide provides an in-depth comparison of the metabolic stability of this class of compounds, supported by experimental data and methodologies. We will delve into the rationale behind experimental choices, present detailed protocols, and explore strategies to enhance metabolic stability, thereby empowering drug development professionals to make informed decisions.
The Significance of Metabolic Stability in Drug Development
Metabolic stability refers to a drug's resistance to biotransformation by metabolic enzymes, primarily in the liver. A compound with poor metabolic stability is rapidly cleared from the body, leading to a short duration of action and potentially requiring higher or more frequent dosing to achieve therapeutic concentrations.[1] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, achieving an optimal metabolic stability profile is a key objective in the hit-to-lead and lead optimization phases of drug discovery.[2] The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) superfamily, which are abundant in the liver.[3]
Assessing Metabolic Stability: Key In Vitro Assays
To evaluate the metabolic stability of this compound derivatives, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug, and its half-life (t1/2).[4]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that are rich in CYP enzymes.[5] This assay is a cost-effective and high-throughput method for assessing Phase I metabolic stability.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test this compound derivative (e.g., 10 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the test compound to pre-warmed HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution to stop the reaction.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Calculate the half-life (t1/2) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
-
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[7] This assay provides a more comprehensive assessment of a compound's metabolic fate.
Experimental Protocol: Hepatocyte Stability Assay
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes and determine cell viability.
-
Resuspend the hepatocytes in incubation medium to the desired cell density.
-
-
Incubation:
-
Add the test this compound derivative to the hepatocyte suspension (final concentration, e.g., 1 µM).
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the cell suspension and add them to a quenching solution.
-
-
Analysis and Data Analysis:
-
Follow the same analytical and data analysis procedures as described for the liver microsomal stability assay.
-
Comparative Metabolic Stability of this compound Derivatives: A Structure-Metabolism Relationship Study
While direct comparative data for a series of this compound derivatives is not extensively available in the public domain, we can infer structure-metabolism relationships based on known metabolic pathways of related heterocyclic compounds. The primary sites of metabolic vulnerability in the this compound scaffold are likely the electron-rich pyrrole ring and the pyridine ring.
Oxidation of the pyrrole ring is a common metabolic pathway for pyrrole-containing drugs.[8] This can lead to the formation of reactive epoxide intermediates, which can be subsequently hydrolyzed or conjugated. The pyridine ring is also susceptible to oxidation, often mediated by CYP2A6 and CYP2B6 for nicotine, a related structure.[9]
Table 1: Predicted Metabolic Stability of Hypothetical this compound Derivatives
| Compound ID | R1 (Pyrrole) | R2 (Pyridine) | Predicted Metabolic Stability (t1/2 in HLM) | Rationale for Prediction |
| Compound A | H | H | Low to Moderate | Unsubstituted rings are susceptible to oxidation. |
| Compound B | 2-F | H | Moderate | Fluorine substitution can block sites of metabolism. |
| Compound C | H | 4-Cl | Moderate to High | Electron-withdrawing groups can deactivate the pyridine ring towards oxidation. |
| Compound D | 2,5-di-CH3 | H | Low | Alkyl groups can be sites of hydroxylation. |
| Compound E | (Bioisostere) | H | Potentially High | Replacement of the pyrrole with a more stable bioisostere like a pyrazole or triazole.[2][10] |
This table presents hypothetical data for illustrative purposes.
Enhancing Metabolic Stability: Strategies and Rationale
Improving the metabolic stability of lead compounds is a critical step in drug development. Several strategies can be employed to protect metabolically labile sites on the this compound scaffold.
Blocking Sites of Metabolism
Introducing substituents at positions prone to metabolic attack can sterically hinder enzyme access or alter the electronic properties of the ring, making it less susceptible to oxidation. For example, introducing a fluorine or chlorine atom to the pyrrole or pyridine ring can effectively block metabolism at that site.[11]
Bioisosteric Replacement
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects.[12][13] Replacing a metabolically labile moiety with a more stable bioisostere is a powerful strategy. For the this compound scaffold, the pyrrole ring could be a metabolic "hotspot." Replacing it with a more electron-deficient and metabolically robust heterocycle, such as a pyrazole or a triazole, could significantly improve metabolic stability.[2][10]
Workflow for Improving Metabolic Stability
Caption: A workflow for the iterative process of improving the metabolic stability of drug candidates.
Identifying the Culprit: CYP Reaction Phenotyping
Once it is established that a compound is metabolized, it is crucial to identify the specific CYP isoforms responsible. This is achieved through CYP reaction phenotyping assays. Knowing which CYPs are involved is essential for predicting potential drug-drug interactions.[12] The two common approaches are:
-
Recombinant CYP Enzymes: Incubating the compound with individual, recombinantly expressed CYP enzymes to see which ones metabolize it.
-
Chemical Inhibition: Using known selective inhibitors of specific CYP isoforms in human liver microsomes to see which inhibitor prevents the metabolism of the test compound.
Experimental Workflow: CYP Reaction Phenotyping
Caption: A diagram illustrating the two main experimental approaches for CYP reaction phenotyping.
Conclusion
The metabolic stability of this compound derivatives is a multifaceted parameter that profoundly influences their potential as therapeutic agents. By employing a systematic approach that includes robust in vitro assays, metabolite identification, and strategic structural modifications, researchers can effectively navigate the challenges of drug metabolism. This guide provides a foundational framework for comparing and enhancing the metabolic stability of this important class of compounds, ultimately contributing to the development of safer and more effective medicines.
References
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Kumar, G. P., & Kumar, D. (2010). Structural modifications of drug candidates: How useful are they in improving metabolic stability of new drugs? Part I. Expert Opinion on Drug Metabolism & Toxicology, 6(6), 659-681.
- Messina, E. S., Tyndale, R. F., & Sellers, E. M. (1997). A major role for CYP2A6 in nicotine C-oxidation by human liver microsomes. The Journal of Pharmacology and Experimental Therapeutics, 282(3), 1608–1614.
- Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2012). Metabolism of five membered nitrogen containing heterocycles. Drug Metabolism Reviews, 44(1), 1-43.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
- Singh, S. S. (2006). Preclinical drug development: an overview.
- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Current Clinical Pharmacology, 2(2), 149-158.
- Brandon, E. F. A., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. M. (2003). An update on in vitro test methods in human drug metabolism: from experiments to predictions. Toxicology and Applied Pharmacology, 189(3), 233-246.
- Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
- Lin, J. H., & Lu, A. Y. H. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- European Medicines Agency. (2012).
- Ito, K., & Houston, J. B. (2005). Prediction of human drug clearance from in vitro and preclinical data using physiologically based pharmacokinetic models. Pharmaceutical Research, 22(1), 103-112.
- Hewitt, N. J., Lechon, M. J., Houston, J. B., et al. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and use in toxicology. Toxicology and Applied Pharmacology, 222(2), 158-183.
- Riley, R. J., McGinnity, D. F., & Austin, R. P. (2005). A unified model for predicting human hepatic metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311.
- Plant, N. (2004). Strategies for using in vitro screens in toxicology. Toxicology, 205(3), 215-224.
- Covey, T. R., Lee, E. D., & Henion, J. D. (1986). High-speed liquid chromatography/tandem mass spectrometry for the determination of drugs in biological samples. Analytical Chemistry, 58(12), 2453-2460.
- Obach, R. S., Baxter, J. G., Liston, T. E., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 327(1), 11-23.
- Rodrigues, A. D. (2002). Integrated cytochrome P450 reaction phenotyping--a strategy for predicting the in vivo significance of drug-drug interactions. Current Drug Metabolism, 3(5), 451-464.
- Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (2001). Human drug metabolism and the cytochromes P450: application and relevance of in vitro models. Journal of Clinical Pharmacology, 41(11), 1149-1179.
- Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature Reviews Drug Discovery, 4(10), 825-833.
- Wager, T. T., Hou, X., Warner, D. L., et al. (2016). A new paradigm for CNS drug design. ACS Chemical Neuroscience, 7(6), 767-775.
- Loeppky, R. N. (2004). The mechanism of the metabolism of N-nitrosamines.
- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Tanabe’s Gōsei Yuki Kagaku (synthesis of organic compounds). Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Kalgutkar, A. S., Dalvie, D. K., O'Donnell, J. P., & Taylor, T. J. (2000). On the diversity of oxidative bioactivation reactions on nitrogen-containing xenobiotics. Current Drug Metabolism, 1(2), 161-225.
- Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.
- Testa, B., & Jenner, P. (2013). Drug metabolism: chemical and biochemical aspects. CRC press.
- Park, K., & Kitteringham, N. R. (2012). Drug-protein conjugation and its immunological consequences. Toxicology and Applied Pharmacology, 264(1), 1-15.
- Evans, D. C., & Watt, A. P. (2003). The role of metabolism in drug toxicity. Current Opinion in Drug Discovery & Development, 6(1), 66-75.
- Rettie, A. E., & Jones, J. P. (2005). Clinical and economic consequences of cytochrome P450 inhibition. Pharmacogenomics, 6(6), 629-638.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.
- Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580.
- Williams, J. A., Hyland, R., Jones, B. C., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208.
- Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-370.
Sources
- 1. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ctppc.org [ctppc.org]
- 3. Complementary three-dimensional quantitative structure-activity relationship modeling of binding affinity and functional potency: a study on alpha4beta2 nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. baranlab.org [baranlab.org]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
In Vivo Efficacy of Novel Pyrrole-Based GPR109A Agonists Versus Nicotinic Acid in Dyslipidemia Models: A Comparative Guide
This guide provides a detailed comparative analysis of the in vivo efficacy of a novel class of GPR109A agonists, derived from the 6-(1H-pyrrol-1-yl)nicotinic acid scaffold, against the established standard-of-care, nicotinic acid (Niacin). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation therapies for dyslipidemia.
Introduction: The GPR109A Receptor as a Therapeutic Target for Dyslipidemia
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. The G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G, has been a key target for the treatment of dyslipidemia.[1] Activation of GPR109A, primarily expressed in adipocytes and immune cells, leads to a decrease in free fatty acid (FFA) mobilization from adipose tissue. This reduction in circulating FFAs subsequently decreases the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis, ultimately lowering plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol.[2][3][4]
Nicotinic acid, a B-vitamin, was the first lipid-lowering drug identified to act through the GPR109A receptor.[1] While effective, its clinical use is often limited by a prominent side effect known as flushing, a cutaneous vasodilation mediated by GPR109A activation in Langerhans cells of the skin.[1][4] This has driven the search for novel GPR109A agonists with improved therapeutic windows. The this compound scaffold has emerged as a promising starting point for the development of such agonists.[5][6]
Standard-of-Care: Nicotinic Acid (Niacin)
Nicotinic acid has a long history in the management of dyslipidemia. Its primary mechanism of action involves the activation of GPR109A, leading to the inhibition of adenylyl cyclase in adipocytes and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[2] This cascade of events inhibits lipolysis, reducing the release of FFAs into circulation.[2][3]
Beyond its effects on FFAs, nicotinic acid also favorably modulates lipid profiles by:
-
Inhibiting hepatic triglyceride synthesis: It directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is crucial for the synthesis of triglycerides in the liver.[3][4]
-
Reducing LDL and VLDL secretion: The reduction in hepatic triglyceride synthesis leads to decreased assembly and secretion of VLDL and consequently LDL particles.[4]
-
Increasing HDL cholesterol: Nicotinic acid increases levels of high-density lipoprotein (HDL) cholesterol by reducing the breakdown of apolipoprotein A1, a key component of HDL, and by inhibiting the hepatic uptake of HDL.[3][7]
Despite its broad efficacy, the clinical utility of nicotinic acid is hampered by the aforementioned flushing effect, which can lead to poor patient compliance.
Next-Generation Therapy: this compound Derivatives
The this compound chemical scaffold has been utilized to develop novel and potent GPR109A agonists with potentially improved pharmacological profiles.[5][6] These compounds are designed to retain the beneficial lipid-lowering effects of GPR109A activation while minimizing the flushing side effect, although the latter is an ongoing area of research. One such pyrrole derivative, identified as "compound 16" in a preclinical study, has demonstrated promising in vivo activity.[6]
Mechanism of Action:
Similar to nicotinic acid, these novel pyrrole derivatives act as agonists at the GPR109A receptor.[6] Their binding to the receptor is expected to initiate the same downstream signaling cascade, leading to the inhibition of lipolysis in adipocytes. The key differentiation lies in their potential for greater potency, longer duration of action, and an improved side-effect profile.
In Vivo Efficacy: A Head-to-Head Comparison
Direct comparative clinical trials between a specific this compound-derived drug and nicotinic acid are not yet available in the public domain. However, preclinical data for a potent pyrrole derivative allows for a comparative assessment of their in vivo efficacy in animal models.
Data Summary:
| Parameter | Nicotinic Acid | Novel Pyrrole Derivative (Compound 16) |
| Target | GPR109A | GPR109A |
| Primary In Vivo Effect | Reduction of non-esterified fatty acids (NEFA) | Significant reduction of non-esterified fatty acids (NEFA) |
| Duration of Action | Shorter | Significantly longer than nicotinic acid |
| Animal Model | Human GPR109A transgenic rats | Human GPR109A transgenic rats |
Data for the Novel Pyrrole Derivative is based on findings for "compound 16" in the cited literature.[6]
The preclinical study on the novel pyrrole derivative revealed that it caused a significant reduction in non-esterified fatty acids in human GPR109A transgenic rats, a key indicator of in vivo GPR109A activation.[6] Notably, the duration of its efficacy was reported to be much longer than that of nicotinic acid.[6] This prolonged action is a significant potential advantage, as it could lead to more stable and sustained lipid-lowering effects with less frequent dosing.
Experimental Protocols for In Vivo Efficacy Assessment
To rigorously evaluate and compare the in vivo efficacy of novel GPR109A agonists against a standard-of-care like nicotinic acid, a well-defined experimental workflow is crucial.
Workflow for In Vivo Efficacy Testing:
Caption: Workflow for in vivo efficacy testing of GPR109A agonists.
Step-by-Step Methodology:
-
Animal Model Selection: Utilize human GPR109A transgenic rodents to ensure the target biology is relevant to human physiology.
-
Acclimatization and Baseline: Allow animals to acclimatize to the housing conditions for at least one week. Prior to dosing, collect baseline blood samples to establish individual pre-treatment lipid and NEFA levels.
-
Dosing: Randomly assign animals to treatment groups: Vehicle control, Nicotinic Acid (at a clinically relevant dose), and the novel pyrrole derivative (at one or more dose levels). Administer the compounds via an appropriate route (e.g., oral gavage).
-
Pharmacodynamic Assessment:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to obtain plasma.
-
Analyze plasma samples for non-esterified fatty acid (NEFA) concentrations using a commercially available enzymatic colorimetric assay kit.
-
Further analyze plasma for triglyceride and cholesterol levels to assess the broader impact on the lipid profile.
-
-
Data Analysis:
-
Plot the mean plasma NEFA concentrations against time for each treatment group.
-
Calculate the area under the effect curve (AUEC) for NEFA reduction to quantify the overall pharmacodynamic effect.
-
Statistically compare the treatment groups to the vehicle control and to each other using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Evaluate the duration of action by determining the time it takes for NEFA levels to return to baseline.
-
Signaling Pathway
The activation of GPR109A by both nicotinic acid and the novel pyrrole derivatives initiates a well-defined intracellular signaling cascade.
Caption: GPR109A signaling pathway in adipocytes.
Conclusion and Future Directions
The development of novel GPR109A agonists based on the this compound scaffold represents a promising strategy to improve upon the therapeutic profile of nicotinic acid. Preclinical evidence suggests that these next-generation compounds can offer a more potent and sustained reduction in plasma NEFA levels, a key initiating step in the lipid-lowering cascade. The extended duration of action observed with these novel derivatives could translate to improved patient compliance and more consistent control of dyslipidemia.
Future research should focus on comprehensive in vivo studies to fully characterize the lipid-modifying effects of these compounds, including their impact on LDL, VLDL, and HDL cholesterol. Furthermore, rigorous assessment of the flushing liability of these novel agonists is paramount to determining their potential for an improved safety and tolerability profile compared to nicotinic acid.
References
- Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk. (2024). Vertex AI Search.
-
Nicotinic acid - Wikipedia . Wikipedia. [Link]
-
Therapeutic Targeting of a Novel 6-Substituted Pyrrolo [2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter . National Institutes of Health. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile . PubMed. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action . PubMed. [Link]
-
Mechanism of action of niacin . PubMed. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects . ResearchGate. [Link]
-
Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A . PubMed. [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Molecular Docking Predictions: A Case Study with 6-(1H-Pyrrol-1-yl)nicotinic acid
Introduction: The Imperative of Experimental Validation in Computational Drug Discovery
Molecular docking has revolutionized early-stage drug discovery, offering a powerful computational lens to predict the binding of small molecules to protein targets. This in silico technique allows for the rapid screening of vast compound libraries, prioritizing candidates for further experimental investigation. However, it is crucial to recognize that docking predictions are theoretical models. Their accuracy is contingent on the quality of the protein structure, the sophistication of the scoring function, and the handling of molecular flexibility. Therefore, experimental validation is not merely a subsequent step but an integral part of a robust drug discovery pipeline, ensuring that computational predictions translate into tangible biological activity.
This guide provides an in-depth comparison of molecular docking predictions with established experimental validation techniques. We will use a case study-based approach, focusing on the hypothetical interaction of 6-(1H-Pyrrol-1-yl)nicotinic acid with the niacin receptor, GPR109A . This G-protein coupled receptor (GPCR) is a validated target for nicotinic acid (niacin) and its derivatives, making it a biologically relevant system for our investigation.[1][2][3][4][5][6][7]
Through this guide, we will not only detail the "how" but also the "why" behind the experimental choices, providing a framework for researchers, scientists, and drug development professionals to critically evaluate and validate their own docking results.
The Case Study: this compound and the Niacin Receptor (GPR109A)
This compound is a heterocyclic compound featuring a nicotinic acid core, the pharmacophore of niacin. The addition of the pyrrole ring presents an interesting structural modification that could influence its binding affinity and selectivity for the GPR109A receptor.
GPR109A (Hydroxycarboxylic Acid Receptor 2) is a Gi/o-coupled GPCR primarily expressed in adipocytes and immune cells.[4][5] Its activation by niacin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis.[5][6] This mechanism is central to niacin's therapeutic effects on dyslipidemia.[3] A recently resolved cryo-EM structure of the GPR109A-G protein complex with niacin provides an excellent foundation for our molecular docking study.[8][9]
Part 1: In Silico Prediction - Molecular Docking Workflow
Our computational workflow is designed to predict the binding mode and affinity of this compound to the GPR109A receptor. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[10][11][12][13]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Rationale: The raw PDB file of the GPR109A receptor (PDB ID: 8IY9) contains water molecules, co-factors, and other non-essential components that can interfere with the docking process.[9] It's also crucial to add polar hydrogens and assign partial charges to the protein atoms for accurate electrostatic interaction calculations.
-
Steps:
-
Download the PDB structure of the niacin-bound GPR109A-G protein complex (PDB ID: 8IY9) from the RCSB PDB database.[9]
-
Using a molecular modeling software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools), remove water molecules, the co-crystallized G-protein, and any other heteroatoms not part of the receptor.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger partial charges to all protein atoms.
-
Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.
-
-
-
Ligand Preparation:
-
Rationale: The 3D structure of this compound needs to be generated and optimized to a low-energy conformation. Torsion angles within the molecule must be defined to allow for flexibility during the docking simulation.
-
Steps:
-
Generate the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).
-
Convert the 2D structure to a 3D structure using a program like Open Babel or the ligand preparation tools within AutoDock Tools.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds (torsions) in the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
-
-
Grid Box Definition:
-
Rationale: The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses. For a known receptor, the grid box should encompass the active site.
-
Steps:
-
Load the prepared receptor and ligand PDBQT files into AutoDock Tools.
-
Identify the binding pocket of the co-crystallized niacin in the original PDB structure (8IY9).[9]
-
Center the grid box on the identified binding pocket.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for some translational and rotational freedom. A box size of approximately 20x20x20 Å is a reasonable starting point.
-
-
-
Docking Simulation:
-
Rationale: AutoDock Vina employs a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the defined grid box. The scoring function estimates the binding affinity for each pose.
-
Steps:
-
Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Visualization of the Docking Workflow
Caption: Molecular Docking Workflow for this compound with GPR109A.
Predicted Docking Results (Hypothetical)
For the purpose of this guide, let's assume our docking simulation yields the following hypothetical results:
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Niacin (control) | -6.5 | Arg111, Ser178, Asn86 |
| This compound | -7.8 | Arg111, Ser178, Trp91 (π-π stacking) |
These hypothetical results suggest that this compound may have a higher binding affinity for GPR109A than niacin, potentially due to an additional π-π stacking interaction between the pyrrole ring and a tryptophan residue in the binding pocket.
Part 2: Experimental Validation - Bridging the Gap Between Prediction and Reality
Now, we will explore three powerful biophysical techniques to experimentally validate our docking predictions: a Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
A. Radioligand Binding Assay: Quantifying Receptor Affinity
Expertise & Experience: This is a classic and highly sensitive method to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known binding characteristics. It is a cornerstone of GPCR pharmacology.
Trustworthiness: The protocol includes controls for total and non-specific binding, ensuring that the measured displacement is due to specific interactions with the receptor.
Experimental Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Rationale: GPR109A is a membrane-bound receptor. Therefore, we need to isolate the cell membranes from a cell line that recombinantly expresses the human GPR109A receptor (e.g., HEK293 or CHO cells).
-
Steps:
-
Culture HEK293 cells stably expressing human GPR109A.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.[14][15]
-
-
-
Binding Assay:
-
Rationale: We will measure the ability of increasing concentrations of our unlabeled test compound, this compound, to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]nicotinic acid) for binding to the GPR109A receptors in the prepared membranes.
-
Steps:
-
In a 96-well plate, add the membrane preparation.
-
Add a fixed concentration of [³H]nicotinic acid.
-
Add increasing concentrations of unlabeled this compound (or unlabeled niacin as a positive control).
-
For determining non-specific binding, add a high concentration of unlabeled niacin to a set of wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[14][15][16]
-
-
-
Data Analysis:
-
Rationale: The data will be used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the binding affinity of the test compound, can then be calculated using the Cheng-Prusoff equation.
-
Steps:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the formula: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualization of Radioligand Binding Assay Workflow
Caption: Workflow for a Competition Radioligand Binding Assay.
B. Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Expertise & Experience: SPR is a powerful label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides not only the binding affinity (KD) but also the kinetic rate constants (ka for association and kd for dissociation), offering deeper insights into the binding mechanism.
Trustworthiness: The use of a reference flow cell helps to correct for non-specific binding and bulk refractive index changes, ensuring high-quality, reliable data.
Experimental Protocol: SPR Analysis of Ligand-Receptor Interaction
-
Protein Immobilization:
-
Rationale: The GPR109A receptor needs to be immobilized on the surface of an SPR sensor chip. Given that it is a membrane protein, this requires solubilization and purification in a suitable detergent.
-
Steps:
-
Express and purify recombinant human GPR109A with an affinity tag (e.g., a His-tag) in a suitable expression system (e.g., insect or mammalian cells).
-
Solubilize the receptor in a detergent that maintains its structural integrity and activity.
-
Immobilize the purified receptor onto a sensor chip (e.g., a CM5 chip via amine coupling or an NTA chip for His-tagged proteins).[17][18][19][20]
-
-
-
Binding Measurement:
-
Rationale: A solution containing the analyte (this compound) is flowed over the sensor chip surface. Binding to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Steps:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor chip surface, followed by a dissociation phase where only the running buffer is injected.
-
Regenerate the sensor surface between injections to remove any bound analyte.[17][20]
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.
-
Steps:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk effects.
-
Globally fit the sensorgrams from all analyte concentrations to a kinetic model to obtain the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[19][21]
-
-
C. Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding
Expertise & Experience: ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).
Trustworthiness: ITC is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts associated with modifying the protein or ligand.[22]
Experimental Protocol: ITC Measurement of Ligand Binding
-
Sample Preparation:
-
Rationale: It is critical to have highly pure and accurately concentrated protein and ligand samples in an identical buffer to avoid heats of dilution or mixing that can confound the measurement of the heat of binding.
-
Steps:
-
-
ITC Titration:
-
Rationale: A solution of the ligand is titrated in a series of small injections into the protein solution in the sample cell of the calorimeter. The heat change associated with each injection is measured.
-
Steps:
-
Load the GPR109A solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature and stirring speed.
-
Perform a series of injections of the ligand into the protein solution.
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.[3][25]
-
-
-
Data Analysis:
-
Rationale: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein and fitted to a binding model to extract the thermodynamic parameters.
-
Steps:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the resulting heat changes against the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable model (e.g., a one-site binding model) to determine the stoichiometry (n), the binding affinity (KD), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
-
Part 3: Comparing and Synthesizing the Data
The ultimate goal is to build a cohesive picture by comparing the computational predictions with the data from our suite of experimental techniques.
Data Summary Table
| Method | Parameter Measured | Hypothetical Result for this compound | Comparison with Niacin (Control) |
| Molecular Docking | Binding Affinity (kcal/mol) | -7.8 | Higher predicted affinity |
| Radioligand Binding Assay | Ki (nM) | 150 nM | Similar or slightly higher affinity |
| Surface Plasmon Resonance (SPR) | KD (nM) | 200 nM | Similar affinity |
| ka (M⁻¹s⁻¹) | 5 x 10⁴ | Slower on-rate | |
| kd (s⁻¹) | 1 x 10⁻² | Slower off-rate (longer residence time) | |
| Isothermal Titration Calorimetry (ITC) | KD (nM) | 220 nM | Similar affinity |
| ΔH (kcal/mol) | -5.5 | More favorable enthalpy | |
| -TΔS (kcal/mol) | -3.0 | Less favorable entropy |
Interpretation and Causality
-
Affinity Correlation: Our hypothetical results show a good correlation between the binding affinities predicted by docking and those measured experimentally. The Ki, KD values from the three experimental techniques are in reasonable agreement, lending confidence to the data. While the docking score suggested a significantly higher affinity, the experimental data points to a more modest improvement over niacin. This is a common scenario, as scoring functions are approximations of the complex energetics of binding.
-
Driving Forces of Binding: The ITC data provides a deeper understanding of the thermodynamics. The more favorable enthalpy (ΔH) for this compound could be attributed to the formation of the predicted π-π stacking interaction, which is an enthalpically driven process. The less favorable entropy (-TΔS) might be due to the reduced conformational freedom of the ligand upon binding in this specific orientation.
-
Binding Kinetics: The SPR data reveals that while the overall affinity is similar to niacin, the kinetics are different. The slower on-rate (ka) might be due to the need for a specific orientation of the pyrrole ring to fit into the binding pocket. The slower off-rate (kd) suggests a longer residence time on the receptor, which can be a desirable property for drug candidates.
Logical Relationship Diagram
Caption: The relationship between molecular docking predictions and experimental validation.
Conclusion: An Integrated Approach to Drug Discovery
This guide has demonstrated that molecular docking, when coupled with rigorous experimental validation, is a powerful strategy in modern drug discovery. Our case study of this compound and the GPR109A receptor illustrates how computational predictions can generate testable hypotheses that are then refined and confirmed by experimental data. Each technique provides a unique piece of the puzzle: docking provides a structural hypothesis, radioligand binding assays offer a robust measure of affinity, SPR elucidates the kinetics of the interaction, and ITC reveals the thermodynamic driving forces. By integrating these diverse datasets, we can build a comprehensive understanding of a ligand-receptor interaction, enabling more informed decisions in the journey from a computational hit to a viable drug candidate.
References
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
-
Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
JoVE. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Retrieved from [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
-
MDPI. (2021). Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. Retrieved from [Link]
-
MDPI. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Retrieved from [Link]
-
Nature. (2022). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Retrieved from [Link]
-
Portland Press. (2023). A beginner’s guide to surface plasmon resonance. Retrieved from [Link]
-
Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Retrieved from [Link]
-
PubMed Central (PMC). (2008). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Multi-state modeling of G-protein coupled receptors at experimental accuracy. Retrieved from [Link]
-
RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Retrieved from [Link]
-
RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). Retrieved from [Link]
-
RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]
-
RCSB PDB. (2024). 8IY9: Structure of Niacin-GPR109A-G protein complex. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Secondary structure of the human nicotinic acid receptor GPR109A. Retrieved from [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
YouTube. (2021). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdbj.org [pdbj.org]
- 9. rcsb.org [rcsb.org]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 22. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Researcher's Guide to Handling 6-(1H-Pyrrol-1-yl)nicotinic Acid: Personal Protective Equipment (PPE) Protocols
For professionals in drug development and chemical research, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 6-(1H-Pyrrol-1-yl)nicotinic acid (CAS: 175135-86-1), a heteroaromatic building block utilized in medicinal chemistry.[1] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3]
The physical form of this compound is typically a solid or powder.[2] This presents a risk of aerosolization, leading to inhalation of dust particles or contamination of surfaces.
Core PPE Requirements: A Multi-layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE and recommendations for enhanced protection during higher-risk procedures.
| Level of Protection | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Minimum Requirement | Fully-buttoned lab coat | Nitrile gloves | ANSI-approved chemical splash goggles | Not typically required when handled in a certified chemical fume hood |
| Enhanced Protection (for large quantities, potential for splashing, or work outside a fume hood) | Chemical-resistant apron over lab coat | Thicker-cut neoprene or butyl rubber gloves | Face shield worn over chemical splash goggles | NIOSH-approved respirator with appropriate cartridges |
The "Why" Behind the "What": A Scientific Rationale for PPE Selection
-
Body Protection : A standard lab coat provides a primary barrier against incidental contact with small quantities of the chemical in its solid form.[4] For procedures involving larger quantities or solutions where splashing is a risk, a chemical-resistant apron worn over the lab coat is essential to prevent saturation and skin contact.[4][5]
-
Hand Protection : Given the classification as a skin irritant, gloves are mandatory.[2] Nitrile gloves are a suitable choice for incidental contact with this organic acid.[4] However, for prolonged handling or when working with solutions, more robust options like neoprene or butyl rubber gloves offer superior chemical resistance.[5][6] It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[5]
-
Eye and Face Protection : Due to its potential to cause serious eye irritation, ANSI-approved chemical splash goggles are the minimum requirement.[2][5] These provide a seal around the eyes, protecting against both solid particulates and splashes.[6] When handling larger quantities or during procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[5][7]
-
Respiratory Protection : this compound can cause respiratory irritation.[2] Therefore, all handling of the solid material should be conducted within a properly functioning and certified chemical fume hood to minimize the inhalation of airborne particles.[5] If work must be performed outside of a fume hood, a NIOSH-approved respirator may be necessary.[5]
Operational Protocols: Step-by-Step Guidance
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is critical to ensure complete protection and prevent cross-contamination.
-
Hand Hygiene : Always begin by washing your hands thoroughly with soap and water.[4][5]
-
Lab Coat : Put on a clean, fully-buttoned lab coat.
-
Eye and Face Protection : Don chemical splash goggles. If a face shield is required, put it on over the goggles.
-
Gloves : Select the appropriate gloves and inspect them for any signs of damage. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.[6]
Doffing PPE: Minimizing Contamination
The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding environment.
-
Gloves : Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Goggles/Face Shield : Remove eye and face protection from the back of your head to avoid touching the front surface.
-
Lab Coat : Remove your lab coat by rolling it inside out, containing any potential contaminants.
-
Hand Hygiene : Immediately wash your hands with soap and water.[2][4]
Disposal and Decontamination
-
Disposable PPE : All disposable PPE, such as gloves, should be discarded into a designated chemical waste container immediately after use.[2]
-
Contaminated Clothing : If your clothing becomes contaminated, remove it immediately and wash the affected skin area with soap and water.[2] Contaminated clothing should be decontaminated before reuse.[2]
-
Spills : In the event of a small spill, trained personnel wearing appropriate PPE can clean it up.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.
By integrating these scientifically-grounded PPE protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.
References
-
AK Scientific, Inc. Safety Data Sheet: this compound.
-
Washington State University. Standard Operating Procedure Template for Organic Acids.
-
Ereztech. What are the safety precautions when handling acids?
-
University of Washington Environmental Health & Safety. Organic Acid Standard Operating Procedure.
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?
-
Sigma-Aldrich. Safety Data Sheet: Nicotinic acid.
-
AK Scientific, Inc. Product Page: this compound.
-
University of California, Irvine. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
-
Benchchem. Product Page: this compound.
-
PubChem. Compound Summary: Nicotinic Acid.
-
Benchchem. This compound | Research Chemical.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
